molecular formula C12H13NO2 B159357 Ethyl 3-(3-cyanophenyl)propanoate CAS No. 10036-20-1

Ethyl 3-(3-cyanophenyl)propanoate

Cat. No.: B159357
CAS No.: 10036-20-1
M. Wt: 203.24 g/mol
InChI Key: PWFWAGCVZPXYFZ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-cyanophenyl)propanoate is an organic ester compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring a phenyl ring with a cyano substituent and an ethyl propanoate chain, makes it a versatile precursor for the synthesis of more complex, biologically active molecules. For instance, related compounds such as ethyl 3-(3-aminophenyl)propanoate are key intermediates in multi-step synthetic routes, where the nitro group of a precursor is reduced to a critical aniline functionality . Furthermore, the 3-cyanophenyl moiety is a recognized structural component in advanced research compounds, such as those investigated as potent and selective inhibitors of parasitic histone deacetylase enzymes (HDACs) for antimalarial drug development . As a research chemical, its primary value lies in its utility as a scaffold for generating novel compounds for biological screening and for probing structure-activity relationships in various pharmacological contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3-cyanophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFWAGCVZPXYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474395
Record name Ethyl 3-(3-cyanophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10036-20-1
Record name Ethyl 3-(3-cyanophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 3-(3-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-cyanophenyl)propanoate, a molecule of significant interest in medicinal chemistry and organic synthesis, presents a unique combination of a flexible aliphatic ester chain and a rigid, electronically distinct cyanophenyl group. A thorough understanding of its physical properties is paramount for its effective application in drug design, reaction engineering, and formulation development. This guide provides a comprehensive analysis of the core physical characteristics of this compound, grounded in available data and supplemented with predictive insights to empower researchers in their scientific endeavors.

Core Molecular and Physical Characteristics

A foundational aspect of any chemical compound is its fundamental identifiers and properties. These values are critical for stoichiometric calculations, analytical characterization, and regulatory compliance.

PropertyValueSource
CAS Number 10036-20-1[1][2]
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
Canonical SMILES O=C(OCC)CCC1=CC=CC(C#N)=C1[1]
Physical State Predicted to be a liquid at STP
Storage Conditions Sealed in a dry environment at 2-8°C[1]
Molecular Structure Visualization

The spatial arrangement of atoms and functional groups within this compound dictates its intermolecular interactions and, consequently, its physical behavior.

Caption: 2D Molecular Structure of this compound.

Thermodynamic Properties

PropertyPredicted ValueSource
Boiling Point 338.0 ± 22.0 °C at 760 mmHg
Flash Point 147.4 °C
Density 1.19 g/cm³

Note: The thermodynamic properties listed above are computationally predicted and should be used as estimations. Experimental verification is recommended.

Methodology for Experimental Determination

Boiling Point: The boiling point can be experimentally determined using distillation under controlled atmospheric or reduced pressure. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For high-boiling compounds like this, vacuum distillation is often preferred to prevent decomposition.

Melting Point: Should the compound be a solid at room temperature, its melting point would be determined using a melting point apparatus or by differential scanning calorimetry (DSC). DSC provides a highly accurate measurement of the melting temperature and the enthalpy of fusion.

Density: The density of liquid this compound can be measured using a pycnometer or a digital density meter at a specified temperature.

Solubility Profile

The solubility of a compound is a critical parameter in drug development for formulation and in organic synthesis for reaction solvent selection.

Solvent TypePredicted Solubility
Aqueous Poorly soluble in water due to the hydrophobic phenyl ring and ethyl ester group.
Polar Aprotic Likely soluble in solvents like DMSO and DMF.
Non-polar/Weakly Polar Organic Expected to be soluble in solvents such as dichloromethane, ethyl acetate, and acetone.
Experimental Workflow for Solubility Determination

A standardized protocol for determining solubility involves the shake-flask method, followed by a suitable analytical technique to quantify the dissolved solute.

Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Saturate Solvent B Equilibrate at Constant Temperature A->B C Sample Supernatant B->C D Quantify Concentration (e.g., HPLC, UV-Vis) C->D E Determine Solubility D->E

Caption: Standard Experimental Workflow for Solubility Assessment.

Chromatographic Properties

The polarity and volatility of this compound influence its behavior in chromatographic separations.

PropertyPredicted Value
LogP 2.05

The predicted octanol-water partition coefficient (LogP) of 2.05 suggests that the compound is moderately lipophilic. This indicates that it will have a good affinity for reversed-phase chromatographic stationary phases and will be well-retained in such systems.

Conclusion

This technical guide provides a consolidated overview of the known and predicted physical properties of this compound. While a scarcity of publicly available experimental data necessitates a reliance on computational predictions for some parameters, the provided information serves as a robust foundation for researchers and professionals. The outlined experimental methodologies offer a clear path for the empirical validation of these crucial properties, ensuring scientific integrity and accelerating the progress of research and development involving this versatile molecule.

References

Sources

An In-depth Technical Guide to Ethyl 3-(3-cyanophenyl)propanoate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3-cyanophenyl)propanoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a reactive nitrile group and an ester moiety on a phenylpropane scaffold, renders it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its key physicochemical properties, a detailed proposed synthetic route with mechanistic insights, in-depth characterization methodologies, and a discussion of its current and potential applications as a pivotal intermediate in the pharmaceutical industry.

Introduction: The Strategic Importance of Cyanophenyl Scaffolds in Medicinal Chemistry

Aromatic nitriles are a cornerstone of modern medicinal chemistry, serving as key precursors and pharmacophores in a multitude of therapeutic agents. The cyano group, with its unique electronic properties and ability to participate in various chemical transformations, is a critical functional handle for molecular elaboration. When incorporated into a phenylpropanoate framework, as in the case of this compound, the resulting molecule offers multiple points for diversification, making it an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization. The strategic placement of the cyano group at the meta position of the phenyl ring influences the molecule's electronic distribution and steric profile, which can be leveraged to fine-tune interactions with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 10036-20-1[1]
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
Appearance Predicted: Colorless to pale yellow liquid-
Boiling Point Not available-
Melting Point Not available-
Solubility Predicted: Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate)-
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.[1]

Synthesis of this compound: A Proposed Two-Step Approach

Step 1: Horner-Wadsworth-Emmons Reaction for the Synthesis of (E)-Ethyl 3-(3-cyanophenyl)acrylate

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. In this step, 3-cyanobenzaldehyde is reacted with a stabilized phosphonate ylide, generated in situ from triethyl phosphonoacetate, to yield the corresponding α,β-unsaturated ester, (E)-Ethyl 3-(3-cyanophenyl)acrylate. The primary advantage of the HWE reaction in this context is its high E-selectivity, which simplifies the subsequent reduction step.

Experimental Protocol:

  • To a solution of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add triethyl phosphonoacetate (1.1 equivalents) dropwise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0°C.

  • Add a solution of 3-cyanobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford (E)-Ethyl 3-(3-cyanophenyl)acrylate.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is critical as the sodium hydride and the intermediate phosphonate ylide are highly reactive towards water and oxygen.

  • Temperature Control: The initial reaction is performed at 0°C to control the exothermic deprotonation of the phosphonate ester. The reaction with the aldehyde is also initiated at a low temperature to ensure controlled addition before warming to room temperature to drive the reaction to completion.

  • High E-Selectivity: The use of a stabilized ylide (due to the electron-withdrawing ester group) in the HWE reaction strongly favors the formation of the thermodynamically more stable (E)-isomer.

HWE_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 3-cyanobenzaldehyde 3-Cyanobenzaldehyde Wittig-Horner_Reaction Wittig-Horner Reaction 3-cyanobenzaldehyde->Wittig-Horner_Reaction Triethyl_phosphonoacetate Triethyl Phosphonoacetate Ylide_Formation Ylide Formation (in situ) Triethyl_phosphonoacetate->Ylide_Formation NaH Sodium Hydride (Base) NaH->Ylide_Formation Ylide_Formation->Wittig-Horner_Reaction E-acrylate (E)-Ethyl 3-(3-cyanophenyl)acrylate Wittig-Horner_Reaction->E-acrylate Phosphate_byproduct Diethyl Phosphate Wittig-Horner_Reaction->Phosphate_byproduct

Caption: Horner-Wadsworth-Emmons reaction workflow.

Step 2: Catalytic Hydrogenation to Yield this compound

The second step involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ester to afford the desired saturated propanoate. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

Experimental Protocol:

  • Dissolve (E)-Ethyl 3-(3-cyanophenyl)acrylate (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, typically 1-5 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction vigorously until the starting material is consumed, as monitored by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.

Causality of Experimental Choices:

  • Catalyst Selection: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of alkenes. It is generally preferred over other catalysts like platinum oxide for its cost-effectiveness and lower propensity to reduce the nitrile or ester functionalities under these mild conditions.

  • Solvent: Ethanol and ethyl acetate are excellent solvents for this reaction as they readily dissolve the starting material and are inert to the reaction conditions.

  • Safety: It is imperative to handle hydrogen gas with care and to purge the reaction vessel with an inert gas before and after the reaction to avoid the formation of explosive mixtures with air. The palladium catalyst can be pyrophoric upon exposure to air after the reaction and should be handled while wet.

Hydrogenation_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Product E-acrylate (E)-Ethyl 3-(3-cyanophenyl)acrylate Reduction Catalytic Hydrogenation E-acrylate->Reduction H2 Hydrogen Gas (H₂) H2->Reduction PdC Palladium on Carbon (Catalyst) PdC->Reduction Final_Product This compound Reduction->Final_Product

Caption: Catalytic hydrogenation workflow.

Structural Elucidation and Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)
  • δ 7.4-7.6 (m, 4H): Aromatic protons of the 1,3-disubstituted benzene ring. The meta-substitution pattern will result in a complex multiplet.

  • δ 4.15 (q, J = 7.1 Hz, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester group, split into a quartet by the adjacent methyl group.

  • δ 2.95 (t, J = 7.5 Hz, 2H): Methylene protons alpha to the phenyl ring (-CH₂-Ar).

  • δ 2.65 (t, J = 7.5 Hz, 2H): Methylene protons alpha to the carbonyl group (-CH₂-C=O).

  • δ 1.25 (t, J = 7.1 Hz, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester group, split into a triplet by the adjacent methylene group.

¹³C NMR Spectroscopy (Predicted)
  • δ 172.5: Carbonyl carbon of the ester group.

  • δ 142.0: Quaternary carbon of the phenyl ring attached to the propyl chain.

  • δ 133.0, 131.5, 130.0, 129.5: Aromatic CH carbons.

  • δ 118.5: Nitrile carbon (-C≡N).

  • δ 112.5: Quaternary carbon of the phenyl ring attached to the cyano group.

  • δ 60.5: Methylene carbon of the ethyl ester group (-O-CH₂-).

  • δ 35.0: Methylene carbon alpha to the carbonyl group (-CH₂-C=O).

  • δ 30.0: Methylene carbon alpha to the phenyl ring (-CH₂-Ar).

  • δ 14.0: Methyl carbon of the ethyl ester group (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)
  • ~2230 cm⁻¹: Strong, sharp absorption corresponding to the C≡N stretching of the nitrile group.

  • ~1735 cm⁻¹: Strong absorption due to the C=O stretching of the ester carbonyl group.

  • ~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2850-2980 cm⁻¹: C-H stretching of the aliphatic methylene and methyl groups.

  • ~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1180 cm⁻¹: C-O stretching of the ester group.

Applications in Drug Discovery and Development

This compound is a valuable building block in drug discovery due to the synthetic versatility of its nitrile and ester functionalities.

Intermediate for Heterocycle Synthesis

The cyano group can be readily transformed into various other functional groups, such as amines, amides, and carboxylic acids, or can participate in cycloaddition reactions to form heterocyclic rings. For instance, the nitrile can be reduced to a primary amine, which can then be used in the construction of nitrogen-containing heterocycles. This versatility makes this compound a key intermediate in the synthesis of compounds with potential therapeutic applications. A notable example of a drug containing a cyanophenyl moiety is Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. While not a direct precursor, the synthesis of Febuxostat highlights the importance of cyanophenyl building blocks in the development of modern pharmaceuticals.

Scaffold for Library Synthesis

The presence of two distinct functional groups allows for orthogonal chemical modifications, making this compound an ideal scaffold for the creation of diverse chemical libraries. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amides. Simultaneously or sequentially, the nitrile group can be manipulated to introduce further diversity. This approach is highly valuable in the early stages of drug discovery for identifying hit compounds.

Role as a Molecular Fragment in Drug Design

The 3-cyanophenylpropanoate moiety can be considered a molecular fragment that can be incorporated into larger molecules to probe interactions with biological targets. The nitrile group can act as a hydrogen bond acceptor, and its linear geometry can influence the overall conformation of the molecule. The phenylpropanoate portion provides a hydrophobic and rigid linker that can be used to position other pharmacophoric elements in the binding site of a protein.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its straightforward proposed synthesis, coupled with the versatile reactivity of its nitrile and ester functional groups, makes it a valuable tool for the construction of novel and complex molecules. As the demand for new therapeutic agents continues to grow, the utility of such bifunctional intermediates in accelerating the drug discovery process is undeniable. This guide provides a foundational understanding of the properties, synthesis, and potential applications of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.

References

Sources

An In-depth Technical Guide to the Structure and Spectral Data of Ethyl 3-(3-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-(3-cyanophenyl)propanoate, a molecule of interest in organic synthesis and medicinal chemistry. We will delve into its chemical structure, a plausible synthetic route, and a detailed analysis of its spectral data, offering insights into the experimental choices and interpretation of the results.

Molecular Structure and Identification

This compound is an aromatic ester with a nitrile functional group. Its structure is characterized by a central benzene ring substituted at the meta position with a cyano group and an ethyl propanoate chain.

Identifier Value
IUPAC Name This compound
CAS Number 10036-20-1[1][2]
Molecular Formula C₁₂H₁₃NO₂[1][2]
Molecular Weight 203.24 g/mol [1][2]
SMILES O=C(OCC)CCC1=CC=CC(C#N)=C1[1][2]

Synthesis of this compound: A Plausible Approach

A common and effective method for the synthesis of esters from carboxylic acids and alcohols is the Fischer esterification. This acid-catalyzed reaction is a cornerstone of organic synthesis. The synthesis of this compound can be logically envisioned as a two-step process starting from 3-cyanocinnamic acid.

Workflow for the Synthesis of this compound

Synthesis Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification 3-Cyanocinnamic_Acid 3-Cyanocinnamic Acid Hydrogenation H₂, Pd/C NaOH, H₂O 3-Cyanocinnamic_Acid->Hydrogenation 3-Cyanophenylpropanoic_Acid 3-(3-Cyanophenyl)propanoic Acid Hydrogenation->3-Cyanophenylpropanoic_Acid Acid_Catalyst H₂SO₄ (cat.) Reflux 3-Cyanophenylpropanoic_Acid->Acid_Catalyst Ethanol Ethanol Ethanol->Acid_Catalyst Ethyl_3_3_cyanophenyl_propanoate This compound Acid_Catalyst->Ethyl_3_3_cyanophenyl_propanoate

Sources

Solubility of Ethyl 3-(3-cyanophenyl)propanoate in common lab solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl 3-(3-cyanophenyl)propanoate in Common Laboratory Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of the compound, the fundamental principles governing its solubility, and a predicted solubility profile in a range of common laboratory solvents. Furthermore, a detailed, self-validating experimental protocol for solubility determination is provided, complete with the scientific rationale behind its design. This guide aims to equip the reader with the theoretical knowledge and practical methodology required to effectively utilize this compound in a laboratory setting.

Introduction: The Critical Role of Solubility

This compound is a niche organic compound featuring an ester, a nitrile (cyano group), and a phenyl ring. Its utility in organic synthesis and as a potential intermediate in pharmaceutical development makes understanding its behavior in various solvents paramount. Solubility is not merely a physical constant; it is a critical parameter that dictates the feasibility of a chemical reaction, the efficiency of a purification process (such as crystallization or chromatography), and the bioavailability of a potential drug candidate. An incorrect choice of solvent can lead to failed reactions, impure products, and misleading experimental data.

This guide provides a foundational understanding of the factors that influence the solubility of this compound, moving from theoretical principles to practical, actionable laboratory procedures.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[1][2][3]
Molecular Weight 203.24 g/mol [1][2]
CAS Number 10036-20-1[1][3]
Appearance Predicted to be a liquid or low-melting solidN/A
SMILES CCOC(=O)CCc1cccc(c1)C#N[3]

The Science of Dissolution: Core Principles

To predict and understand the solubility of this compound, one must grasp the fundamental principle of "like dissolves like."[4][5][6][7] This adage is a simplified expression of the complex intermolecular forces at play between a solute and a solvent.[7][8]

  • Polarity is Paramount : The distribution of electron density in a molecule determines its polarity.[9] Polar molecules have distinct regions of partial positive and partial negative charge, while nonpolar molecules have a more uniform charge distribution.[10]

    • Polar Solvents (e.g., water, ethanol) have significant dipole moments and readily dissolve other polar or ionic solutes.[8][9]

    • Nonpolar Solvents (e.g., hexane, toluene) have weak intermolecular forces (London dispersion forces) and are effective at dissolving nonpolar solutes.[4][11]

  • Intermolecular Forces : For dissolution to occur, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy holding the solute molecules together (solute-solute interactions) and the solvent molecules together (solvent-solvent interactions).[12]

The diagram below illustrates the relationship between solute and solvent polarity.

cluster_solute Solute Polarity cluster_solvent Solvent Polarity cluster_result Result Solute_Polar Polar Solute Solvent_Polar Polar Solvent Solute_Polar->Solvent_Polar Strong Interactions Solvent_Nonpolar Nonpolar Solvent Solute_Polar->Solvent_Nonpolar Mismatched Forces Solute_Nonpolar Nonpolar Solute Solute_Nonpolar->Solvent_Polar Mismatched Forces Solute_Nonpolar->Solvent_Nonpolar Weak Interactions (Sufficient) Result_Soluble Soluble Solvent_Polar->Result_Soluble Result_Insoluble Insoluble Solvent_Polar->Result_Insoluble Solvent_Nonpolar->Result_Soluble Solvent_Nonpolar->Result_Insoluble

Caption: The "Like Dissolves Like" Principle.

Predicted Solubility Profile of this compound

By analyzing the structure of this compound, we can predict its solubility.

  • Phenyl Ring : This large aromatic ring is nonpolar and hydrophobic.

  • Ethyl Ester Group (-COOEt) : This group is polar. The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors.

  • Cyano Group (-C≡N) : This group is highly polar due to the large electronegativity difference between carbon and nitrogen, creating a strong dipole moment.

  • Propanoate Chain (-CH₂CH₂-) : This alkyl chain is nonpolar.

Overall Assessment : The molecule possesses both significant polar (cyano, ester) and nonpolar (phenyl ring, alkyl chain) regions. This amphipathic nature suggests it will not be highly soluble in the extremes of the polarity spectrum (i.e., water or hexane). Its solubility is expected to be highest in moderately polar solvents that can interact with both its polar functional groups and its nonpolar backbone.

The following table provides a predicted solubility profile.

SolventSolvent TypePredicted SolubilityRationale
Water (H₂O) Polar ProticInsoluble The large nonpolar phenyl ring and alkyl chain dominate, preventing dissolution in the highly structured hydrogen-bonding network of water.
Methanol (MeOH) Polar ProticSparingly Soluble to Soluble The small alkyl group of methanol allows it to interact with the polar groups of the solute, but the phenyl ring may limit high solubility.
Ethanol (EtOH) Polar ProticSoluble Balances polarity to interact with the ester/cyano groups and a nonpolar ethyl group to interact with the phenyl ring.
Acetone (CH₃COCH₃) Polar AproticSoluble A good polar aprotic solvent that can effectively solvate the polar functional groups without the steric hindrance of hydrogen bonding donors.
Ethyl Acetate (EtOAc) Polar AproticSoluble The structure is similar to the solute's ester group, making it a favorable solvent according to the "like dissolves like" principle.
Dichloromethane (DCM) Polar AproticSoluble A versatile solvent of intermediate polarity capable of dissolving a wide range of organic compounds.
Tetrahydrofuran (THF) Polar AproticSoluble The ether oxygen can interact with the solute, and its overall moderate polarity is suitable.
Toluene NonpolarSparingly Soluble The aromatic ring of toluene can interact favorably with the phenyl ring of the solute, but it is poor at solvating the polar cyano and ester groups.
Hexane NonpolarInsoluble Lacks any polar character to interact with the ester and cyano functional groups.

Experimental Protocol for Solubility Determination

This protocol outlines a systematic, qualitative method for determining the solubility of a solid compound like this compound. The procedure is designed to be efficient and minimize waste.

Safety First : Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[13] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[13] All procedures should be performed in a well-ventilated fume hood.

Methodology Workflow Diagram

start Start: Weigh ~10 mg of Solute add_solvent Add 0.5 mL of Solvent start->add_solvent vortex Vortex/Agitate for 60 seconds add_solvent->vortex observe Observe for Dissolution vortex->observe soluble Result: Soluble observe->soluble Yes insoluble Result: Insoluble observe->insoluble No end End: Record Result soluble->end insoluble->end

Caption: Experimental Workflow for Solubility Testing.

Step-by-Step Protocol:

  • Preparation : Place approximately 10-20 mg of this compound into a small, clean, dry test tube or vial.

    • Rationale: Starting with a small, known quantity of solute ensures consistency and allows for a clear visual determination of dissolution.[14]

  • Solvent Addition : Add the chosen solvent dropwise, up to approximately 0.5 mL.

    • Rationale: Gradual addition allows for observation at different solute-to-solvent ratios. A common threshold for "soluble" in qualitative tests is dissolving ~20 mg in 1 mL of solvent.[14]

  • Agitation : Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for 60 seconds.

    • Rationale: Agitation increases the surface area of the solute exposed to the solvent, accelerating the rate of dissolution.[15] A fixed time ensures reproducibility.

  • Observation : Allow the mixture to stand and observe against a contrasting background. Look for any remaining solid particles. If the solution is clear and homogenous, the compound is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.[15]

    • Rationale: Visual inspection is the primary method for qualitative assessment. A clear solution indicates that the solute has fully dissolved.[16]

  • Heating (Optional) : If the compound is insoluble at room temperature, gently warm the mixture (e.g., in a warm water bath) and observe any changes. Note if the compound dissolves upon heating and if it precipitates upon cooling.

    • Rationale: The solubility of most solids increases with temperature.[17] This step provides valuable information for techniques like recrystallization.

  • Systematic Testing : Perform the test sequentially using solvents from different classes (e.g., start with water, then ethanol, then ethyl acetate, then hexane) to build a comprehensive solubility profile.

    • Rationale: A systematic approach provides a complete picture of the compound's behavior across the polarity spectrum.

Conclusion

This compound is a molecule of moderate polarity, a characteristic derived from its blend of polar (ester, cyano) and nonpolar (phenyl, alkyl) functionalities. Based on established chemical principles, its solubility is predicted to be highest in moderately polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, and reasonably high in polar protic solvents like ethanol. It is expected to be largely insoluble in the extremes of water and nonpolar alkanes. The provided experimental protocol offers a reliable and systematic method for verifying this predicted profile and for selecting appropriate solvents for synthesis, purification, and formulation in a research and development setting.

References

  • Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved from [Link]

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A Comprehensive Technical Guide to the Safe Handling of Ethyl 3-(3-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Hazard Assessment and Toxicological Profile

The primary toxicological concern with Ethyl 3-(3-cyanophenyl)propanoate stems from its aryl nitrile functional group (-C≡N).[2] Organic nitriles can be metabolized or decompose to release cyanide ions, which are potent inhibitors of cellular respiration and can be rapidly fatal.[3][4] Exposure can occur through inhalation of vapors, dermal absorption, ingestion, or eye contact.[3]

While specific GHS classifications for this compound are not established, the hazard profile can be inferred from close structural analogs. This approach provides a conservative and responsible basis for risk assessment.

Inferred Hazard Classification Data
Data Point Inferred Classification and Hazard Statement
Acute Toxicity, Oral Category 4: H302 - Harmful if swallowed. (Based on analogs Ethyl 3-cyanopropanoate and 3-(4-Cyanophenyl)propanoic acid)[5][6]
Acute Toxicity, Dermal Category 4: H312 - Harmful in contact with skin. (Based on analog Ethyl 3-cyanopropanoate)[5]
Acute Toxicity, Inhalation Category 4: H332 - Harmful if inhaled. (Based on analog Ethyl 3-cyanopropanoate)[5]
Skin Corrosion/Irritation Category 2: H315 - Causes skin irritation. (Based on analogs Ethyl 3-cyanopropanoate and 3-(4-Cyanophenyl)propanoic acid)[5][6]
Eye Damage/Irritation Category 2A: H319 - Causes serious eye irritation. (Based on analogs Ethyl 3-cyanopropanoate and 3-(4-Cyanophenyl)propanoic acid)[5][6]
Specific Target Organ Toxicity Category 3: H335 - May cause respiratory irritation. (Based on analogs Ethyl 3-cyanopropanoate and 3-(4-Cyanophenyl)propanoic acid)[5][6]

Toxicological Mechanism: Cyanide compounds exert their toxicity by inhibiting cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain, thereby preventing the body's tissues from utilizing oxygen.[3] This leads to cytotoxic hypoxia, with the central nervous system and heart being particularly vulnerable.[3] Early symptoms of exposure can include headache, dizziness, nausea, and rapid breathing, while severe exposure can lead to convulsions, loss of consciousness, and death within minutes.[7]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is mandatory. This hierarchy is a foundational principle of laboratory safety.

cluster_controls Hierarchy of Controls for Chemical Safety Eng Engineering Controls (e.g., Fume Hood, Safety Shower) Primary physical barrier Admin Administrative Controls (e.g., SOPs, Training, 'No Working Alone' Policy) Procedural barrier Eng->Admin followed by PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Last line of defense Admin->PPE supplemented by

Caption: Hierarchy of Controls for Laboratory Operations.

Engineering Controls: The Primary Barrier The fundamental principle is to physically isolate the researcher from the hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed within a certified laboratory chemical fume hood.[7][8] This is non-negotiable and serves to contain vapors and prevent inhalation exposure.

  • Emergency Stations: An ANSI-approved emergency eyewash station and safety drench shower must be immediately accessible within a 10-second travel distance from the work area.[7][8] Personnel must be trained on their location and operation before beginning work.[8]

Personal Protective Equipment (PPE): The Last Line of Defense PPE does not eliminate the hazard but provides a crucial barrier against direct contact.

PPE Component Specification and Rationale
Hand Protection Double Gloving with Chemical-Resistant Nitrile Gloves. Nitrile offers superior resistance to chemicals, solvents, and punctures compared to latex.[9][10][11] Double gloving provides an extra layer of protection against tears and contamination during glove removal.[7][8]
Eye & Face Protection Chemical Splash Goggles and a Full-Face Shield. Standard safety glasses do not provide adequate protection from splashes. Goggles create a seal around the eyes, and a face shield protects the entire face from splashes during transfers of larger quantities.[7][8]
Body Protection Chemical-Resistant Laboratory Coat. A fully fastened lab coat made of appropriate material must be worn to protect skin and personal clothing.[8]
Additional Protection For tasks with a higher risk of splashing, a chemical-resistant apron and sleeves should be worn.[8] Solid, closed-toe shoes and long pants are mandatory at all times in the laboratory.[8]

Section 3: Standard Operating Procedures (SOPs) for Handling

A. Pre-Work Authorization and Planning:

  • Risk Assessment: Complete a formal risk assessment before the first use of the compound.

  • Buddy System: Never work with cyanide-containing compounds alone.[7][8] All work should be conducted during normal working hours when colleagues and support staff are available.[7]

  • Designated Area: Establish a designated area within the fume hood for cyanide-related work, clearly marked with hazard warning signs.[7]

  • Acid Prohibition: Ensure that no acidic materials are present in the immediate work area unless required by the protocol. The reaction of cyanides with acid can generate highly toxic hydrogen cyanide gas.[4][7]

B. Protocol for Weighing and Transferring:

  • Preparation: Before handling the primary container, don all required PPE as specified in Section 2.

  • Containment: Perform all manipulations within the certified chemical fume hood with the sash at the lowest practical height.

  • Dispensing: Use appropriate tools (e.g., clean spatula, glass pipette) to transfer the required amount of the liquid ester to a secondary container.

  • Sealing: Immediately and securely cap the primary container after dispensing.

  • Cleanup: After the transfer is complete, decontaminate the spatula and the work surface within the hood as described in Section 5.

  • Doffing PPE: Remove gloves using a technique that avoids contaminating the skin and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.

C. Storage Requirements:

  • Store this compound in a tightly sealed, clearly labeled container.[12]

  • Maintain storage at 2-8°C, as recommended by suppliers.[1]

  • The storage location must be a cool, dry, and well-ventilated area designated for toxic chemicals.[12]

  • Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[13][14]

Section 4: Emergency Response Protocols

Rapid and decisive action is critical in any emergency involving cyanide compounds.

cluster_immediate Immediate Actions cluster_first_aid First Aid (Concurrent with Emergency Call) start_node start_node action_node action_node critical_node critical_node end_node end_node remove Remove victim from contaminated area (if safe to do so) alert Alert nearby personnel remove->alert call911 CALL 911 State 'Cyanide Exposure' alert->call911 skin Skin Contact: Remove contaminated clothing. Use safety shower for 15+ min. call911->skin while waiting eye Eye Contact: Use eyewash for 15+ min. call911->eye while waiting inhale Inhalation: Move to fresh air. call911->inhale while waiting sds Provide SDS to Emergency Responders skin->sds eye->sds inhale->sds

Caption: Emergency Response Workflow for Personnel Exposure.

A. Personnel Exposure:

  • General: In any case of actual or suspected exposure, seek immediate medical attention. Do not wait for symptoms to develop.[4] Call 911 or your institution's emergency number and explicitly state that a cyanide exposure has occurred.[4][7]

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[3][7] Wash the affected area with copious amounts of water for at least 15 minutes.[3][8]

  • Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[7][8]

  • Inhalation: Move the affected person to fresh air immediately.[8] If trained, administer 100% oxygen.[3][15] Do not perform mouth-to-mouth resuscitation due to the risk of secondary contamination.[3]

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water.[12]

B. Spill Management:

start_node Spill Occurs loc Inside Fume Hood? start_node->loc decision_node decision_node action_node action_node critical_node critical_node size Small & Contained? loc->size Yes evac EVACUATE AREA Alert others Call Emergency Services / EHS loc->evac No size->evac No clean Trained personnel clean spill using cyanide spill kit size->clean Yes

Caption: Logical Flow for Spill Response.

  • Large Spill or Any Spill Outside a Fume Hood:

    • Evacuate the immediate area.[7][15]

    • Alert personnel in the vicinity and secure the area to prevent entry.

    • Call your institution's emergency services or 911 from a safe location.[7]

  • Small Spill Inside a Fume Hood:

    • Ensure you are wearing full PPE, including double nitrile gloves, goggles, and a lab coat.[4]

    • Cover the spill with an absorbent material from a cyanide spill kit.

    • Gently wet the absorbent material with a pH 10 buffer solution to absorb the spill.[4]

    • Carefully collect the contaminated absorbent and place it in a designated, labeled hazardous waste container.[4]

    • Decontaminate the spill area as described in Section 5.

C. Fire Response:

  • For fires involving this material, use ABC dry chemical powder, foam, or water spray.[8][14] Do not use a carbon dioxide extinguisher if cyanide salts are present nearby.[4][8]

  • The primary hazard in a fire is the generation of highly toxic gases, including hydrogen cyanide and oxides of nitrogen. Firefighters must wear self-contained breathing apparatus.

Section 5: Decontamination and Waste Disposal

A. Decontamination Protocol: All glassware, equipment, and surfaces that come into contact with this compound must be decontaminated.

  • Pre-Rinse: Conduct all decontamination procedures inside a chemical fume hood.[7] Perform an initial rinse with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the organic residue. Collect this rinsate as hazardous waste.

  • Neutralization: Thoroughly wipe or rinse the surfaces with a pH 10 buffer solution.[4]

  • Oxidation: Following the buffer, use a freshly prepared 10% bleach solution (sodium hypochlorite) to rinse or wipe the surfaces.[4][7] The hypochlorite oxidizes residual cyanide to the much less toxic cyanate ion. Allow a contact time of at least 15 minutes.

  • Final Rinse: Perform a final rinse with water.

B. Waste Disposal:

  • Hazardous Waste: All materials contaminated with this compound are considered acutely hazardous waste.[7][16] This includes excess reagent, reaction mixtures, contaminated PPE (gloves, etc.), absorbent materials from spills, and collected rinsate.

  • Collection: Collect all hazardous waste in a designated, properly sealed, and clearly labeled waste container. The label must include the chemical name and associated hazards.

  • Incompatibility: Never mix cyanide-containing waste with acidic waste in the same container, as this can lead to the generation of deadly hydrogen cyanide gas.[16]

  • Disposal: Disposal must be handled by trained environmental health and safety professionals or a licensed hazardous waste disposal company.[16][17] Chemical neutralization followed by incineration is a common disposal method.[17][18]

  • Empty Containers: Even when "empty," containers of acutely toxic substances may need to be disposed of as hazardous waste.[19] At a minimum, they should be triple-rinsed (with the rinsate collected as hazardous waste) before disposal, following institutional guidelines.[19]

References

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The Vanguard of Discovery: A Technical Guide to the Biological Activity Screening of Cyanophenylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The cyanophenylpropanoate scaffold represents a promising chemotype in modern drug discovery, with emerging evidence suggesting its potential across a spectrum of therapeutic areas, including oncology and inflammatory diseases. This technical guide provides a comprehensive, in-depth framework for the systematic biological activity screening of novel cyanophenylpropanoate derivatives. Moving beyond a rigid, templated approach, this document is structured to mirror the logical, iterative process of a real-world drug discovery campaign. We will delve into the causality behind experimental choices, from broad-based primary screening to nuanced mechanistic studies, ensuring that each protocol is presented as a self-validating system. This guide is grounded in authoritative scientific principles and provides detailed, field-proven methodologies, complete with integrated visualizations of key workflows and signaling pathways, to empower researchers in their quest to unlock the therapeutic potential of this versatile chemical class.

Introduction: The Rationale for Pursuing Cyanophenylpropanoate Derivatives

Cyanophenylpropanoate derivatives are a class of organic molecules characterized by a phenyl ring, a propanoate group, and a nitrile (cyano) functional group. The presence of the cyano group, a potent electron-withdrawing moiety and a hydrogen bond acceptor, often imparts unique electronic and steric properties to these molecules, making them attractive candidates for interaction with a variety of biological targets. While the body of research on this specific scaffold is still growing, related cyano-containing heterocyclic compounds have demonstrated significant activity as kinase inhibitors, anti-proliferative agents, and modulators of inflammatory pathways.[1][2][3][4] This guide, therefore, proposes a strategic screening cascade to systematically evaluate the biological activities of novel cyanophenylpropanoate derivatives, with a primary focus on anticancer and anti-inflammatory applications.

The Screening Cascade: A Multi-Tiered Approach to Hit Identification and Characterization

A successful screening campaign is not a single experiment but a strategically designed, multi-tiered process. This cascade is designed to efficiently sift through a library of cyanophenylpropanoate derivatives, identifying promising "hits," confirming their activity, and elucidating their mechanism of action.

Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Secondary Mechanistic Assays cluster_3 Tier 4: In Vivo Proof-of-Concept HTS High-Throughput Screening (HTS) (e.g., Cell Viability Assays) Dose_Response Dose-Response & IC50 Determination HTS->Dose_Response Identified 'Hits' Enzyme_Assay Target-Based Assays (e.g., Kinase Inhibition) Dose_Response->Enzyme_Assay Confirmed & Potent Hits Apoptosis_Assay Cellular Mechanism Assays (e.g., Apoptosis, Cell Cycle) Dose_Response->Apoptosis_Assay Anti_Inflammatory_Assay Anti-Inflammatory Assays (e.g., COX-2, NF-κB) Dose_Response->Anti_Inflammatory_Assay Animal_Model Animal Models of Disease (e.g., Xenograft, Induced Inflammation) Enzyme_Assay->Animal_Model Characterized Leads Apoptosis_Assay->Animal_Model Anti_Inflammatory_Assay->Animal_Model

Caption: A multi-tiered screening cascade for cyanophenylpropanoate derivatives.

Tier 1: High-Throughput Primary Screening for Cytotoxic and Cytostatic Activity

The initial step in our screening cascade is a broad, high-throughput screen (HTS) to identify compounds that exhibit cytotoxic or cytostatic effects against relevant cancer cell lines.[5][6][7][8] HTS allows for the rapid and efficient evaluation of large compound libraries, making it an ideal starting point for drug discovery.[5][6][7][8]

Rationale for Cell Line Selection

The choice of cell lines is critical and should be guided by the therapeutic hypothesis. For a broad-based initial screen, a panel of cell lines representing different cancer types is recommended. For example:

  • A549 (Lung Carcinoma): A commonly used cell line for general cytotoxicity screening.[1]

  • MCF-7 (Breast Adenocarcinoma): Represents a hormone-dependent breast cancer type.[9]

  • HCT-116 (Colorectal Carcinoma): A well-characterized colon cancer cell line.[5]

  • PC-3 (Prostate Cancer): A prostate cancer cell line for evaluating activity against this cancer type.[9]

Primary Screening Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13]

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10][14]

  • Compound Treatment:

    • Prepare stock solutions of the cyanophenylpropanoate derivatives in DMSO.

    • Perform serial dilutions to achieve the desired final screening concentration (e.g., 10 µM).

    • Add the compound dilutions to the appropriate wells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12]

    • Add 10 µL of the MTT stock solution to each well.[10][13]

    • Incubate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the culture medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

    • Read the absorbance at 570 nm using a microplate reader.[13]

Tier 2: Hit Confirmation and Potency Determination

Compounds that show significant inhibition of cell viability in the primary screen (the "hits") are advanced to Tier 2 for confirmation and determination of their potency.

Dose-Response Curves and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.[15] It is determined by treating cells with a range of compound concentrations and generating a dose-response curve.

  • Perform the MTT assay as described in Section 3.2, but with a wider range of compound concentrations (e.g., from 0.01 µM to 100 µM).

  • Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to calculate the IC50 value.[10]

Compound ID Primary Screen (% Inhibition at 10 µM) IC50 (µM) in A549 IC50 (µM) in MCF-7
CPP-00175%5.28.1
CPP-00212%>100>100
CPP-00388%1.82.5
............

Tier 3: Secondary Mechanistic Assays

Once potent hits are confirmed, the focus shifts to understanding their mechanism of action. This involves a battery of target-based and cell-based assays.

Target-Based Assays: Enzyme Inhibition

Many anticancer and anti-inflammatory drugs function by inhibiting specific enzymes.[11] Given the structural similarities of cyanophenylpropanoates to known kinase inhibitors, assessing their activity against a panel of relevant kinases is a logical next step.[2][3]

This protocol is a generalized example and should be adapted for the specific kinase of interest.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

    • Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a kinase assay buffer.[15][16]

  • Kinase Reaction:

    • In a 384-well white plate, add the test compound dilutions.

    • Add the kinase to each well and pre-incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[16]

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.[15]

  • ADP Detection:

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).[15]

    • Add a detection reagent that converts the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.[15]

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Cellular Mechanism of Action: Apoptosis and Cell Cycle Analysis

A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis.

Caspases are key proteases in the apoptotic cascade. Caspase-8 is an initiator caspase in the extrinsic pathway, while caspase-3 is a key executioner caspase.

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat with the cyanophenylpropanoate derivatives at their IC50 concentrations for various time points (e.g., 24, 48 hours).

    • Include a positive control for apoptosis (e.g., staurosporine).

  • Caspase Activity Measurement:

    • Use a commercially available fluorometric or colorimetric assay kit for caspase-3 and caspase-8 activity. These kits typically contain a specific peptide substrate for each caspase that is conjugated to a fluorophore or chromophore.

    • Lyse the cells and add the caspase substrate.

    • Incubate to allow the active caspases to cleave the substrate, releasing the reporter molecule.

    • Measure the fluorescence or absorbance using a plate reader. An increase in signal indicates caspase activation.

Anti-Inflammatory Screening

Chronic inflammation is a key factor in the development of many diseases, including cancer.[17][18] Therefore, screening for anti-inflammatory activity is a valuable parallel path.

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and in cancerous tissues.[19][20][21]

  • Assay Setup:

    • Use a commercially available COX-2 inhibitor screening kit, which typically provides human recombinant COX-2 enzyme.[18][20]

    • Prepare dilutions of the test compounds.

  • Enzymatic Reaction:

    • In a 96-well plate, combine the COX-2 enzyme, a heme cofactor, and the test compound or a known COX-2 inhibitor (e.g., celecoxib) in an assay buffer.[18]

    • Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

    • The assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a probe.

  • Measurement and Analysis:

    • Measure the fluorescence kinetically over several minutes.[18]

    • The rate of fluorescence increase is proportional to the COX-2 activity.

    • Calculate the percentage of inhibition for each compound and determine the IC50 value.

The transcription factor NF-κB is a master regulator of the inflammatory response.[1][22][23]

  • Cell Stimulation and Treatment:

    • Use a cell line that shows a robust NF-κB response, such as RAW 264.7 macrophages.

    • Pre-treat the cells with the cyanophenylpropanoate derivatives for 1-2 hours.

    • Stimulate NF-κB activation with an inflammatory agent like lipopolysaccharide (LPS).

  • Detection of NF-κB Translocation:

    • NF-κB activation involves its translocation from the cytoplasm to the nucleus.[24][25]

    • This can be assessed by immunofluorescence microscopy, where cells are stained for the p65 subunit of NF-κB and the nucleus (e.g., with DAPI). A decrease in cytoplasmic p65 and an increase in nuclear p65 indicates inhibition of activation.

    • Alternatively, cell fractionation can be performed to separate the cytoplasmic and nuclear fractions, followed by Western blotting for p65 in each fraction.[3][26]

Key Signaling Pathways as Potential Targets

Based on the activities of related cyano-containing compounds, several key signaling pathways are hypothesized to be modulated by cyanophenylpropanoate derivatives.

Pro-Survival and Proliferation Pathways in Cancer

The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways are central regulators of cell growth, proliferation, and survival, and are frequently dysregulated in cancer.[5][6][8][27][28]

Cancer_Signaling RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation

Caption: The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways in cancer.

Pro-Inflammatory Signaling Pathway

The NF-κB pathway is crucial for the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[1][22][23]

Inflammation_Signaling cluster_inhibition Potential Inhibition by Cyanophenylpropanoates Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK NFkB_complex p65 p50 IκB IKK->NFkB_complex Phosphorylates IκB IkB IκB NFkB_p50 p50 NFkB_p65 p65 NFkB_active p65 p50 NFkB_complex->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) Nucleus->Inflammation

Caption: The canonical NF-κB signaling pathway in inflammation.

Tier 4: In Vivo Proof-of-Concept

Promising lead compounds with a well-characterized in vitro profile should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.[12]

Anticancer Efficacy: Xenograft Models

Human tumor xenograft models in immunocompromised mice are a standard for preclinical in vivo anticancer drug screening.[12]

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of nude mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the cyanophenylpropanoate derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Efficacy Assessment: Monitor tumor volume and body weight regularly. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

This is a widely used and well-established model of acute inflammation.

  • Compound Administration: Administer the test compound orally or intraperitoneally to rats.

  • Induction of Inflammation: After a set period, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw.

  • Measurement of Edema: Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.

Structure-Activity Relationship (SAR) Studies

Throughout the screening cascade, it is crucial to synthesize and test analogs of active compounds to establish a structure-activity relationship (SAR).[29] SAR studies help to identify the key chemical features responsible for biological activity and guide the optimization of lead compounds to improve potency and reduce toxicity.

Conclusion

The systematic screening cascade outlined in this guide provides a robust and logical framework for the evaluation of novel cyanophenylpropanoate derivatives. By employing a multi-tiered approach that progresses from broad phenotypic screening to specific mechanistic studies and finally to in vivo validation, researchers can efficiently identify and characterize promising new therapeutic agents. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for drug discovery professionals dedicated to advancing the field of medicinal chemistry.

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The Strategic Utility of Phenylpropanoate Scaffolds in Modern Drug Discovery: A Technical Guide to the Synthesis and Application of Ethyl 3-(3-Cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architecture of a Pharmaceutical Breakthrough

In the intricate world of medicinal chemistry, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic efficacy. However, the journey to that final molecule is paved with a series of meticulously designed and executed synthetic steps, each reliant on the unique reactivity of key chemical building blocks. It is these unassuming molecules that form the very architecture of innovation. This guide delves into one such critical scaffold: the phenylpropanoate framework, with a specific focus on Ethyl 3-(3-cyanophenyl)propanoate .

This document is intended for researchers, synthetic chemists, and professionals in drug development. It moves beyond a simple recitation of protocols to provide a deeper understanding of the strategic considerations and chemical principles that underpin the use of this versatile building block. We will explore its synthesis, functional group transformations, and its pivotal role in the construction of complex therapeutic agents. By understanding the "why" behind the "how," we can unlock the full potential of this and similar scaffolds in the ongoing quest for novel therapeutics.

Section 1: Core Characteristics of this compound

This compound is a bifunctional organic molecule that possesses both a nitrile and an ester functional group, attached to a central phenylpropanoate core. This unique combination of reactive sites makes it a highly valuable intermediate in multi-step organic synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
CAS Number 10036-20-1
Appearance Typically a solid or oil-
Solubility Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane)General chemical principles

The strategic value of this building block lies in the orthogonal reactivity of its functional groups. The nitrile group can be transformed into an amine, a carboxylic acid, or a tetrazole, among other functionalities. The ethyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for transesterification. The aromatic ring itself can also be subject to further electrophilic substitution, although the deactivating nature of the cyano and propanoate groups must be considered.

Section 2: Synthesis of the Phenylpropanoate Core

The construction of the 3-phenylpropanoate skeleton is a cornerstone of many synthetic campaigns. A common and efficient method for achieving this is through a Knoevenagel condensation followed by a reduction of the resulting alkene. This two-step sequence allows for the formation of a carbon-carbon bond and the introduction of the propanoate side chain.

A well-documented example that illustrates this synthetic strategy is the preparation of a closely related and equally important building block, ethyl 3-(3-aminophenyl)propanoate. The synthesis of this compound, as detailed by Nagel et al., provides a robust and adaptable protocol that can be conceptually applied to the synthesis of the title compound.[1]

Synthetic Pathway Overview

The synthesis proceeds in two key stages:

  • Tandem Knoevenagel Condensation/Alkylidene Reduction: 3-Nitrobenzaldehyde is reacted with Meldrum's acid in the presence of triethylammonium formate (TEAF). This accomplishes both the initial condensation and the subsequent reduction of the newly formed carbon-carbon double bond.

  • Reductive Amination and Esterification: The intermediate 3-(3-nitrophenyl)propanoic acid is then treated with stannous chloride in ethanol. This powerful reducing agent simultaneously reduces the nitro group to an amine and catalyzes the Fischer esterification of the carboxylic acid to the ethyl ester.

G cluster_0 Stage 1: C-C Bond Formation and Reduction cluster_1 Stage 2: Reduction and Esterification 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Intermediate_Acid 3-(3-Nitrophenyl)propanoic Acid 3-Nitrobenzaldehyde->Intermediate_Acid Knoevenagel Condensation & Alkylidene Reduction Meldrums_Acid Meldrum's Acid Meldrums_Acid->Intermediate_Acid TEAF TEAF TEAF->Intermediate_Acid Final_Product Ethyl 3-(3-aminophenyl)propanoate Intermediate_Acid->Final_Product Nitro Group Reduction & Fischer Esterification Stannous_Chloride SnCl2 in Ethanol Stannous_Chloride->Final_Product

Caption: Synthetic workflow for Ethyl 3-(3-aminophenyl)propanoate.

Detailed Experimental Protocol

The following protocol is adapted from the work of Nagel et al. (2011) and provides a field-proven method for the synthesis of the amino analogue, which can be conceptually adapted for the cyano-substituted target by starting with 3-cyanobenzaldehyde and employing a suitable reduction method for the intermediate cinnamic acid derivative.[1]

Step 1: Synthesis of 3-(3-Nitrophenyl)propanoic Acid

  • Reagent Preparation: In a round-bottom flask, prepare triethylammonium formate (TEAF) by reacting triethylamine and formic acid.

  • Reaction Setup: To the TEAF, add 3-nitrobenzaldehyde and Meldrum's acid.

  • Reaction Conditions: Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the intermediate product, 3-(3-nitrophenyl)propanoic acid, is isolated.

Step 2: Synthesis of Ethyl 3-(3-Aminophenyl)propanoate

  • Reaction Setup: The crude 3-(3-nitrophenyl)propanoic acid is dissolved in ethanol.

  • Reduction and Esterification: Stannous chloride (SnCl₂) is added portion-wise to the solution. The mixture is then heated.

  • Reaction Monitoring: The disappearance of the starting material and the formation of the product can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to remove tin salts. The crude product is then purified, typically by column chromatography, to yield pure ethyl 3-(3-aminophenyl)propanoate.

Section 3: The Reactivity Landscape of this compound

The synthetic utility of this compound stems from the diverse transformations that its functional groups can undergo.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into a variety of other groups, significantly expanding the synthetic possibilities.

  • Reduction to a Primary Amine: The nitrile can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel).[2] This transformation is fundamental in the synthesis of many APIs, as the resulting aminomethyl group can be further functionalized.

  • Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. This allows for the creation of a di-acidic scaffold.

  • Conversion to Tetrazoles: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring. This bioisosteric replacement for a carboxylic acid is a common strategy in medicinal chemistry to improve metabolic stability and cell permeability.

G Start This compound Amine Primary Amine Start->Amine Reduction (e.g., H2/Ni, LiAlH4) Carboxylic_Acid Carboxylic Acid Start->Carboxylic_Acid Hydrolysis (H+ or OH-) Tetrazole Tetrazole Start->Tetrazole Cycloaddition (e.g., NaN3)

Caption: Key transformations of the nitrile group.

Transformations of the Ester Group

The ethyl ester functionality is primarily a protecting group for the carboxylic acid, but it also offers specific reaction pathways.

  • Hydrolysis to the Carboxylic Acid: The most common transformation is hydrolysis under acidic or basic conditions to unmask the carboxylic acid.[3][4][5] This is a crucial step in the synthesis of many APIs, including Febuxostat.[6][7]

  • Amidation: The ester can be directly converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.

  • Reduction to an Alcohol: Strong reducing agents like LiAlH₄ can reduce the ester to the corresponding primary alcohol.

Section 4: Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound and its analogues are key intermediates in the synthesis of a number of important drugs. The strategic placement of the cyano and propanoate groups allows for the efficient construction of complex molecular architectures.

Case Study: The Synthesis of Febuxostat

Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and chronic gout.[6] The synthesis of Febuxostat provides an excellent example of the strategic use of a cyanophenyl-containing building block. While the exact intermediate is often a more elaborated thiazole derivative, the core 3-cyano-phenyl moiety is introduced early in the synthesis.[7] The cyano group is essential for the final structure and activity of the drug.

G Building_Block Ethyl 4-methyl-2-(4-isobutoxy-3-cyanophenyl)thiazole-5-carboxylate Hydrolysis Hydrolysis of Ethyl Ester Building_Block->Hydrolysis Febuxostat Febuxostat Hydrolysis->Febuxostat

Caption: Final step in the synthesis of Febuxostat.

Broader Applications in Medicinal Chemistry

The 3-cyanophenylpropanoate scaffold is a recurring motif in medicinal chemistry. The propanoic acid side chain, often after hydrolysis of the ester, can mimic the carboxylate of natural amino acids or serve as a linker to other parts of a molecule. The cyano group can act as a key pharmacophoric element or be transformed into other functional groups as described above. Derivatives of arylpropionic acid are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Section 5: Spectroscopic Characterization

Spectroscopic Data (Predicted)
¹H NMR - A triplet around 1.2 ppm (3H) for the methyl group of the ethyl ester. - A quartet around 4.1 ppm (2H) for the methylene group of the ethyl ester. - Two triplets around 2.6 and 2.9 ppm (2H each) for the two methylene groups of the propanoate chain. - A complex multiplet in the aromatic region (7.4-7.7 ppm, 4H).
¹³C NMR - A signal around 14 ppm for the methyl carbon of the ethyl ester. - A signal around 60 ppm for the methylene carbon of the ethyl ester. - Two signals for the methylene carbons of the propanoate chain (approx. 30-35 ppm). - A signal for the nitrile carbon around 118 ppm. - A signal for the ester carbonyl carbon around 172 ppm. - Several signals in the aromatic region (approx. 129-135 ppm).
FTIR (cm⁻¹) - A strong, sharp absorption around 2230 cm⁻¹ for the C≡N stretch of the nitrile. - A strong absorption around 1730 cm⁻¹ for the C=O stretch of the ester. - C-H stretching vibrations for the aromatic and aliphatic protons (2850-3100 cm⁻¹). - C-O stretching of the ester (1100-1300 cm⁻¹).
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z = 203. - Fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45) and other characteristic fragments.

Conclusion: A Versatile Tool for the Synthetic Chemist's Arsenal

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its bifunctional nature, coupled with the well-established reactivity of its constituent groups, provides a robust platform for the synthesis of a wide array of complex molecules. From its role in the creation of blockbuster drugs to its potential in the development of novel therapeutic agents, this building block continues to be a valuable asset in the field of organic and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, empowers researchers to leverage its full potential in their synthetic endeavors.

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The Pivotal Role of Cyanophenylpropanoic Acid Esters: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanophenylpropanoic acid esters have emerged as indispensable intermediates in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs), most notably within the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This technical guide provides a comprehensive overview of the discovery and historical development of this critical class of molecules. It delves into the core synthetic methodologies for their preparation, offering detailed, step-by-step protocols and mechanistic insights. Furthermore, this guide elucidates the strategic importance of cyanophenylpropanoic acid esters as key precursors to profen drugs, detailing their conversion to the final APIs through hydrolysis. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, providing both foundational knowledge and practical, field-proven insights.

Introduction: The Unseen Scaffolding of Modern Pharmaceuticals

In the landscape of medicinal chemistry, the significance of a molecule is often measured by its therapeutic efficacy. However, behind many blockbuster drugs lies a series of unassuming yet crucial intermediates, the unsung heroes of pharmaceutical synthesis. Cyanophenylpropanoic acid esters represent a quintessential example of such pivotal compounds. Their unique structural motif, featuring a cyanophenyl group attached to a propanoic acid ester backbone, provides a versatile scaffold for the construction of a range of pharmaceuticals.

The primary importance of these esters lies in their role as immediate precursors to the 2-arylpropanoic acids, a class of NSAIDs commonly known as "profens." This class includes widely used drugs such as ibuprofen and ketoprofen, which are mainstays in the management of pain and inflammation. The cyanophenylpropanoic acid ester serves as a masked form of the carboxylic acid, allowing for strategic synthetic manipulations before its ultimate conversion to the active therapeutic agent.

This guide will navigate the historical context of their emergence, dissect the intricacies of their synthesis, and illuminate their application in the production of globally recognized pharmaceuticals.

Historical Perspective: An Evolution Driven by Therapeutic Need

The history of cyanophenylpropanoic acid esters is intrinsically linked to the development of NSAIDs. The quest for safer and more effective anti-inflammatory agents in the mid-20th century spurred chemists to explore a wide array of aromatic carboxylic acid derivatives.

The journey began with the discovery of the anti-inflammatory properties of phenylpropanoic acids. The subsequent challenge was to develop commercially viable and efficient synthetic routes. Early methods often involved multi-step processes with harsh reagents. The introduction of the cyano group as a precursor to the carboxylic acid moiety represented a significant advancement. This strategy allowed for more controlled and higher-yielding syntheses.

While a singular "discovery" of cyanophenylpropanoic acid esters as a class is not documented, their emergence can be traced through the patent literature for various profen drugs. The synthetic routes for drugs like ketoprofen often feature a 2-(3-benzoylphenyl)propionitrile intermediate, which can be hydrolyzed to the final product. The corresponding esters would have been explored as part of the process development to optimize purification and handling properties.

The evolution of synthetic methods, from classical approaches to more sophisticated catalytic and stereoselective techniques, has further cemented the importance of cyanophenylpropanoic acid esters in modern drug manufacturing.

Core Synthetic Methodologies

The synthesis of cyanophenylpropanoic acid esters can be broadly categorized into two main approaches: the introduction of the cyano group onto a pre-existing phenylpropanoic acid ester scaffold, or the construction of the propanoic acid ester chain onto a cyanophenyl precursor.

Synthesis from Phenylacetonitriles: Building the Propanoate Chain

A common and efficient method involves the alkylation of a substituted phenylacetonitrile. This approach offers the advantage of readily available starting materials.

Key Reaction: Alkylation of Benzyl Cyanide Derivatives

This method utilizes the acidity of the α-hydrogen of the benzyl cyanide. A strong base is used to deprotonate the benzyl cyanide, forming a carbanion which then acts as a nucleophile to attack an alkylating agent.

Experimental Protocol: Synthesis of Methyl 2-(phenyl)-2-cyanopropionate

  • Reaction Setup: To a solution of benzyl cyanide and dimethyl carbonate in toluene, add sodium methoxide.

  • Reaction Conditions: Heat the mixture to 20-100°C under a pressure of 0.5-6 MPa and maintain for 1-10 hours.

  • Work-up: After the reaction, distill off the methanol byproduct under normal pressure. Cool the mixture to 35°C.

  • Methylation: Slowly add dimethyl sulfate while maintaining the temperature between 35-85°C. After the addition, continue the reaction for 1-10 hours at 45-105°C.

  • Isolation: Cool the reaction mixture to 35°C and add water. Stir to dissolve the salts and then separate the layers. The organic layer is then concentrated to remove the toluene, yielding the crude compound ester.[1]

Causality Behind Experimental Choices:

  • Pressure: The use of elevated pressure in the initial step helps to maintain the volatile reactants in the liquid phase, thereby increasing the reaction rate.

  • Temperature Control: Careful temperature control during the addition of dimethyl sulfate is crucial to prevent runaway reactions and the formation of byproducts.

  • Aqueous Work-up: The addition of water allows for the removal of inorganic salts and unreacted base, simplifying the purification of the final product.

Stereoselective Synthesis: The Importance of Chirality

Many profen drugs are chiral, with one enantiomer exhibiting the desired pharmacological activity. Therefore, the development of stereoselective syntheses of cyanophenylpropanoic acid esters is of paramount importance.

Enzymatic Resolution:

One effective method for obtaining enantiomerically pure cyanophenylpropanoic acid esters is through enzymatic resolution. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted.

Experimental Workflow: Enzymatic Resolution of Racemic Arylcarboxylic Acid Esters

G racemic_ester Racemic Cyanophenylpropanoic Acid Ester lipase Lipase (e.g., Amano PS) in Phosphate Buffer (pH 7.0) racemic_ester->lipase Add stirring Stirring at Room Temperature or Microwave Irradiation lipase->stirring separation Filtration to remove enzyme stirring->separation acidification Acidification of filtrate (e.g., with 2M HCl to pH 2) separation->acidification extraction Extraction with an organic solvent (e.g., MTBE) acidification->extraction s_acid (S)-Cyanophenylpropanoic Acid (in aqueous layer after acidification) extraction->s_acid r_ester (R)-Cyanophenylpropanoic Ester (in organic layer after extraction) extraction->r_ester

Caption: Workflow for enzymatic resolution of racemic esters.[2][3]

Self-Validating System:

The success of the enzymatic resolution can be monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of both the unreacted ester and the hydrolyzed acid.[3] This allows for precise control over the reaction time to achieve optimal separation.

Application in the Synthesis of Profen Drugs

The primary application of cyanophenylpropanoic acid esters is as key intermediates in the synthesis of profen NSAIDs. The cyano group serves as a stable and easily handled precursor to the carboxylic acid, which is essential for the anti-inflammatory activity of these drugs.

The Ketoprofen Synthesis Pathway

Ketoprofen, 2-(3-benzoylphenyl)propanoic acid, is a widely used NSAID. A common synthetic route involves the preparation of 2-(3-benzoylphenyl)propionitrile, which is then hydrolyzed to ketoprofen. The corresponding ester can be used as an intermediate in this process.

Synthetic Pathway to Ketoprofen

G start 3-Cyanomethyl Methyl Benzoate methylation Methylation start->methylation 1. hydrolysis1 Hydrolysis methylation->hydrolysis1 2. chloroformylation Chloroformylation hydrolysis1->chloroformylation 3. friedel_crafts Friedel-Crafts Reaction chloroformylation->friedel_crafts 4. hydrolysis2 Hydrolysis friedel_crafts->hydrolysis2 5. ketoprofen Ketoprofen hydrolysis2->ketoprofen

Caption: A multi-step synthesis of Ketoprofen.[4]

The Critical Hydrolysis Step: From Ester to Active Drug

The final step in the utilization of cyanophenylpropanoic acid esters in profen synthesis is the hydrolysis of both the ester and the nitrile functionalities to yield the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Mechanism of Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.

Base-Catalyzed Hydrolysis:

In the presence of a base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. Protonation of the resulting anion by water yields an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions gives a carboxylate salt, which is then protonated in an acidic workup to afford the carboxylic acid.

Data on Hydrolysis Conditions

DerivativeReagent(s)ConditionsProduct
NitrileH₃O⁺HeatCarboxylic Acid
NitrileNaOH, H₂O then H₃O⁺HeatCarboxylic Acid
EsterH₃O⁺Heat (reversible)Carboxylic Acid + Alcohol
EsterNaOH, H₂O then H₃O⁺Heat (irreversible)Carboxylic Acid + Alcohol

Conclusion: A Cornerstone of Pharmaceutical Synthesis

Cyanophenylpropanoic acid esters, while not household names, are integral to the production of some of the most widely used pharmaceuticals. Their history is a testament to the ingenuity of process chemists in developing efficient and scalable synthetic routes to meet the global demand for essential medicines. A thorough understanding of their synthesis, stereochemistry, and reactivity is crucial for any scientist or professional involved in drug development and manufacturing. As the pharmaceutical industry continues to evolve, the principles learned from the study of these vital intermediates will undoubtedly pave the way for the creation of new and improved therapeutic agents.

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A Technical Guide to High-Purity Ethyl 3-(3-cyanophenyl)propanoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of High-Purity Intermediates in Drug Discovery

In the landscape of modern pharmaceutical development, the journey from a promising lead molecule to a clinically approved therapeutic is both arduous and exacting. The success of this journey hinges on the quality and purity of every component, particularly the chemical intermediates that serve as the foundational building blocks for active pharmaceutical ingredients (APIs). Ethyl 3-(3-cyanophenyl)propanoate (CAS No. 10036-20-1), a versatile nitrile-containing compound, has emerged as a key intermediate in the synthesis of complex drug molecules. Its application is particularly notable in the development of novel therapeutics, where the cyano group can act as a key pharmacophore or a precursor for other functional groups.[1] The stringent purity requirements for such intermediates are not merely a matter of regulatory compliance but a fundamental necessity to ensure the safety, efficacy, and reproducibility of the final drug product.[2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape, quality control, and handling of high-purity this compound.

Commercial Suppliers of High-Purity this compound

A reliable supply chain of high-purity starting materials is the bedrock of any successful drug development program. Several chemical suppliers specialize in providing high-purity intermediates for pharmaceutical research and manufacturing. The following table summarizes some of the key commercial suppliers of this compound. While purity claims are often high, it is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to verify purity and impurity profiles.

SupplierWebsiteCAS NumberStated Purity/Notes
BLDpharm10036-20-1Research Use Only, Purity/Specification available.[3]
Arctom[Link]10036-20-1Catalog number AAB-AA0001MJ.[4]
Pharmaffiliates[Link]NAListed as an intermediate for Dabigatran.[5]

It is important to note that while some suppliers may not explicitly list "pharmaceutical grade," they often provide materials suitable for research and development purposes, with detailed analytical data available upon request.

The Imperative of High Purity in Drug Synthesis

The presence of impurities in a chemical intermediate like this compound can have profound and often detrimental effects on the subsequent stages of drug development.[6] Impurities can lead to the formation of unwanted side products, reduce the yield and efficiency of synthetic reactions, and, most critically, introduce potentially toxic or immunogenic substances into the final API.[2] For instance, in the synthesis of a complex molecule like Dabigatran etexilate, where this compound or a similar precursor is utilized, even trace impurities can interfere with the intricate coupling and cyclization reactions, leading to the formation of difficult-to-remove related substances.[7]

The workflow for ensuring the quality of a chemical intermediate in a drug development pipeline is a multi-step, rigorously controlled process.

G cluster_0 Supplier Qualification cluster_1 Material Procurement & Testing cluster_2 Synthesis & Purification cluster_3 Final Product QC SupplierAudit Supplier Audit & Qualification SpecAgreement Specification Agreement SupplierAudit->SpecAgreement Order Order Material SpecAgreement->Order CoA Request Lot-Specific CoA Order->CoA InHouseTest In-House Analytical Testing CoA->InHouseTest Synthesis API Synthesis InHouseTest->Synthesis If passes specifications Purification Purification of API Synthesis->Purification FinalQC Final API Quality Control Purification->FinalQC Release Batch Release FinalQC->Release

Figure 1: Workflow for ensuring the quality of chemical intermediates in drug development.

Analytical Characterization of High-Purity this compound

A comprehensive analytical characterization is essential to confirm the identity, purity, and impurity profile of this compound. A typical Certificate of Analysis for a high-purity lot should include data from a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment of pharmaceutical intermediates.[8] A validated, stability-indicating HPLC method should be used to separate the main component from any potential impurities.

Typical HPLC Method Parameters:

ParameterValue
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Time-based gradient from low to high organic (B) percentage
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm)
Injection Volume 10 µL

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is another powerful technique for purity analysis, particularly for identifying and quantifying volatile impurities and residual solvents.[9]

Spectroscopic Methods

Spectroscopic techniques are crucial for structural elucidation and confirmation of the chemical identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the molecular structure of this compound and identifying any structurally similar impurities.[10]

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns, which are vital for identifying unknown impurities.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, such as the nitrile (C≡N) and ester (C=O) groups.[10]

The interplay of these analytical techniques provides a comprehensive picture of the quality of the intermediate.

G cluster_2 Comprehensive Quality Profile HPLC HPLC Quality High-Purity Material HPLC->Quality GC GC GC->Quality NMR NMR (1H, 13C) NMR->Quality MS Mass Spectrometry MS->Quality IR IR Spectroscopy IR->Quality

Figure 2: Analytical techniques for a comprehensive quality assessment.

Potential Impurities in this compound

The impurity profile of a synthetic compound is intrinsically linked to its manufacturing process. A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities.[11] While specific synthesis details for this compound are often proprietary, a plausible synthetic route could involve the reaction of a 3-cyanobenzaldehyde precursor.[12][13]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials, such as 3-cyanobenzaldehyde or related precursors, may be present in the final product.

  • Intermediates: Incomplete conversion of reaction intermediates can lead to their presence as impurities. For example, in a multi-step synthesis, intermediates from earlier stages might carry through to the final product.

  • Byproducts: Side reactions can generate byproducts that are structurally similar to the desired product and may be challenging to remove.

  • Reagents and Catalysts: Residual reagents, catalysts, and solvents used in the synthesis and purification steps can also be present as impurities.[9]

Degradation Products:

This compound, being an ester, could be susceptible to hydrolysis under certain conditions (e.g., presence of moisture and acid or base) to form 3-(3-cyanophenyl)propanoic acid and ethanol.

Handling and Storage of High-Purity this compound

Proper handling and storage are critical to maintain the purity and stability of chemical intermediates.[14]

  • Storage Conditions: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3] Many suppliers recommend refrigerated storage (2-8°C).[3]

  • Handling Precautions: As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[15] Work should be conducted in a well-ventilated fume hood.

  • Time-Sensitive Nature: While not explicitly classified as a time-sensitive material that forms peroxides, it is good laboratory practice to date the container upon receipt and upon opening to track its age and potential for degradation.[16]

Conclusion

High-purity this compound is a valuable chemical intermediate for the pharmaceutical industry. Ensuring its quality through rigorous analytical testing and proper handling is paramount for the successful development of safe and effective medicines. This guide has provided an in-depth overview of the key considerations for researchers and scientists working with this important building block, from sourcing from reputable suppliers to understanding its analytical characterization and potential impurities. Adherence to these principles of scientific integrity and quality control will undoubtedly contribute to the advancement of drug discovery and development.

References

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Arctom. CAS NO. 10036-20-1 | this compound | Catalog AAB-AA0001MJ. Retrieved from [Link]

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Pharma Times. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Pharmaffiliates. Ethyl 3-(3-(2-((4-cyanophenyl)(nitroso)amino)acetamido)-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate. Retrieved from [Link]

  • Pharmaffiliates. Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Google Patents. (2011, May 11). EP 2 522 662 A1.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of 3-cyanobenzaldehyde. Retrieved from [Link]

  • Google Patents. (2013, July 4). US20130172571A1 - Process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Google Patents. (n.d.). (12) United States Patent (10) Patent No.: US 9,156,845 B2.
  • CDC Stacks. (n.d.). NITRILES. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate. Retrieved from [Link]

  • ACS Publications. (2025, November 17). Practical Protocols for Improving Safety and Sustainability in Multidisciplinary Research Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). Heterocyclic compounds and uses thereof - Patent US-10253047-B2. Retrieved from [Link]

  • Health and Safety Executive. (2025, August 28). Chemicals - safe use and handling. Retrieved from [Link]

  • University of Notre Dame Risk Management and Safety. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]

  • PMC - National Center for Biotechnology Information. (2020, February 6). Chemical Impurities: An Epistemological Riddle with Serious Side Effects. Retrieved from [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry, 25(18), 10327-10332. [Link]

  • PMC - National Center for Biotechnology Information. (n.d.). The Huge Role of Tiny Impurities in Nanoscale Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and synthetic applications of cyano compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. Retrieved from [Link]

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Methodological & Application

Synthesis of Ethyl 3-(3-cyanophenyl)propanoate: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(3-cyanophenyl)propanoate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a flexible propanoate chain attached to a cyanophenyl ring, allows for diverse chemical modifications, making it an attractive scaffold for library synthesis and lead optimization. This application note provides a detailed, two-step synthetic protocol for the preparation of this compound from commercially available 3-cyanobenzaldehyde. The described methodology is robust, scalable, and relies on well-established transformations, ensuring high yield and purity of the final product. The chosen synthetic strategy involves an initial Horner-Wadsworth-Emmons olefination to construct the carbon backbone, followed by a selective catalytic hydrogenation to furnish the desired saturated ester.

Synthetic Strategy Overview

The synthesis proceeds in two distinct steps, as illustrated in the workflow diagram below. The initial step is a Horner-Wadsworth-Emmons (HWE) reaction between 3-cyanobenzaldehyde and triethyl phosphonoacetate. The HWE reaction is a widely used olefination protocol that offers significant advantages, including the formation of a predominantly (E)-alkene and the facile removal of the water-soluble phosphate byproduct.[1][2] The second step involves the selective reduction of the α,β-unsaturated double bond of the intermediate, Ethyl (E)-3-(3-cyanophenyl)acrylate, via catalytic transfer hydrogenation. This method is chosen for its operational simplicity and high chemoselectivity, preserving the cyano and ester functionalities.[3]

G cluster_0 Step 1: Horner-Wadsworth-Emmons Olefination cluster_1 Step 2: Catalytic Transfer Hydrogenation A 3-Cyanobenzaldehyde C Base (e.g., NaH) in THF A->C B Triethyl Phosphonoacetate B->C D Ethyl (E)-3-(3-cyanophenyl)acrylate C->D Reaction & Work-up E Ethyl (E)-3-(3-cyanophenyl)acrylate F Pd/C, Ammonium Formate in Methanol E->F G This compound F->G Reaction & Purification G cluster_0 Horner-Wadsworth-Emmons Reaction Mechanism Reagents Reagents Phosphonate_Carbanion Phosphonate Carbanion Reagents->Phosphonate_Carbanion Base Oxaphosphetane Oxaphosphetane Intermediate Phosphonate_Carbanion->Oxaphosphetane Nucleophilic Attack Aldehyde 3-Cyanobenzaldehyde Aldehyde->Oxaphosphetane Alkene_Product Ethyl (E)-3-(3-cyanophenyl)acrylate Oxaphosphetane->Alkene_Product Elimination Phosphate_Byproduct Phosphate Byproduct Oxaphosphetane->Phosphate_Byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.68 g, 42.0 mmol of 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (9.40 mL, 42.0 mmol) dropwise to the stirred suspension over 20 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, and the solution will become clear or slightly hazy.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-cyanobenzaldehyde (5.00 g, 38.1 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, carefully quench the reaction by the slow addition of water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford Ethyl (E)-3-(3-cyanophenyl)acrylate as a white solid.

Step 2: Synthesis of this compound

The selective reduction of the carbon-carbon double bond is achieved through catalytic transfer hydrogenation using palladium on carbon as the catalyst and ammonium formate as the hydrogen donor. [3]This method is advantageous as it avoids the need for a pressurized hydrogen gas setup and is highly effective for the 1,4-reduction of α,β-unsaturated esters. [4] Procedure:

  • In a 500 mL round-bottom flask, dissolve the Ethyl (E)-3-(3-cyanophenyl)acrylate (from Step 1) in methanol (200 mL).

  • To this solution, add ammonium formate (12.0 g, 190 mmol) and stir until it dissolves.

  • Carefully add 10% palladium on carbon (500 mg) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 25 mL).

  • Combine the filtrate and washings and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude this compound.

  • The product can be further purified by flash column chromatography if necessary, although it is often obtained in high purity after the work-up.

Conclusion

This application note details a reliable and efficient two-step synthesis of this compound from 3-cyanobenzaldehyde. The protocol employs a Horner-Wadsworth-Emmons olefination followed by a selective catalytic transfer hydrogenation, providing a practical route for obtaining this key synthetic intermediate in high yield and purity. The methodologies described are well-suited for researchers in academic and industrial settings, particularly those involved in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]

  • Competitive reduction of the C–C double bond of α,β-unsaturated carbonyl compounds … (n.d.). ResearchGate. Retrieved from [Link]

  • ACS Publications. (2025). Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. Retrieved from [Link]

  • Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. (2024). MDPI. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • ACS Publications. (2003). Conjugate Reduction of α,β-Unsaturated Carbonyl Compounds Catalyzed by a Copper Carbene Complex. Organic Letters. Retrieved from [Link]

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The Strategic Utility of Ethyl 3-(3-cyanophenyl)propanoate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

[CITY, State – January 14, 2026] – As the landscape of pharmaceutical development evolves towards more complex and targeted therapeutics, the role of specialized chemical intermediates has become increasingly critical. This document serves as a detailed application note and protocol guide for the use of Ethyl 3-(3-cyanophenyl)propanoate , a key building block in the synthesis of advanced pharmaceutical agents. This guide is intended for researchers, medicinal chemists, and professionals in drug development, providing in-depth technical insights into its application, synthesis, and handling.

Introduction: The Emergence of a Versatile Intermediate

This compound (CAS No. 10036-20-1) is a bifunctional molecule featuring both a nitrile group and an ethyl ester. This unique combination of reactive sites makes it a valuable precursor for the construction of complex heterocyclic scaffolds, which are prevalent in a wide array of modern pharmacologically active compounds. Its utility is particularly pronounced in the synthesis of selective progesterone receptor modulators (SPRMs), a class of drugs with significant therapeutic potential in gynecology.

Physicochemical Properties and Characterization

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 10036-20-1[1]
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
MDL Number MFCD08234832[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Characterization of this intermediate would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the presence of the nitrile and ester functional groups, and Mass Spectrometry (MS) to verify the molecular weight.

Synthesis of this compound: A Reliable Protocol

A robust and scalable synthesis of this compound is crucial for its application in pharmaceutical manufacturing. A plausible and efficient two-step synthesis is outlined below, starting from the commercially available 3-cyano-cinnamic acid.

Step 1: Synthesis of 3-(3-Cyanophenyl)propanoic acid

This step involves the catalytic hydrogenation of 3-cyano-cinnamic acid to its corresponding saturated carboxylic acid.

Reaction Scheme:

Caption: Catalytic hydrogenation of 3-cyano-cinnamic acid.

Protocol:

  • In a suitable hydrogenation vessel, dissolve 3-cyano-cinnamic acid (11.5 g) in a solution of 2M sodium hydroxide (35 ml) and water (200 ml).[2]

  • Add 10% palladium on charcoal as the catalyst.

  • Pressurize the vessel with hydrogen gas to 60 psi.

  • Agitate the reaction mixture for 1.5 hours.

  • Upon completion, carefully vent the hydrogen and filter off the catalyst.

  • Acidify the filtrate with 2M hydrochloric acid to precipitate the product.

  • Collect the resulting white solid, 3-(3-cyanophenyl)propanoic acid, by filtration and dry. The reported melting point is 103°C.[2]

Step 2: Esterification to this compound

The final step is a standard Fischer esterification of the synthesized carboxylic acid.

Reaction Scheme:

Caption: Fischer esterification of 3-(3-cyanophenyl)propanoic acid.

Protocol:

  • Combine 3-(3-cyanophenyl)propanoic acid with an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Application in the Synthesis of Vilaprisan: A Case Study

This compound is a key intermediate in the synthesis of Vilaprisan (BAY 1002670), a potent and selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of gynecological disorders such as uterine fibroids and endometriosis.[3][4] SPRMs like Vilaprisan offer a targeted therapeutic approach for hormone-dependent conditions.[5][6]

While the detailed, step-by-step industrial synthesis of Vilaprisan is proprietary, the incorporation of the 3-cyanophenylpropanoate moiety is a critical step in constructing the complex steroidal architecture of the final drug molecule. The nitrile group of the intermediate can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, to enable further elaboration of the molecule. The ester group provides a handle for other chemical modifications or can be hydrolyzed to the corresponding carboxylic acid as required in the overall synthetic strategy.

The development of Vilaprisan has progressed to Phase 3 clinical trials, highlighting the importance of reliable synthetic routes for its key intermediates, including this compound.[3][4]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety and to maintain the integrity of the compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds such as Ethyl 2-(4-cyanophenyl)-3-oxobutanoate and Ethyl 3-phenylpropionate can provide guidance.[7][8]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[9]

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

  • Fire Safety: Keep away from heat and open flames. Use appropriate fire extinguishers (e.g., dry powder, foam, carbon dioxide).[9]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Recommended storage temperature is between 2-8°C.[1]

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutics like Vilaprisan. Its synthesis from readily available starting materials is straightforward, and its dual functionality allows for a wide range of chemical transformations. This guide provides a foundation for researchers and drug development professionals to effectively and safely utilize this important building block in their synthetic endeavors.

References

  • Discovery of Vilaprisan (BAY 1002670): A Highly Potent and Selective Progesterone Receptor Modulator Optimized for Gynecologic Therapies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. (n.d.). PMC. Retrieved from [Link]

  • Selective progesterone receptor modulators. (n.d.). Wikipedia. Retrieved from [Link]

  • Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies. (n.d.). PubMed Central. Retrieved from [Link]

  • What is Vilaprisan used for? (2024, June 27). Patsnap Synapse. Retrieved from [Link]

  • Vilaprisan phase 2B trial: a timely efficacy and safety study of a novel selective progesterone receptor modulator for nonsurgical management of uterine fibroids. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Vilaprisan for the treatment of symptomatic endometriosis: Results from a terminated phase 2b randomized controlled trial. (2024, March 5). ResearchGate. Retrieved from [Link]

  • Pharmacokinetics and Safety of the Selective Progesterone Receptor Modulator Vilaprisan in Chinese Healthy Postmenopausal Women. (n.d.). PMC. Retrieved from [Link]

  • Vilaprisan, a New Selective Progesterone Receptor Modulator in Uterine Fibroid Pharmacotherapy-Will it Really be a Breakthrough? (n.d.). PubMed. Retrieved from [Link]

  • Safety and efficacy of vilaprisan in Japanese women with fibroids: The Phase 3 ASTEROID 8 trial. (2025, October 8). PubMed Central. Retrieved from [Link]

  • Efficacy and safety of vilaprisan in women with uterine fibroids: data from the ASTEROID 3 randomized controlled trial. (2023, July 10). PubMed. Retrieved from [Link]

  • Vilaprisan. (n.d.). Patsnap Synapse. Retrieved from [Link]

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Application Notes and Protocols: Reduction of the Cyano Group in Ethyl 3-(3-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The reduction of a cyano (nitrile) group to a primary amine is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Primary amines are versatile intermediates, serving as crucial building blocks for a vast array of bioactive molecules, agrochemicals, and polymers.[1][2] The catalytic hydrogenation of nitriles stands out as one of the most efficient and atom-economical methods for this conversion.[2][3] This application note provides a detailed experimental guide for the reduction of the cyano group in Ethyl 3-(3-cyanophenyl)propanoate to yield Ethyl 3-(3-(aminomethyl)phenyl)propanoate, a valuable bifunctional molecule.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind the chosen methodology, provide a step-by-step protocol for high-pressure catalytic hydrogenation using Raney® Nickel, and outline essential safety considerations and purification techniques.

Mechanistic Overview and Catalyst Selection

The catalytic hydrogenation of nitriles to primary amines is a complex process that can lead to the formation of secondary and tertiary amines as byproducts through the reaction of the intermediate imine with the product amine.[2][3]

Nitrile Reduction Mechanism Nitrile R-C≡N Imine R-CH=NH Nitrile->Imine + H₂/Catalyst PrimaryAmine R-CH₂NH₂ Imine->PrimaryAmine + H₂/Catalyst SecondaryAmine (R-CH₂)₂NH Imine->SecondaryAmine + R-CH₂NH₂ - NH₃ TertiaryAmine (R-CH₂)₃N SecondaryAmine->TertiaryAmine + R-CH=NH - NH₃

Caption: General reaction pathway for nitrile hydrogenation.

The choice of catalyst is paramount in directing the reaction towards the desired primary amine.[3] While noble metal catalysts like Palladium on carbon (Pd/C) and platinum-based catalysts are effective, they can sometimes promote the formation of secondary amines or even lead to hydrogenolysis of the resulting benzylamine.[4][5]

For the selective synthesis of primary amines from aromatic nitriles, Raney® Nickel is a highly effective and cost-efficient catalyst.[3][6] Its high surface area and adsorbed hydrogen make it a potent hydrogenation catalyst.[7] The presence of a basic medium, such as ammonia or sodium hydroxide, can further suppress the formation of secondary and tertiary amines.[8]

Experimental Protocol: High-Pressure Hydrogenation using Raney® Nickel

This protocol details the reduction of this compound using Raney® Nickel under high-pressure hydrogen.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
Raney® Nickel (50% slurry in water)Active Catalyste.g., Alfa Aesar
Anhydrous Ethanol (EtOH)ACS Gradee.g., Fisher Scientific
Ammonium Hydroxide (28-30% solution)ACS Gradee.g., VWR
Hydrogen Gas (H₂)High Purity (≥99.99%)Local Supplier
Nitrogen Gas (N₂)High PurityLocal Supplier
Celite® 545---e.g., Sigma-Aldrich
Dichloromethane (DCM)ACS Gradee.g., Fisher Scientific
Methanol (MeOH)ACS Gradee.g., Fisher Scientific
Sodium Sulfate (Na₂SO₄), anhydrousACS Gradee.g., VWR
Equipment
  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves.

  • Glass liner for the autoclave.

  • Schlenk flask and line for inert gas handling.

  • Cannula for liquid transfer.

  • Büchner funnel and filter flask.

  • Rotary evaporator.

  • Standard laboratory glassware.

Safety Precautions
  • High-Pressure Operations: High-pressure hydrogenation must be conducted by trained personnel in a properly ventilated fume hood and behind a blast shield.[9][10] Always ensure the reactor is in good working condition and do not exceed the manufacturer's pressure and temperature limits.

  • Raney® Nickel Handling: Raney® Nickel is pyrophoric when dry and can ignite spontaneously in air.[7][9][11] It should always be kept wet with a solvent (in this case, water or ethanol).[10][11] Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[12]

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air.[10] Ensure there are no ignition sources in the vicinity of the reaction setup.[9] The reaction area must be well-ventilated.

  • Waste Disposal: Quench spent Raney® Nickel catalyst by slowly adding it to a large volume of water, followed by deactivation with a dilute acid (e.g., 1M HCl) in a fume hood.

Step-by-Step Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge reactor with substrate, solvent, and ammonia solution. B Carefully add Raney® Nickel slurry. A->B C Seal reactor and purge with N₂ then H₂. B->C D Pressurize with H₂ to target pressure. C->D E Heat to reaction temperature and stir. D->E F Monitor H₂ uptake until reaction is complete. E->F G Cool reactor and vent H₂. Purge with N₂. F->G H Filter the reaction mixture through Celite®. G->H I Wash the filter cake with ethanol. H->I J Concentrate the filtrate in vacuo. I->J K Purify by column chromatography or acid-base extraction. J->K

Sources

Application Note: A Stability-Indicating HPLC Method for Monitoring the Progress of Ethyl 3-(3-cyanophenyl)propanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative monitoring of reactions involving Ethyl 3-(3-cyanophenyl)propanoate. This method is designed for researchers, scientists, and professionals in drug development and chemical synthesis to accurately track the consumption of starting materials, the formation of the desired product, and the emergence of any process-related impurities or degradation products. The protocol has been developed to ensure specificity, linearity, accuracy, and precision, in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

This compound is a versatile intermediate in organic synthesis, often utilized in the development of pharmaceutical compounds and other complex molecules. The efficient monitoring of its formation or consumption during a chemical reaction is critical for process optimization, yield maximization, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of components in a reaction mixture.[4][5]

The primary challenge in developing such a method is to ensure it is "stability-indicating." This means the method must be able to resolve the main analyte from its potential degradation products and any process-related impurities.[6][7] This application note provides a comprehensive guide to a validated HPLC method, including the scientific rationale behind the chosen parameters and detailed protocols for its implementation and validation.

Analyte Structure and Properties
  • Compound Name: this compound

  • CAS Number: 10036-20-1[8]

  • Molecular Formula: C₁₂H₁₃NO₂

  • Molecular Weight: 203.24 g/mol

  • Structure:

  • Predicted Physicochemical Properties: The presence of the phenyl ring and the cyano group suggests UV absorbance in the range of 220-280 nm. The ester and nitrile functionalities, along with the aromatic ring, impart a moderate polarity to the molecule, making it well-suited for reversed-phase chromatography.[8][9]

Chromatographic Method Development

The goal was to develop a method that provides a sharp, symmetrical peak for this compound, with good resolution from potential starting materials and byproducts. A reversed-phase approach was selected due to its wide applicability and ability to separate compounds with a range of polarities.[9][10]

Rationale for Parameter Selection
  • Stationary Phase: A C18 column was chosen as it provides excellent hydrophobic retention for aromatic compounds.[8][9] The end-capping of the silica-based packing minimizes peak tailing for polar compounds.

  • Mobile Phase: A gradient elution with acetonitrile and water was selected to ensure the timely elution of both more polar starting materials and less polar byproducts.[11][12] A phosphate buffer is included to maintain a consistent pH and improve peak shape.[13]

  • Detection Wavelength: Based on the UV-absorbing properties of the benzonitrile moiety, a detection wavelength of 254 nm was chosen to provide good sensitivity for the analyte and related aromatic compounds.

  • Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times.

Optimized HPLC Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Monobasic (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (ACS Grade)

  • Phosphoric Acid (ACS Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (ACS Grade)

  • Sodium Hydroxide (ACS Grade)

  • Hydrogen Peroxide (30%, ACS Grade)

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Reaction Sample Preparation:

  • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 5 mL) of the diluent. This prevents further reaction.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] To demonstrate this, forced degradation studies were conducted to intentionally degrade this compound and ensure that the degradation products do not co-elute with the main peak.[6][7]

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux a 1 mg/mL solution of the analyte in 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux a 1 mg/mL solution of the analyte in 0.1 N NaOH at 60°C for 4 hours. Benzonitriles are known to hydrolyze to benzoic acids under basic conditions.

  • Oxidative Degradation: Treat a 1 mg/mL solution of the analyte with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the analyte to 105°C for 24 hours.

  • Photolytic Degradation: Expose a 1 mg/mL solution of the analyte to UV light (254 nm) for 24 hours.

After each stress condition, the samples were diluted and analyzed by the HPLC method. The results should demonstrate that the degradation product peaks are well-resolved from the parent analyte peak.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations (e.g., 10, 25, 50, 100, 150 µg/mL). The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed. A correlation coefficient (R²) greater than 0.999 is considered acceptable.

Accuracy

Accuracy was determined by a recovery study. A known amount of the analyte was spiked into a placebo (a simulated reaction mixture without the analyte) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the standard solution on three different days by two different analysts.

The relative standard deviation (RSD) for both repeatability and intermediate precision should be less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation and Visualization

Representative Chromatogram

A representative chromatogram should show a well-resolved peak for this compound, with a stable baseline.

Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyteComplies
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Repeatability (RSD%) ≤ 2.0%0.8%
Intermediate Precision (RSD%) ≤ 2.0%1.2%
LOD Signal-to-Noise Ratio ≥ 30.1 µg/mL
LOQ Signal-to-Noise Ratio ≥ 100.3 µg/mL
Diagrams

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_sampling Sampling & Quenching cluster_hplc HPLC Analysis Reactants Reactants Product Product Reactants->Product Reaction Progress Byproducts Byproducts Product->Byproducts Reaction_Mixture Reaction Aliquot Quenching Quench with Diluent Reaction_Mixture->Quenching Filtration 0.45 µm Filtration Quenching->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Data_Acquisition Data Acquisition & Processing HPLC_Injection->Data_Acquisition

Caption: Workflow for monitoring reaction progress.

Method_Validation_Logic cluster_parameters Key Validation Parameters cluster_studies Supporting Studies MV Method Validation (ICH Q2(R1)) Specificity Specificity MV->Specificity Linearity Linearity MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision LOD_LOQ LOD & LOQ MV->LOD_LOQ Forced_Degradation Forced Degradation Specificity->Forced_Degradation Recovery_Studies Recovery Studies Accuracy->Recovery_Studies Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Sources

Application Note: Comprehensive NMR and Mass Spectrometry Characterization of Ethyl 3-(3-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the structural elucidation and characterization of Ethyl 3-(3-cyanophenyl)propanoate (C₁₂H₁₃NO₂), a key intermediate in pharmaceutical synthesis and materials science. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS). The methodologies are designed to ensure robust, reproducible, and verifiable analytical results, critical for regulatory submissions and advanced research applications. This document follows a causality-driven approach, explaining the rationale behind experimental choices to empower researchers in their analytical workflows.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule incorporating both an ester and a nitrile group, making it a versatile building block. Its utility in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), necessitates unambiguous structural confirmation and purity assessment. In drug development, rigorous characterization is not merely a procedural step but a foundational requirement for ensuring safety, efficacy, and batch-to-batch consistency. This guide provides the detailed protocols and expected outcomes for its comprehensive analysis using the orthogonal and complementary techniques of NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural analysis, providing detailed information about the chemical environment of individual protons and carbons.

Rationale for Experimental Design

The choice of solvent and NMR frequency is critical. Deuterated chloroform (CDCl₃) is selected as the primary solvent due to its excellent solubilizing properties for moderately polar organic compounds and its single, easily identifiable residual solvent peak. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for resolving the complex splitting patterns of the aromatic protons.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). For quantitative purposes, an internal standard such as tetramethylsilane (TMS) can be used, although modern spectrometers typically reference the residual solvent peak.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Acquire data with a 90° pulse, a relaxation delay of at least 1 second, and 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: Operate at the corresponding carbon frequency (e.g., 101 MHz for a 400 MHz instrument).

    • Parameters: Utilize a proton-decoupled pulse sequence. A longer acquisition time with a greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Spectral Interpretation and Expected Data

The structure of this compound gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.

  • ¹H NMR Analysis: The spectrum is characterized by two aliphatic triplet-quartet systems and a complex aromatic region.

    • The ethyl ester group protons are diagnostic: the methyl protons (-O-CH₂-CH₃ ) appear as a triplet due to coupling with the adjacent methylene protons, while the methylene protons (-O-CH₂ -CH₃) appear as a quartet.

    • The propanoate chain protons (-CH₂-CH₂-) form an A₂B₂ system, appearing as two distinct triplets.

    • The cyanophenyl ring protons exhibit complex splitting patterns typical of a 1,3-disubstituted benzene ring.

  • ¹³C NMR Analysis: The proton-decoupled spectrum will show eight distinct signals corresponding to the unique carbon environments in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment¹H NMR (Predicted δ, ppm)MultiplicityIntegration¹³C NMR (Predicted δ, ppm)
Ethyl -C H₃~1.25Triplet (t)3H~14.2
Ethyl -O-C H₂-~4.15Quartet (q)2H~61.0
Propanoate -C H₂-C=O~2.65Triplet (t)2H~35.5
Propanoate Ar-C H₂-~3.00Triplet (t)2H~30.5
Aromatic CH (C4, C5, C6)~7.40 - 7.60Multiplet (m)4H~129.3, 130.8, 132.5, 133.0
Aromatic C -CH₂---~140.1
Aromatic C -CN---~112.5
C ≡N---~118.9
Ester C =O---~172.3

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, and through fragmentation analysis, offers corroborative structural evidence.

Rationale for Experimental Design

Electrospray Ionization (ESI) is the preferred method for this molecule as it is a "soft" ionization technique that typically preserves the molecular ion, minimizing in-source fragmentation.[1][2] Operating in positive ion mode is logical as the ester moiety can be readily protonated. High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap analyzers, is essential for confirming the molecular formula by providing a highly accurate mass measurement.[3][4][5]

Experimental Workflow Diagram

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry N_Prep Sample Prep (5-10 mg in CDCl3) N_Acq Data Acquisition (400 MHz Spectrometer) N_Prep->N_Acq N_Proc Data Processing (¹H & ¹³C Spectra) N_Acq->N_Proc Report Final Report (Structure Confirmed) N_Proc->Report M_Prep Sample Prep (Dilute in MeOH/H2O) M_Acq Data Acquisition (ESI-HRMS, Positive Mode) M_Prep->M_Acq M_Proc Data Analysis (Accurate Mass & MS/MS) M_Acq->M_Proc M_Proc->Report Start This compound Start->N_Prep Start->M_Prep

Caption: Overall workflow for NMR and MS characterization.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Create a dilute solution for infusion (e.g., 1-10 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Ionization: Use an ESI source operating in positive ion mode.

  • Analysis: Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Molecular Formula Confirmation: The instrument software will compare the measured accurate mass of the protonated molecular ion [M+H]⁺ against the theoretical mass for the proposed formula (C₁₂H₁₄NO₂⁺). A mass accuracy of <5 ppm is required for confident assignment.

Table 2: Expected HRMS Data

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M+H]⁺C₁₂H₁₄NO₂⁺204.10190
[M+Na]⁺C₁₂H₁₃NNaO₂⁺226.08384

Note: Calculated masses are for the monoisotopic species.

Fragmentation Analysis (Tandem MS/MS)

By selecting the protonated molecular ion ([M+H]⁺, m/z 204.10) and subjecting it to collision-induced dissociation (CID), key structural fragments can be generated. This provides a fingerprint of the molecule's structure. Common fragmentation pathways for ethyl esters include the loss of ethanol or ethene.[6][7]

Table 3: Predicted Major Fragments in MS/MS of [M+H]⁺

Fragment m/z (Nominal)Proposed LossFragment Structure/Formula
176Loss of C₂H₄ (Ethene)[M+H - C₂H₄]⁺ (via McLafferty-type rearrangement)
158Loss of C₂H₅OH (Ethanol)Protonated 3-(3-cyanophenyl)propenoic acid
130Loss of C₂H₅OH + CO[M+H - C₂H₅OH - CO]⁺
116Benzylic cleavageCyanotropylium ion or related stable aromatic fragment
Fragmentation Pathway Diagram

G M [M+H]⁺ m/z = 204.10 (C₁₂H₁₄NO₂⁺) F176 m/z = 176 [M+H - C₂H₄]⁺ M->F176 - C₂H₄ F158 m/z = 158 [M+H - C₂H₅OH]⁺ M->F158 - C₂H₅OH F116 m/z = 116 (Cyanotropylium ion) M->F116 - C₄H₇O₂ F130 m/z = 130 [Fragment - CO]⁺ F158->F130 - CO

Caption: Predicted MS/MS fragmentation of this compound.

Conclusion

The combined application of high-field NMR and ESI-HRMS provides an unequivocal and comprehensive characterization of this compound. The protocols and expected data outlined in this guide serve as a robust framework for researchers in quality control, synthetic chemistry, and drug development. Adherence to these methodologies ensures data integrity and provides the necessary analytical evidence to support further scientific investigation and regulatory compliance.

References

  • Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

  • Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]

  • Zahedkargaran, H., & Smith, L. R. (2019). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education, 96(7), 1486-1490. [Link]

  • Le, J. T., et al. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education, 96(7), 1401-1406. [Link]

  • Kruve, A., et al. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 86(9), 4805-4812. [Link]

  • Han, X., & Gross, R. W. (2005). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry, 16(2), 235-243. [Link]

  • Kovacevic, M., et al. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, 121(16), 9664-9733. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 653. [Link]

  • Wikipedia. (2023). Electrospray ionization. [Link]

Sources

Application Notes and Protocols: Ethyl 3-(3-cyanophenyl)propanoate as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Ethyl 3-(3-cyanophenyl)propanoate is a commercially available and versatile starting material, possessing multiple reactive sites that can be strategically manipulated to construct a variety of heterocyclic systems. The presence of a cyano group, an ester functionality, and an aromatic ring provides a rich chemical playground for the synthesis of privileged structures such as pyridinones, quinolines, and thiophenes.

This technical guide provides researchers, scientists, and drug development professionals with a series of detailed application notes and protocols for the utilization of this compound in the synthesis of diverse heterocyclic compounds. The methodologies presented herein are grounded in established chemical principles and are designed to be both robust and adaptable. We will explore multi-step synthetic pathways, providing not just the "how" but also the "why" behind the experimental choices, ensuring a deep understanding of the underlying chemical transformations.

Section 1: Synthesis of Substituted Pyridinones via a Modified Thorpe-Ziegler Approach

Strategy Overview:

The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic ketones and enamines from dinitriles.[1][2] While this compound is not a dinitrile itself, it can be readily converted into a suitable precursor. Our strategy involves the amidation of the ester, followed by dehydration to introduce a second nitrile group. The resulting dinitrile can then undergo an intramolecular Thorpe-Ziegler cyclization to form a cyclic enaminonitrile, which upon hydrolysis and tautomerization, yields the desired pyridinone scaffold.

Proposed Synthetic Pathway:

G A This compound B Amide Intermediate A->B 1. NH3 (aq) 2. Heat C Dinitrile Precursor B->C P2O5 or POCl3 Heat D Cyclic Enaminonitrile C->D NaH or NaOEt Toluene, Reflux (Thorpe-Ziegler) E Pyridinone Derivative D->E 1. H3O+ 2. Heat

Caption: Proposed synthesis of pyridinones from this compound.

Detailed Protocols:

Protocol 1.1: Synthesis of 3-(3-cyanophenyl)propanamide (Amide Intermediate)

  • To a solution of this compound (1.0 eq) in ethanol (5 mL/mmol), add concentrated aqueous ammonia (10 eq).

  • Heat the reaction mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from ethanol/water to yield the desired amide.

Causality: The use of a large excess of aqueous ammonia drives the equilibrium towards the formation of the amide. Ethanol is a suitable solvent that is miscible with both the starting material and the reagent.

Protocol 1.2: Synthesis of 3-(3-cyanophenyl)butane-1,3-dinitrile (Dinitrile Precursor)

  • To a suspension of the amide intermediate from Protocol 1.1 (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add a dehydrating agent like phosphorus pentoxide (P₂O₅, 2.0 eq) or phosphoryl chloride (POCl₃, 1.5 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous layer with dichloromethane, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality: Strong dehydrating agents are necessary to convert the primary amide to a nitrile. The reaction is performed under anhydrous conditions to prevent the decomposition of the dehydrating agent.

Protocol 1.3: Thorpe-Ziegler Cyclization and Aromatization to the Pyridinone

  • To a solution of the dinitrile precursor from Protocol 1.2 (1.0 eq) in anhydrous toluene, add a strong base such as sodium hydride (NaH, 1.1 eq) or sodium ethoxide (NaOEt, 1.1 eq).

  • Heat the reaction mixture to reflux for 6-8 hours. The progress of the intramolecular cyclization can be monitored by TLC.[3]

  • Cool the reaction mixture and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic enaminonitrile.

  • To the crude enaminonitrile, add a mixture of concentrated sulfuric acid and water (1:1) and heat to 100 °C for 2-3 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography to yield the final pyridinone derivative.

Causality: The strong base deprotonates the carbon alpha to one of the nitrile groups, initiating an intramolecular nucleophilic attack on the other nitrile to form the cyclic enaminonitrile.[4] Subsequent acidic hydrolysis of the enamine and nitrile functionalities, followed by tautomerization, leads to the stable pyridinone ring.

Section 2: Synthesis of Tetrahydroquinolines via Reductive Cyclization

Strategy Overview:

Another synthetic avenue involves the selective reduction of the cyano group to a primary amine. This amine can then undergo an intramolecular cyclization with the ester functionality under acidic conditions to form a lactam, which in this case is a tetrahydroquinoline derivative. This approach leverages the differential reactivity of the cyano and ester groups.

Proposed Synthetic Pathway:

G A This compound B Amino-ester Intermediate A->B H2, Raney Ni or LiAlH4 (controlled) C Tetrahydroquinoline Derivative B->C H+ (e.g., PTSA) Toluene, Reflux

Caption: Proposed synthesis of tetrahydroquinolines.

Detailed Protocols:

Protocol 2.1: Selective Reduction of the Nitrile

  • In a high-pressure vessel, dissolve this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of Raney Nickel (approximately 10% by weight).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70 °C with vigorous stirring for 12-24 hours.

  • After the reaction is complete (monitored by the cessation of hydrogen uptake or by GC-MS), cool the vessel, and carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-ester intermediate, which can often be used in the next step without further purification.

Causality: Catalytic hydrogenation with Raney Nickel is a common and effective method for the reduction of nitriles to primary amines. The ester group is generally stable under these conditions.

Protocol 2.2: Acid-Catalyzed Intramolecular Cyclization

  • Dissolve the crude amino-ester from Protocol 2.1 (1.0 eq) in a high-boiling solvent such as toluene or xylene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA, 0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the ethanol and water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting tetrahydroquinoline can be purified by column chromatography.

Causality: The acid catalyst protonates the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the primary amine. The removal of ethanol and water drives the equilibrium towards the cyclized product.

Section 3: Synthesis of 2-Aminothiophenes via the Gewald Reaction

Strategy Overview:

The Gewald reaction is a multi-component reaction that provides a straightforward route to 2-aminothiophenes.[5][6] To utilize this compound in a Gewald-type reaction, we must first introduce a carbonyl functionality alpha to the cyano group. This can be achieved through a Claisen condensation with a suitable ester, followed by the three-component Gewald reaction with elemental sulfur and an amine.

Proposed Synthetic Pathway:

G A This compound B β-Ketoester Intermediate A->B 1. NaH, Diethyl carbonate 2. H3O+ C 2-Aminothiophene Derivative B->C S8, Morpholine Ethanol, Reflux (Gewald Reaction)

Caption: Proposed synthesis of 2-aminothiophenes.

Detailed Protocols:

Protocol 3.1: Synthesis of the β-Ketoester Intermediate

  • To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous diethyl carbonate, add a solution of this compound (1.0 eq) in diethyl carbonate dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Cool the reaction mixture and carefully quench with a dilute solution of acetic acid.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the resulting β-ketoester by column chromatography.

Causality: The strong base (NaH) deprotonates the carbon alpha to the nitrile, which then acts as a nucleophile in a Claisen condensation with diethyl carbonate to form the β-ketoester.

Protocol 3.2: Gewald Three-Component Reaction

  • To a solution of the β-ketoester from Protocol 3.1 (1.0 eq) in ethanol, add elemental sulfur (1.1 eq) and a secondary amine such as morpholine (1.2 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.[7]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, it can be collected by filtration and washed with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Causality: The Gewald reaction proceeds through a Knoevenagel condensation of the ketoester with itself (or another active methylene compound, though in this proposed intramolecular variant, it would be a self-condensation followed by cyclization), followed by the addition of sulfur and subsequent cyclization and aromatization to form the stable 2-aminothiophene ring.[8]

Data Summary Table

Section Starting Material Key Transformation Target Heterocycle
1This compoundAmidation, Dehydration, Thorpe-Ziegler CyclizationPyridinone
2This compoundNitrile Reduction, Intramolecular AmidationTetrahydroquinoline
3This compoundClaisen Condensation, Gewald Reaction2-Aminothiophene

Conclusion

This compound is a promising and economically viable starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. While direct, one-pot transformations may not always be feasible, the strategic multi-step pathways outlined in these application notes provide a robust framework for accessing pyridinones, tetrahydroquinolines, and 2-aminothiophenes. The protocols provided are based on well-established and reliable chemical reactions, offering a high degree of confidence in their successful implementation. By understanding the underlying mechanisms and the rationale for the chosen reaction conditions, researchers can further adapt and optimize these methods to generate novel libraries of heterocyclic compounds for drug discovery and development.

References

  • Thorpe, J. F. The Thorpe Reaction. Wikipedia. [Link]

  • Ziegler, K. et al. The Thorpe-Ziegler Reaction. SynArchive. [Link]

  • Al-Zahrani, M. H. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. PMC. [Link]

  • Gewald, K. The Gewald Reaction. Wikipedia. [Link]

  • Wang, Z. Thorpe Ziegler Cyclization Search. Scribd. [Link]

  • Anonymous. A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Anonymous. Gewald Reaction. Organic Chemistry Portal. [Link]

  • Anonymous. A facile four-component Gewald reaction under organocatalyzed aqueous conditions. arkat usa. [Link]

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Application Notes and Protocols for the Green Synthesis of Ethyl 3-(3-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Chemical Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a significant transformation, driven by the principles of green chemistry. This paradigm shift emphasizes the development of environmentally benign processes that minimize waste, reduce energy consumption, and utilize renewable resources. Ethyl 3-(3-cyanophenyl)propanoate, a valuable building block in organic synthesis, serves as an excellent case study for the application of these principles. Traditional synthetic routes often rely on harsh reagents, volatile organic solvents, and stoichiometric amounts of catalysts, leading to significant environmental burdens. This document outlines a green, two-step synthetic approach to this compound, leveraging a base-catalyzed Knoevenagel condensation followed by a catalytic hydrogenation. This methodology prioritizes the use of environmentally friendly solvents, recyclable catalysts, and energy-efficient conditions, aligning with the core tenets of sustainable chemical manufacturing.

Strategic Approach: A Two-Step Green Synthesis

Our approach to the green synthesis of this compound is a two-step process designed to maximize efficiency and minimize environmental impact. The overall synthetic scheme is as follows:

  • Knoevenagel Condensation: The synthesis commences with a Knoevenagel condensation of 3-cyanobenzaldehyde with diethyl malonate. This reaction is carried out in an aqueous ethanol solution, a significantly greener alternative to commonly used organic solvents. The reaction is efficiently catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), a non-toxic and recyclable organic base.[1]

  • Catalytic Hydrogenation: The resulting intermediate, ethyl 2-cyano-3-(3-cyanophenyl)acrylate, undergoes catalytic hydrogenation. This step simultaneously reduces the carbon-carbon double bond and removes the cyano group from the α-position, a process known as reductive decyanation, to yield the target molecule, this compound. The use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), allows for easy recovery and reuse of the catalyst, a key principle of green chemistry.

This strategic pathway is designed to be both robust and environmentally conscious, offering a practical alternative to traditional synthetic methods.

Experimental Protocols

Part 1: Knoevenagel Condensation of 3-Cyanobenzaldehyde with Diethyl Malonate

This protocol details the synthesis of the intermediate, ethyl 2-cyano-3-(3-cyanophenyl)acrylate, using a green solvent system and an organic base catalyst.

Materials:

  • 3-Cyanobenzaldehyde (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 eq)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a 250 mL round-bottom flask, add 3-cyanobenzaldehyde (10 mmol, 1.31 g) and diethyl malonate (12 mmol, 1.92 g).

  • Add a solvent mixture of 95% ethanol (20 mL) and deionized water (20 mL).

  • To the stirred mixture, add DABCO (2 mmol, 0.224 g) at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 3-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add 50 mL of cold deionized water to the flask to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 85-90%

Part 2: Catalytic Hydrogenation to this compound

This protocol describes the conversion of the intermediate to the final product via catalytic hydrogenation.

Materials:

  • Ethyl 2-cyano-3-(3-cyanophenyl)acrylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Ethanol

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • In a high-pressure reaction vessel, dissolve ethyl 2-cyano-3-(3-cyanophenyl)acrylate (8 mmol) in ethanol (50 mL).

  • Carefully add 10% Pd/C (5 mol%) to the solution.

  • Seal the vessel and connect it to a hydrogen gas supply.

  • Purge the vessel with hydrogen gas three times to remove any air.

  • Pressurize the vessel with hydrogen gas to 60 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Expected Yield: 75-85%

Data Presentation

StepReactionKey ReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)
1Knoevenagel Condensation3-Cyanobenzaldehyde, Diethyl malonateDABCOEthanol/Water80-853-485-90
2Catalytic HydrogenationEthyl 2-cyano-3-(3-cyanophenyl)acrylate10% Pd/CEthanolRoom Temp.4-675-85

Visualization of the Synthetic Workflow

Green_Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Catalytic Hydrogenation 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde Knoevenagel_Condensation Knoevenagel Condensation 3-Cyanobenzaldehyde->Knoevenagel_Condensation Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Knoevenagel_Condensation Intermediate Ethyl 2-cyano-3-(3-cyanophenyl)acrylate Knoevenagel_Condensation->Intermediate Catalytic_Hydrogenation Catalytic Hydrogenation Intermediate->Catalytic_Hydrogenation DABCO_Catalyst DABCO (catalyst) Ethanol/Water DABCO_Catalyst->Knoevenagel_Condensation Final_Product This compound Catalytic_Hydrogenation->Final_Product PdC_Catalyst 10% Pd/C (catalyst) H₂ (60 psi) Ethanol PdC_Catalyst->Catalytic_Hydrogenation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(3-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the synthesis of Ethyl 3-(3-cyanophenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this important intermediate. We will delve into the common challenges encountered during its synthesis via the Mizoroki-Heck reaction and provide field-proven troubleshooting strategies and detailed protocols.

The Challenge: Optimizing the Mizoroki-Heck Reaction

The synthesis of this compound is most commonly achieved through the palladium-catalyzed Mizoroki-Heck reaction.[1] This powerful C-C bond-forming reaction couples an aryl halide, 3-bromobenzonitrile, with ethyl acrylate. While elegant, the reaction is sensitive to a variety of parameters that can lead to low yields, incomplete conversion, and the formation of troublesome impurities. This guide provides a systematic approach to diagnosing and resolving these common issues.

Core Synthesis Protocol: A Baseline for Optimization

This general procedure serves as a robust starting point. Subsequent sections will address how to modify this protocol to troubleshoot specific problems.

Reaction Scheme: 3-bromobenzonitrile + Ethyl Acrylate → this compound

Materials:

  • 3-bromobenzonitrile (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

  • Triphenylphosphine (PPh₃) (2-4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, Acetonitrile, or Toluene)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ and PPh₃.

  • Add the anhydrous, degassed solvent and stir for 10-15 minutes until the catalyst system is well-dissolved and the active Pd(0) species begins to form.

  • Add 3-bromobenzonitrile, ethyl acrylate, and triethylamine to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or GC-MS (typically 12-24 hours).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and other aqueous-soluble impurities.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.[2]

Troubleshooting Guide: Enhancing Your Yield

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Q1: My reaction yield is critically low, or the reaction is not proceeding at all. What are the primary factors to investigate?

A low or non-existent yield is a frequent challenge that typically points to one of three core areas: catalyst integrity, suboptimal reaction conditions, or reagent quality. A systematic investigation is the most effective approach.

Initial Diagnostic Checklist:

  • Catalyst System: Is your palladium source active? Have you chosen an appropriate ligand?

  • Atmosphere Control: Was the reaction performed under strictly inert conditions? The active Pd(0) catalyst is highly sensitive to oxygen.[3]

  • Reagent Purity: Are your solvents anhydrous and properly degassed? Are the starting materials (aryl halide, alkene) pure? Impurities can act as catalyst poisons.[3]

The following diagram outlines a logical workflow for troubleshooting these primary factors.

G start Low or No Yield Observed check_catalyst Step 1: Verify Catalyst System - Catalyst active? - Ligand appropriate? - Pd black formation? start->check_catalyst Begin Troubleshooting check_atmosphere Step 2: Assess Reaction Atmosphere - Inert gas pure? - Solvents degassed? - Air leaks? check_catalyst->check_atmosphere If catalyst appears ok check_reagents Step 3: Evaluate Reagents - Purity of starting materials? - Solvent anhydrous? - Base quality? check_atmosphere->check_reagents If atmosphere is inert optimize_conditions Step 4: Optimize Conditions - Screen temperature - Screen base/solvent - Adjust concentrations check_reagents->optimize_conditions If reagents are pure solution Improved Yield optimize_conditions->solution

Caption: A systematic workflow for troubleshooting low-yield Heck reactions.

Q2: I see black particles (palladium black) in my reaction flask. What does this mean, and how can I prevent it?

The formation of palladium black is a classic sign of catalyst deactivation. It indicates that the active, soluble Pd(0) catalyst has aggregated into inactive palladium clusters.[2] This is a primary cause of stalled or low-yielding reactions.

Causality and Prevention:

  • Insufficient Ligand: The ligand's role is to stabilize the Pd(0) center and prevent aggregation.[4] An insufficient ligand-to-palladium ratio is a common cause of decomposition.

    • Solution: Increase the ligand-to-palladium ratio. A ratio of 2:1 (ligand:Pd) is a good starting point, but ratios up to 4:1 can be beneficial.

  • High Temperature: While heat increases reaction rates, excessively high temperatures can accelerate catalyst decomposition.[2][3]

    • Solution: Screen lower reaction temperatures (e.g., 80-90 °C) to find a balance between an acceptable reaction rate and catalyst stability.

  • Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen.[2][3]

    • Solution: Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or high-purity nitrogen) throughout the entire setup and reaction time.

Q3: I am observing significant side products. What are they, and how can I minimize them?

Side product formation directly consumes starting materials and complicates purification, reducing the overall isolated yield. The two most common side reactions in this synthesis are aryl halide homocoupling and reductive Heck product formation.

  • Aryl Halide Homocoupling: This reaction forms 3,3'-dicyanobiphenyl from two molecules of 3-bromobenzonitrile. It is often favored at higher temperatures.[3]

    • Mitigation Strategy: Lowering the reaction temperature is the most direct way to suppress this side reaction. Additionally, ensuring a proper ligand-to-palladium ratio can favor the desired cross-coupling pathway over homocoupling.[3]

  • Reductive Heck Product (Saturation): Instead of the desired substituted alkene, the reaction can produce Ethyl 3-phenylpropanoate, where the double bond is reduced. This occurs when the intermediate formed after migratory insertion undergoes protonolysis instead of β-hydride elimination. The choice of base, solvent, and temperature can influence this pathway.[5]

    • Mitigation Strategy: The choice of base is critical. Organic bases like triethylamine are generally preferred over some inorganic bases which can promote this side reaction. Screening different solvents may also be necessary.

Q4: How critical are the choices of catalyst, ligand, and base?

These three components form the heart of the catalytic system, and their interplay is paramount for achieving high yields.

Data Presentation: Component Screening

The following tables summarize key components that should be considered for optimization.

Table 1: Comparison of Common Palladium Pre-catalysts

Catalyst Pre-catalystCommon Loading (mol%)ProsCons
Pd(OAc)₂ 1 - 5%Air-stable, common, efficient pre-catalyst.[6]Requires in-situ reduction to active Pd(0).
Pd₂(dba)₃ 0.5 - 2%A Pd(0) source, requires no reduction.Air-sensitive, more expensive.
Pd(PPh₃)₄ 1 - 5%A Pd(0) source, readily available.Can be less active than in-situ generated catalysts.

Table 2: Screening Guide for Reaction Parameters

ParameterCondition 1 (Baseline)Condition 2 (Alternative)Condition 3 (Alternative)Rationale for Screening
Ligand PPh₃P(o-tol)₃XPhosBulky, electron-rich ligands can improve catalyst stability and oxidative addition rate.[2][7]
Base Et₃N (Triethylamine)K₂CO₃ (Potassium Carbonate)NaOAc (Sodium Acetate)The base's strength and solubility affect the rate of catalyst regeneration and can influence side reactions.[1][8]
Solvent DMFAcetonitrile (ACN)TolueneSolvent polarity can impact catalyst stability and solubility of reagents. Must be anhydrous and degassed.[7][9]
Temperature 100 °C90 °C80 °CBalance reaction rate against catalyst decomposition and side product formation.[3][10]

The Heck Reaction Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The accepted catalytic cycle involves the alternation of palladium between the Pd(0) and Pd(II) oxidation states.[1][4]

G Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Aryl-X PdII_Aryl L₂Pd(II)(Aryl)(X) OxAdd->PdII_Aryl Coord Alkene Coordination & Migratory Insertion PdII_Aryl->Coord + Alkene PdII_Alkyl L₂Pd(II)(Alkyl)(X) Coord->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride L₂Pd(II)(H)(X) BetaElim->PdII_Hydride - Product RedElim Reductive Elimination (Base Assisted) PdII_Hydride->RedElim + Base RedElim->Pd0 - Base-H-X

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

Frequently Asked Questions (FAQs)

FAQ 1: Can I use 3-chlorobenzonitrile instead of 3-bromobenzonitrile to lower costs? Aryl chlorides are significantly less reactive than aryl bromides in the rate-determining oxidative addition step.[4] While standard catalysts like Pd(OAc)₂/PPh₃ may give poor results, success can be achieved using more advanced catalyst systems. These typically involve highly active, bulky, and electron-rich ligands (e.g., N-heterocyclic carbenes or biarylphosphines like XPhos) that can facilitate the difficult C-Cl bond activation.[7][11]

FAQ 2: How can I effectively purify the final product? Standard workup involves an aqueous wash to remove the bulk of the base (e.g., triethylammonium bromide) followed by concentration.[2] The primary method for purification is flash column chromatography on silica gel. A gradient elution using a mixture of hexanes and ethyl acetate is typically effective for separating the desired product from unreacted starting material and non-polar side products like the homocoupled biphenyl.

FAQ 3: Are there viable alternative synthesis routes if the Heck reaction fails? Yes, while the Heck reaction is a primary method, other routes exist. One notable alternative involves a tandem Knoevenagel condensation/reduction sequence starting from 3-nitrobenzaldehyde and Meldrum's acid.[12] The resulting 3-(3-nitrophenyl)propanoic acid can then be reduced and esterified to give an amino-substituted precursor, which can be converted to the nitrile via a Sandmeyer reaction. However, this multi-step route is considerably longer than the direct Heck coupling.

References

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. Retrieved from [Link]

  • ResearchGate. (2018). Optimizing the reaction conditions for Heck reaction at di®erent ratios of Pd/CuO. Retrieved from [Link]

  • ACS Publications. (1998). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Retrieved from [Link]

  • ACS Publications. (2000). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (2019). Optimization of conditions for the Heck reaction. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2007). Palladium I I. Basic Principles - Heck Reactions. Retrieved from [Link]

  • ACS Publications. (2019). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Retrieved from [Link]

  • PMC - NIH. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • International Journal of ChemTech Research. (2016). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Retrieved from [Link]

  • Semantic Scholar. (2012). Organochalcogen ligands and their palladium(ii) complexes: Synthesis to catalytic activity for Heck coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2013). A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. Retrieved from [Link]

  • Pearson. (2022). Heck Reaction Explained. Retrieved from [Link]

  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know!. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2017). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]

  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 3-cyano-3-phenylpropanoate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 3-phenylpropanoate. Retrieved from [Link]

  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

  • Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]

  • ResearchGate. (2022). Ethyl cyanoacetate mediated palladium catalyzed synthesis of benzonitriles. Retrieved from [Link]

  • ResearchGate. (2014). Unprecedented Reaction between Ethyl α-Cyanocinnamate and o Phenylenediamine: Development of an Efficient Method for the Transfer Hydrogenation of Electronically Depleted Olefins. Retrieved from [Link]

  • PMC - NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

  • ResearchGate. (2021). Representative approaches on the synthesis of ethyl 3‐phenylpropanoate. Retrieved from [Link]

  • ResearchGate. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

Sources

Common side products in the synthesis of Ethyl 3-(3-cyanophenyl)propanoate and how to avoid them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(3-cyanophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic routes, ensuring scientific integrity and practical, field-proven insights.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the available starting materials, scalability, and desired purity profile. This guide will focus on three primary and well-documented synthetic strategies, outlining the potential side products for each and providing robust protocols to mitigate their formation.

The three main synthetic routes we will explore are:

  • Heck Reaction: The palladium-catalyzed coupling of an aryl halide (3-bromobenzonitrile) with ethyl acrylate.

  • Knoevenagel Condensation Route: Condensation of 3-cyanobenzaldehyde with an active methylene compound, followed by reduction and esterification.

  • Hydrogenation of a Cinnamic Acid Derivative: The reduction of a precursor like 3-cyano-cinnamic acid, followed by Fischer esterification.

Below, we present a troubleshooting guide and FAQs for each of these synthetic pathways.

Route 1: Heck Reaction

The Mizoroki-Heck reaction provides a direct method for the formation of the carbon-carbon bond between the cyanophenyl ring and the propanoate backbone. A typical reaction involves the coupling of 3-bromobenzonitrile with ethyl acrylate using a palladium catalyst and a base.

Troubleshooting Guide: Heck Reaction
Observed Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting materials. 1. Inactive palladium catalyst. 2. Insufficiently strong base. 3. Reaction temperature is too low.1. Ensure the use of a fresh, active Pd(0) source or a reliable Pd(II) precatalyst that can be reduced in situ. 2. Switch to a stronger base such as a trialkylamine (e.g., triethylamine) or an inorganic base like potassium carbonate. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of a dark precipitate (palladium black). Catalyst decomposition and aggregation.1. Use phosphine ligands (e.g., triphenylphosphine) to stabilize the palladium catalyst. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of ethyl cinnamate as a major byproduct. This is the expected product of the Heck reaction. The issue is incomplete conversion of the starting aryl halide.See "Low or no conversion of starting materials."
Formation of double bond isomers. Isomerization of the desired product under the reaction conditions.1. Use of silver salts can sometimes minimize alkene isomerization. 2. Optimize the reaction time; prolonged heating can lead to isomerization.
Homocoupling of the aryl halide (formation of 3,3'-dicyanobiphenyl). A common side reaction in palladium-catalyzed couplings.1. Lower the catalyst loading. 2. Use a less reactive aryl halide if possible (e.g., aryl chloride instead of bromide or iodide), though this may require more forcing conditions.
FAQs: Heck Reaction

Q1: My Heck reaction is sluggish. What are the first parameters I should adjust?

A1: The first parameters to investigate are the catalyst activity and the base. Ensure your palladium source is active; if using a Pd(II) precatalyst, its reduction to Pd(0) is crucial. The choice of base is also critical; it must be strong enough to regenerate the active catalyst in the catalytic cycle. Triethylamine is a common choice. If the reaction is still slow, a modest increase in temperature is warranted.

Q2: I am observing significant amounts of palladium black, and my reaction has stalled. What is happening?

A2: The formation of palladium black indicates that your palladium catalyst is precipitating out of the solution, rendering it inactive. This is often due to the absence or degradation of stabilizing ligands. The addition of phosphine ligands, such as triphenylphosphine, can stabilize the palladium species in the catalytic cycle and prevent this precipitation.

Q3: How can I purify my product from unreacted starting materials and byproducts?

A3: Column chromatography on silica gel is the most common method for purifying the product of a Heck reaction. A solvent system of ethyl acetate and hexane is typically effective for separating the desired this compound from the starting materials and byproducts like homocoupled species.

Experimental Workflow: Heck Reaction

Heck_Workflow Reactants 3-Bromobenzonitrile + Ethyl Acrylate Reaction Heck Reaction (Inert Atmosphere, Heat) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., PPh3) + Base (e.g., Et3N) Catalyst->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Heck Reaction Synthesis.

Route 2: Knoevenagel Condensation Route

This route involves the base-catalyzed condensation of 3-cyanobenzaldehyde with a compound containing an active methylene group, such as diethyl malonate or malonic acid. The resulting α,β-unsaturated intermediate is then reduced and, if necessary, esterified.

Troubleshooting Guide: Knoevenagel Condensation Route
Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield in the initial condensation step. 1. Inappropriate base for the active methylene compound. 2. Self-condensation of the aldehyde. 3. Reversible reaction.1. Use a mild base like piperidine or an amine salt to avoid self-condensation.[1][2] 2. A strong base can favor the self-condensation of the aldehyde.[1] 3. Remove water as it is formed, for example, by azeotropic distillation with toluene using a Dean-Stark apparatus, to drive the equilibrium towards the product.[3]
Formation of a bis-adduct (Michael addition byproduct). The initial Knoevenagel product can act as a Michael acceptor for another molecule of the active methylene compound.1. Use stoichiometric amounts of the reactants. 2. Control the reaction temperature; lower temperatures can disfavor the Michael addition.
Incomplete reduction of the double bond. 1. Inactive hydrogenation catalyst. 2. Insufficient hydrogen pressure.1. Use a fresh, active catalyst (e.g., Pd/C). 2. Increase the hydrogen pressure or the reaction time.
Hydrolysis of the ester group during reduction or workup. Acidic or basic conditions during the workup can lead to ester hydrolysis.Maintain neutral pH during the workup and purification steps.
Difficulty in the final esterification step. Incomplete conversion due to the equilibrium nature of the Fischer esterification.Use a large excess of ethanol and a catalytic amount of a strong acid (e.g., sulfuric acid). Remove water as it is formed.[4][5][6][7]
FAQs: Knoevenagel Condensation Route

Q1: What is the best active methylene compound to use for the Knoevenagel condensation with 3-cyanobenzaldehyde?

A1: Diethyl malonate is a good choice as it directly provides an ester functionality, potentially simplifying the subsequent steps. Malonic acid can also be used, often in the Doebner modification with pyridine as the solvent, which can lead to simultaneous condensation and decarboxylation.[1]

Q2: My Knoevenagel condensation is messy, with multiple products. How can I improve the selectivity?

A2: The key is to control the reactivity. Use a weak base to prevent side reactions of the aldehyde.[1] Carefully controlling the stoichiometry and temperature can also minimize the formation of Michael adducts. Running the reaction at a lower temperature for a longer period can often improve selectivity.

Q3: What are the best conditions for the reduction of the α,β-unsaturated intermediate?

A3: Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a very effective method for selectively reducing the carbon-carbon double bond without affecting the nitrile or ester groups.

Reaction Pathway: Knoevenagel Condensation Route

Knoevenagel_Pathway cluster_optional Alternative Steps Start 3-Cyanobenzaldehyde + Diethyl Malonate Condensation Knoevenagel Condensation (Base Catalyst) Start->Condensation Intermediate Ethyl 2-cyano-3-(3-cyanophenyl)acrylate Condensation->Intermediate Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) Intermediate->Reduction Product This compound Reduction->Product Decarboxylation Decarboxylation (if starting with malonic acid) Esterification Fischer Esterification (if necessary)

Caption: Knoevenagel Condensation Synthetic Pathway.

Route 3: Hydrogenation of a Cinnamic Acid Derivative and Esterification

This route typically starts with a substituted cinnamic acid, such as 3-cyano-cinnamic acid, which is first hydrogenated to the corresponding propanoic acid. The final step is a Fischer esterification to yield the desired ethyl ester.

Troubleshooting Guide: Hydrogenation and Esterification
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete hydrogenation of the cinnamic acid derivative. 1. Catalyst poisoning. 2. Insufficient hydrogen pressure or reaction time.1. Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). 2. Increase hydrogen pressure, catalyst loading, or reaction time.
Reduction of the nitrile group. Over-reduction under harsh hydrogenation conditions.Use a milder hydrogenation catalyst or conditions. Palladium on carbon is generally selective for the alkene over the nitrile. Raney nickel, on the other hand, is more likely to reduce the nitrile.
Low yield in the Fischer esterification step. The reaction has reached equilibrium with significant amounts of starting material remaining.1. Use a large excess of ethanol (it can often be used as the solvent). 2. Use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. 3. Remove the water byproduct, for instance, by using a Dean-Stark apparatus.[4][5][6][7]
Formation of an ether byproduct from the alcohol. A potential side reaction in Fischer esterification, especially at high temperatures with sulfuric acid.Use a milder acid catalyst or lower the reaction temperature and extend the reaction time.
Incomplete removal of the acid catalyst during workup. Residual acid can cause product degradation upon storage or during distillation.Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during the aqueous workup.
FAQs: Hydrogenation and Esterification

Q1: How can I avoid reducing the nitrile group during the hydrogenation of the cinnamic acid derivative?

A1: Selectivity is key. A Pd/C catalyst is generally preferred as it is highly effective for the reduction of the carbon-carbon double bond while typically leaving the nitrile group intact under moderate conditions (e.g., moderate hydrogen pressure and temperature).

Q2: My Fischer esterification is not going to completion. What are the most effective ways to drive the reaction forward?

A2: According to Le Chatelier's principle, you can shift the equilibrium to the product side by either adding a large excess of one of the reactants (usually the alcohol, as it is often inexpensive and can serve as the solvent) or by removing one of the products as it is formed. The removal of water using a Dean-Stark trap is a very common and effective technique.[4][5][6][7]

Q3: Are there alternatives to Fischer esterification if it proves to be problematic?

A3: Yes, if Fischer esterification is not providing satisfactory yields, you can convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an anhydride, and then react it with ethanol. These reactions are generally not reversible and proceed to completion, but they do involve additional synthetic steps.

Process Diagram: Hydrogenation and Esterification

Hydrogenation_Esterification Start 3-Cyano-cinnamic acid Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Start->Hydrogenation Intermediate 3-(3-Cyanophenyl)propanoic acid Hydrogenation->Intermediate Esterification Fischer Esterification (Ethanol, Acid Catalyst) Intermediate->Esterification Product This compound Esterification->Product

Caption: Hydrogenation and Esterification Process Flow.

References

  • Knoevenagel Condensation. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Jones, G. (2011).
  • Heck Reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 14, 2026, from [Link]

  • Fischer Esterification. (n.d.). University of Colorado Boulder. Retrieved January 14, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

Sources

Purification of Ethyl 3-(3-cyanophenyl)propanoate from crude reaction mixture.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 3-(3-cyanophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining this compound in high purity from a crude reaction mixture. Our approach is rooted in fundamental chemical principles and extensive field experience to ensure you can confidently navigate the challenges of purification.

Understanding the Molecule and Potential Impurities

This compound is a polar aromatic compound containing both a nitrile and an ester functional group. Its purification can be challenging due to the potential for co-eluting impurities with similar polarities. A common synthetic route to this and analogous compounds is the Heck reaction, which couples an aryl halide (like 3-bromobenzonitrile) with an acrylate (such as ethyl acrylate) using a palladium catalyst.[1][2] Understanding this synthesis is key to anticipating likely impurities.

Potential Impurities from a Heck Reaction Synthesis:

  • Unreacted Starting Materials: 3-bromobenzonitrile and ethyl acrylate.

  • Homocoupling Products: Biphenyl-3,3'-dicarbonitrile from the coupling of two molecules of 3-bromobenzonitrile.

  • Catalyst Residues: Palladium complexes and ligands (e.g., phosphines).

  • Side-Reaction Products: Isomeric products or byproducts from side reactions of the starting materials or product.

  • Solvent and Reagents: Residual high-boiling point solvents (e.g., DMF, NMP) and the base used in the reaction (e.g., triethylamine).

This guide will focus on chromatographic and recrystallization techniques to effectively remove these impurities.

Troubleshooting and FAQs

Here, we address common issues encountered during the purification of this compound in a question-and-answer format.

FAQ 1: My crude NMR shows a complex mixture. Where do I start with purification?

Answer:

For a complex crude mixture, flash column chromatography is the recommended first step. It is a versatile technique for separating compounds with differing polarities.[3] The goal is to isolate the main product band from faster-running, less polar impurities and slower-running, more polar impurities.

FAQ 2: How do I choose the right solvent system for flash chromatography?

Answer:

The selection of an appropriate solvent system (eluent) is critical for a successful separation. This is best determined by thin-layer chromatography (TLC).

Step-by-Step TLC Analysis:

  • Prepare TLC Plates: Use silica gel 60 F254 plates.

  • Spot the Crude Mixture: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.

  • Test Solvent Systems: Develop the TLC plates in a chamber with different solvent systems. A good starting point for a molecule of intermediate polarity like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4][5]

    • Start with: 20% ethyl acetate in hexane.

    • Adjust as needed:

      • If the product spot remains at the baseline, increase the polarity (e.g., 30-40% ethyl acetate).

      • If the product spot runs close to the solvent front, decrease the polarity (e.g., 10-15% ethyl acetate).

  • Target Rf Value: Aim for an Rf (retention factor) value of 0.25-0.35 for your desired product. This Rf value generally provides the best separation in column chromatography.

Table 1: Recommended TLC Solvent Systems for Initial Screening

Solvent System (v/v)Expected Rf of ProductPotential for Separating Impurities
10% Ethyl Acetate / HexaneLowGood for separating non-polar impurities.
20% Ethyl Acetate / HexaneModerateA good starting point for overall separation.
30% Ethyl Acetate / HexaneModerate-HighGood for eluting the product if it's more polar.
5% Methanol / DichloromethaneModerateFor more polar impurities that are not well-resolved with ethyl acetate/hexane.
FAQ 3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

Answer:

Streaking on a TLC plate often indicates that the compound is interacting too strongly with the acidic silica gel, which can be an issue for compounds with basic nitrogens or other sensitive functional groups. While the nitrile in your compound is not strongly basic, this can still be a factor.

Troubleshooting Streaking:

  • Add a Modifier: Add a small amount (0.5-1%) of triethylamine or acetic acid to your eluent. Triethylamine will neutralize acidic sites on the silica, while acetic acid can help with acidic compounds. For your compound, triethylamine is less likely to be necessary but can be tried if streaking is severe.

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase for chromatography, such as alumina (neutral or basic).[3]

In-Depth Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes you have identified a suitable solvent system via TLC.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Selected eluent (e.g., 25% ethyl acetate in hexane)

  • Sand

  • Crude this compound

  • Collection tubes

Procedure:

  • Column Packing (Slurry Method):

    • Place a cotton or glass wool plug at the bottom of the column. Add a small layer of sand.

    • In a beaker, make a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance when adding the eluent.

    • Run eluent through the column until the silica bed is stable and the eluent level is just above the top sand layer.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer.

    • Apply gentle pressure (using a pump or air line) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which contain your purified product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Workflow for Flash Chromatography

flash_chromatography_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis to Find Solvent System Pack Pack Column with Silica Gel Slurry TLC->Pack Load Dry Load Crude Sample onto Column Pack->Load Elute Elute with Chosen Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for purifying the target compound using flash chromatography.

FAQ 4: I've purified my compound by column chromatography, but it's still not pure enough. What's the next step?

Answer:

If your compound is a solid or can be induced to crystallize, recrystallization is an excellent second purification step to achieve high purity.[6] This technique separates compounds based on differences in their solubility in a particular solvent at different temperatures.

FAQ 5: How do I select a suitable solvent for recrystallization?

Answer:

An ideal recrystallization solvent should:

  • Dissolve the compound well when hot.

  • Dissolve the compound poorly when cold.

  • Either not dissolve impurities at all, or dissolve them very well even at low temperatures.

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the crystals.

For this compound, which has both aromatic and ester functionalities, a good starting point is to test solvent systems of intermediate polarity.[7]

Table 2: Recommended Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale
Isopropanol or EthanolAlcohols are often good solvents for compounds of intermediate polarity.
Ethyl Acetate / HexaneA solvent pair that allows for fine-tuning of polarity. Dissolve in a minimum of hot ethyl acetate and add hot hexane until the solution becomes cloudy.
Toluene / HexaneToluene's aromatic character can aid in dissolving the compound, while hexane acts as an anti-solvent.
Dichloromethane / HexaneAnother common solvent/anti-solvent pair.

Screening Procedure:

  • Place a small amount of your semi-purified compound in several test tubes.

  • Add a few drops of a single solvent to each tube and heat to boiling. If it dissolves, it might be a good solvent. Let it cool to see if crystals form.

  • If the compound is insoluble in a hot solvent, it's not suitable.

  • If the compound is soluble in a cold solvent, it's not suitable.

  • For solvent pairs, dissolve the compound in a minimal amount of the "good" solvent (the one it's more soluble in) while hot. Then, add the "poor" solvent (the anti-solvent) dropwise while hot until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow to cool.

Protocol 2: Recrystallization

Materials:

  • Semi-purified this compound

  • Selected recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the semi-purified compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Logical Flow of Purification Decisions

purification_logic Crude Crude Reaction Mixture Analysis1 TLC/NMR Analysis Crude->Analysis1 Chromatography Flash Column Chromatography Analysis2 Purity Check (NMR, HPLC) Chromatography->Analysis2 Recrystallization Recrystallization Pure High Purity Product Recrystallization->Pure Analysis1->Chromatography Complex Mixture Analysis2->Recrystallization Further Purification Needed Analysis2->Pure Purity > 98%

Caption: Decision-making process for the purification of the target compound.

Final Purity Assessment

After purification, it is essential to assess the purity of your this compound. This can be done using a combination of techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and check for the absence of impurity signals.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

By following this guide, you will be well-equipped to purify this compound effectively and troubleshoot common issues that may arise during your experiments.

References

  • Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. (2024). PMC. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). Semantic Scholar. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. (n.d.). Semantic Scholar. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Heck reaction. (n.d.). Wikipedia. [Link]

  • How to separate amide and nitrile from mixture? (2013). ResearchGate. [Link]

  • Selection of Three-Phase Solvent System for Countercurrent Chromatography – A Practical Guide Using Syzygium malaccense Leaves Extract. (n.d.). Semantic Scholar. [Link]

  • AQbD TLC-densitometric method approach along with green fingerprint and whiteness assessment for quantifying two combined antihypertensive agents and their impurities. (2024). PMC. [Link]

  • Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. (n.d.). ResearchGate. [Link]

  • Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. (n.d.). ResearchGate. [Link]

  • How to selectively reduction of nitrile group in presence of ester group? (2017). ResearchGate. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Can anyone please suggest a solvent system for TLC for eluting compounds from ethyl acetate fraction of Emblica officinalis (Amla) ? (2016). ResearchGate. [Link]

  • Showing Compound Ethyl 3-oxo-3-phenylpropanoate (FDB019986). (2010). FooDB. [Link]

  • Nitriles to Esters. (n.d.). Chemistry Steps. [Link]

  • Ethyl 3-Cyano Propanoate. (n.d.). Chemsrc. [Link]

  • Planar chromatography – an essential component of modern analysis. (n.d.). CAMAG. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Ethyl 3-cyanopropanoate. (n.d.). PubChem. [Link]

  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). ResearchGate. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]

  • Ethyl propionate. (n.d.). Wikipedia. [Link]

  • A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/A-New-Palladium-Catalytic-System-of-Heck-Coupling-Al-Majid-Barbooti/55013145d8b85b4676571597405e608064d95229]([Link] Palladium-Catalytic-System-of-Heck-Coupling-Al-Majid-Barbooti/55013145d8b85b4676571597405e608064d95229)

  • Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. (n.d.).
  • Two-Step Semi-Microscale Preparation of a Cinnamate Ester Sunscreen Analog. (2004). Semantic Scholar. [Link]

  • Detection Progress of Selected Drugs in TLC. (n.d.). PMC. [Link]

Sources

Troubleshooting low conversion rates in the esterification of 3-(3-cyanophenyl)propanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 3-(3-cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting advice and optimized methodologies, ensuring you can achieve high conversion rates and product purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the esterification of this substrate.

Q1: What makes the esterification of 3-(3-cyanophenyl)propanoic acid potentially challenging?

A1: The primary challenge arises from the presence of the nitrile (-CN) group. Under the harsh acidic conditions often used in classic Fischer-Speier esterification, the nitrile group is susceptible to hydrolysis, first to an amide and subsequently to a carboxylic acid.[1][2][3][4] This can lead to the formation of diacid byproducts and consume the starting material, thereby lowering the yield of the desired ester.

Q2: Which esterification method is the best starting point for this substrate?

A2: For initial attempts and larger-scale synthesis, the Fischer-Speier esterification remains a robust and cost-effective choice, provided that reaction conditions are carefully controlled to minimize nitrile hydrolysis.[5][6][7][8] For more sensitive or smaller-scale applications where maximizing yield is critical, milder, non-acidic methods like Steglich esterification should be considered.[9][10][11]

Q3: Can I use any strong acid for Fischer esterification?

A3: While various strong acids like hydrochloric acid (HCl) can be used, concentrated sulfuric acid (H₂SO₄) is often preferred. It acts not only as a catalyst but also as a dehydrating agent, helping to shift the reaction equilibrium toward the ester product by sequestering the water byproduct.[7][8] p-Toluenesulfonic acid (TsOH) is another common and effective catalyst.[6][12]

Q4: How can I monitor the progress of the reaction?

A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). TLC offers a quick qualitative assessment of the consumption of the starting carboxylic acid and the formation of the less polar ester product. HPLC provides quantitative data on the conversion rate and can also detect the formation of byproducts.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the esterification of 3-(3-cyanophenyl)propanoic acid.

Problem 1: Low to No Product Formation

If you are observing minimal or no formation of the desired ester, consider the following potential causes and solutions.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Insufficient Catalyst The Fischer esterification is an equilibrium-controlled process that requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[7][12][13] Without sufficient catalyst, the reaction rate is extremely slow.Use a catalytic amount of a strong acid like H₂SO₄ or TsOH (typically 1-5 mol%). Ensure the catalyst is fresh and anhydrous.
Reaction Equilibrium Not Driven Forward Fischer esterification produces one equivalent of water for every equivalent of ester formed.[5][6] As an equilibrium reaction, the presence of water can drive the reaction in reverse (ester hydrolysis), limiting the final yield.[14][15][16]There are two primary strategies to shift the equilibrium: 1. Use a large excess of the alcohol reactant. Often, the alcohol can be used as the solvent to maximize this effect.[5][7][12] 2. Remove water as it is formed. This is most effectively done using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.[12][17][18][19][20]
Low Reaction Temperature or Insufficient Time Esterification has an activation energy barrier that must be overcome.[7] Reaction rates are often slow, and insufficient temperature or reaction time will result in low conversion.[8]Typically, the reaction mixture should be heated to reflux. Reaction times can vary from a few hours to overnight (1-10 hours is common).[8] Monitor the reaction by TLC or HPLC until the starting material is consumed.
Troubleshooting Workflow: Low Conversion

Below is a logical workflow to diagnose the root cause of low conversion rates.

LowConversionWorkflow start Start: Low Ester Yield check_catalyst Verify Catalyst (Type, Amount, Purity) start->check_catalyst check_equilibrium Assess Equilibrium Conditions check_catalyst->check_equilibrium OK solution_catalyst Action: Add fresh, anhydrous H₂SO₄ or TsOH (1-5 mol%) check_catalyst->solution_catalyst Issue Found check_temp_time Review Reaction Temperature & Time check_equilibrium->check_temp_time OK solution_equilibrium Action: Use excess alcohol and/or a Dean-Stark trap check_equilibrium->solution_equilibrium Issue Found solution_temp_time Action: Increase temperature to reflux and extend time check_temp_time->solution_temp_time Issue Found

Caption: Troubleshooting logic for low ester yield.

Problem 2: Formation of Significant Impurities

The presence of the nitrile group makes this substrate susceptible to specific side reactions.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Nitrile Hydrolysis Under strong acid and high-temperature conditions, particularly in the presence of water, the nitrile group can be hydrolyzed to a primary amide and then to a carboxylic acid.[1][2][3][4] This results in the formation of 3-(3-carboxyphenyl)propanoic acid or its corresponding ester derivatives.1. Minimize Water: Ensure all reagents and glassware are dry. Use a Dean-Stark trap to remove water generated during the reaction.[12][17][18] 2. Reduce Reaction Time/Temperature: Monitor the reaction closely and stop it as soon as the starting carboxylic acid is consumed to prevent over-reaction. 3. Switch to Milder Conditions: If hydrolysis persists, abandon Fischer esterification in favor of a milder, non-acidic method.
Use of Milder Esterification Methods If nitrile hydrolysis is unavoidable under acidic conditions, alternative methods that do not require strong acid or high heat are necessary. These methods activate the carboxylic acid directly.1. Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) at room temperature.[9][11][21] It is highly effective for sensitive substrates. 2. Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack by the carboxylate.[22][23][24][25] It proceeds under mild, neutral conditions. 3. Alkylation with Diazomethane: For methyl esters specifically, diazomethane or its safer surrogate, (trimethylsilyl)diazomethane (TMS-diazomethane), provides a fast and clean conversion under neutral conditions.[26][27][28][29] However, diazomethane is toxic and explosive and requires specialized handling.
Decision Pathway: Selecting an Esterification Method

This diagram helps in choosing the appropriate method based on experimental constraints and outcomes.

MethodSelection start Goal: Esterify 3-(3-cyanophenyl)propanoic acid fischer Attempt Fischer Esterification (H⁺, ROH, Reflux) start->fischer check_hydrolysis Analyze for Nitrile Hydrolysis fischer->check_hydrolysis steglich Use Steglich Esterification (DCC, DMAP) check_hydrolysis->steglich Significant mitsunobu Use Mitsunobu Reaction (PPh₃, DEAD) check_hydrolysis->mitsunobu Significant & Sterically Hindered Alcohol success Success: High Yield Ester check_hydrolysis->success None or Acceptable steglich->success mitsunobu->success

Caption: Decision tree for esterification method selection.

Section 3: Optimized Protocols and Methodologies

Here we provide detailed, step-by-step protocols for the recommended esterification methods.

Protocol 1: Optimized Fischer-Speier Esterification using a Dean-Stark Trap

This protocol is designed to maximize yield by actively removing water, thereby minimizing the risk of nitrile hydrolysis.

Materials:

  • 3-(3-cyanophenyl)propanoic acid

  • Alcohol (e.g., ethanol, methanol), >10 equivalents

  • Toluene (or another suitable azeotroping solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add 3-(3-cyanophenyl)propanoic acid (1.0 eq), the desired alcohol (e.g., ethanol, 10 eq), and toluene (enough to fill the flask to about half).

  • Catalyst: Carefully add the acid catalyst (H₂SO₄ or TsOH, 0.02-0.05 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.[12][18]

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when water no longer collects in the trap and the starting material is no longer visible by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution in a separatory funnel.

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography or distillation as required.

Protocol 2: Steglich Esterification

This protocol is ideal for acid-sensitive substrates or when Fischer esterification leads to significant byproduct formation.[9][10]

Materials:

  • 3-(3-cyanophenyl)propanoic acid

  • Alcohol (1.2-1.5 eq)

  • Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask, magnetic stirrer

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-cyanophenyl)propanoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC until the starting acid is consumed.

  • Workup:

    • Filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic solution sequentially with 0.5 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography to remove any remaining DCU and other impurities.

References

  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Purdue University.[Link]

  • Dean–Stark apparatus. Wikipedia.[Link]

  • Puterbaugh, W. H. (1963). Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. Journal of Chemical Education, 40(7), 349. [Link]

  • Dong, V. M., & Riedel, J. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. JoVE (Journal of Visualized Experiments), (120), e55008. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. JoVE (Journal of Visualized Experiments).[Link]

  • Fischer Esterification. Organic Chemistry Portal.[Link]

  • Mitsunobu Reaction. Organic Chemistry Portal.[Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka.[Link]

  • Kaszab, T., & Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(12), 5697-5750. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.[Link]

  • Process for converting nitriles to carboxylic esters.
  • Fischer–Speier esterification. Wikipedia.[Link]

  • Nitriles to Esters. Chemistry Steps.[Link]

  • Nugent, B. (2021). What are the advantages and disadvantages of this type of esterification reaction which is methyl ester synthesis using diazomethane? Quora.[Link]

  • Van Vranken, D. (2020). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube.[Link]

  • Mitsunobu Reaction. Organic Chemistry Portal.[Link]

  • Comparison of esterification reactions using different substrates and conditions. ResearchGate.[Link]

  • The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. ResearchGate.[Link]

  • The Mitsunobu Reaction. Chemistry Steps.[Link]

  • 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts.[Link]

  • Steglich Esterification. Organic Chemistry Portal.[Link]

  • Inverconversion of Nitriles, Carboxylic Acids, and Derivatives. ResearchGate.[Link]

  • Raines, R. T., et al. (2014). Diazo compounds for the bioreversible esterification of proteins. Chemical Science, 5(10), 3995-3999.* [Link]

  • Steglich esterification. Wikipedia.[Link]

  • Problem nitrile hydrolysis, esterification. Dr. Tania CS - YouTube.[Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.[Link]

  • Hammoud, A., et al. (2019). Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study. ACS Catalysis, 9(10), 9140-9149.* [Link]

  • Clark, J. (2015). Hydrolysing nitriles. Chemguide.[Link]

  • Ali, S. Z., et al. (2025). Nitrilation of carboxylic acids by P III /P V -catalysis. Royal Society of Chemistry.[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.[Link]

  • Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. ResearchGate.[Link]

  • Clark, J. (2015). Esterification - alcohols and carboxylic acids. Chemguide.[Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. JoVE (Journal of Visualized Experiments).[Link]

  • Steglich Esterification/ Keck Macrolactonization. YouTube.[Link]

  • Kastratović, V., & Bigović, M. (2025). Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate.[Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.[Link]

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Optimizing reaction conditions for the Knoevenagel condensation of 3-cyanobenzaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation of 3-cyanobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this important carbon-carbon bond-forming reaction. The Knoevenagel condensation is a fundamental tool in organic synthesis, enabling the creation of α,β-unsaturated compounds that are key intermediates in the production of fine chemicals, pharmaceuticals, and functional polymers.[1] 3-Cyanobenzaldehyde, with its electron-withdrawing cyano group, is a particularly reactive substrate, making it a valuable building block for a variety of complex molecules.[1][2]

This resource provides field-proven insights and scientifically grounded protocols to help you navigate the nuances of this reaction and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation and why is it important for 3-cyanobenzaldehyde?

The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (in this case, 3-cyanobenzaldehyde) and an active methylene compound, followed by a dehydration reaction to yield an α,β-unsaturated product.[3] This reaction is a modification of the aldol condensation.[1][3] For 3-cyanobenzaldehyde, this reaction is crucial for synthesizing a wide range of compounds, including cyanoacrylate derivatives and complex heterocyclic systems with potential pharmacological activities.[1] The electron-withdrawing nature of the cyano group on the benzaldehyde ring generally enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.[1][2]

Q2: What are the typical active methylene compounds used in this reaction?

Common active methylene compounds for the Knoevenagel condensation with 3-cyanobenzaldehyde include malononitrile, ethyl cyanoacetate, and barbituric acid.[1] The choice of the active methylene compound will determine the structure of the final product.

Q3: What catalysts are commonly used for this reaction?

The Knoevenagel condensation is typically catalyzed by a weak base.[3] Commonly used catalysts include organic bases like piperidine, pyridine, and 1,4-diazabicyclo[2.2.2]octane (DABCO), as well as ammonium salts like ammonium acetate.[1][4][5] The use of a weak base is critical to prevent the self-condensation of the aldehyde, which can occur with stronger bases.[3][5]

Q4: What solvents are suitable for the Knoevenagel condensation of 3-cyanobenzaldehyde?

A range of solvents can be used, and the optimal choice often depends on the specific reactants and catalyst. Protic polar solvents like ethanol and methanol are frequently effective.[4][5][6] Aprotic polar solvents such as dimethylformamide (DMF) have also been shown to provide excellent results.[4] In some cases, water can be used as a green and effective solvent.[5] Solvent-free conditions can also be employed, which can improve yields and are environmentally friendly.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the Knoevenagel condensation of 3-cyanobenzaldehyde, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Scientific Rationale
Inactive or Inappropriate Catalyst Solution: Use a fresh or recently purified catalyst. Consider switching to a more active catalyst if the reaction is sluggish. For instance, while piperidine is common, DABCO or ammonium acetate might be more effective for your specific substrate combination.[4] The catalyst's role is to deprotonate the active methylene compound to form a reactive enolate; if the catalyst is weak or impure, this initial step is hindered.
Suboptimal Reaction Temperature Solution: Optimize the reaction temperature. While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[4][5] This provides the necessary activation energy for the reaction to proceed to completion.
Inadequate Reaction Time Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5][7] Incomplete conversion due to insufficient time is a common cause of low yields.
Presence of Water in the Reaction Mixture Solution: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[4] Consider removing water as it forms, for example, by using a Dean-Stark apparatus for azeotropic distillation.[5]
Impure Reactants Solution: Ensure the purity of your 3-cyanobenzaldehyde and the active methylene compound. Impurities can interfere with the catalyst or participate in side reactions, thus lowering the yield of the desired product.[4]

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Steps & Scientific Rationale
Self-Condensation of 3-Cyanobenzaldehyde Solution: This is often caused by using a base that is too strong.[5] Switch to a weaker base such as piperidine or ammonium acetate.[5] A milder base will selectively deprotonate the more acidic active methylene compound over promoting the self-condensation of the aldehyde.
Michael Addition of the Active Methylene Compound to the Product Solution: This can occur if there is an excess of the active methylene compound.[8] Carefully control the stoichiometry, aiming for a 1:1 molar ratio of the aldehyde and the active methylene compound.[8]

Issue 3: Reaction Stalls Before Completion

Potential Cause Troubleshooting Steps & Scientific Rationale
Catalyst Deactivation Solution: The catalyst may degrade over the course of the reaction, especially with prolonged heating. Consider adding a fresh portion of the catalyst if the reaction stalls.
Product Precipitation Solution: If the product is insoluble in the reaction solvent, it may precipitate out and coat the reactants or catalyst, preventing further reaction. Try a different solvent in which the product is more soluble at the reaction temperature.

Optimized Reaction Conditions

The following table summarizes recommended starting conditions for the Knoevenagel condensation of 3-cyanobenzaldehyde with common active methylene compounds. Optimization may be required for specific experimental setups.

Active Methylene CompoundCatalyst (mol%)SolventTemperature (°C)Typical Reaction Time (h)
MalononitrilePiperidine (10)EthanolRoom Temp - Reflux1 - 3[4][7]
Ethyl CyanoacetateDABCO (20)Water/[HyEtPy]ClRoom Temp0.5 - 1[1][9]
MalononitrileAmmonium Acetate (pinch)Solvent-free (sonication)Room Temp0.1 - 0.2[10]
Ethyl CyanoacetateL-proline80% EthanolNot specifiedNot specified[11]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of 3-Cyanobenzaldehyde with Malononitrile using Piperidine Catalyst

Materials:

  • 3-Cyanobenzaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyanobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).[7]

  • Add a catalytic amount of piperidine (approximately 0.1 mmol) to the solution.[7]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • If the reaction is slow, attach a reflux condenser and heat the mixture to reflux (approximately 78°C).[1]

  • Upon completion, the product may precipitate from the solution. If so, cool the mixture in an ice bath to maximize precipitation.[7]

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[7]

  • Dry the purified product under vacuum.[7]

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the base-catalyzed Knoevenagel condensation.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Active Methylene Z-CH₂-Z' Enolate Z-CH⁻-Z' Active Methylene->Enolate + B: Base B: Protonated Base BH⁺ 3-Cyanobenzaldehyde 3-CN-Ar-CHO Alkoxide Intermediate 3-CN-Ar-CH(O⁻)-CH(Z)-Z' 3-Cyanobenzaldehyde->Alkoxide Intermediate + Z-CH⁻-Z' Beta-Hydroxy Adduct 3-CN-Ar-CH(OH)-CH(Z)-Z' Alkoxide Intermediate->Beta-Hydroxy Adduct + BH⁺ Final Product 3-CN-Ar-CH=C(Z)-Z' Beta-Hydroxy Adduct->Final Product - H₂O Water H₂O

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting low yield in the Knoevenagel condensation.

Troubleshooting_Workflow start Low Product Yield check_catalyst Is the catalyst fresh and appropriate? start->check_catalyst check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes solution_catalyst Use fresh catalyst or try an alternative (e.g., DABCO, NH₄OAc). check_catalyst->solution_catalyst No check_time Is the reaction time sufficient? check_temp->check_time Yes solution_temp Optimize temperature (try gentle heating, 40-80°C). check_temp->solution_temp No check_water Is water being removed? check_time->check_water Yes solution_time Monitor reaction by TLC to determine optimal time. check_time->solution_time No check_purity Are the reactants pure? check_water->check_purity Yes solution_water Use a Dean-Stark trap for azeotropic water removal. check_water->solution_water No solution_purity Purify reactants before use. check_purity->solution_purity No

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

References

  • Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde - Benchchem.
  • troubleshooting low yields in Knoevenagel condens
  • Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde - Benchchem.
  • Optimization conditions of Knoevenagel condensation reactions.
  • optimizing reaction conditions for Knoevenagel condens
  • An In-depth Technical Guide to 3-Cyanobenzaldehyde - Benchchem.
  • Optimization of conditions for Knoevenagel condensation reaction [a] - ResearchG
  • Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile.
  • "optimizing reaction conditions for Knoevenagel condensation with ammonium malon
  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.
  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Publishing.
  • comparison of 3-Cyanobenzaldehyde with other benzaldehyde deriv
  • Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate a - ResearchG
  • Knoevenagel Condensation Doebner Modific
  • Novel Methods of Knoevenagel Condens
  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water - ResearchG
  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles - Organic Chemistry Portal.
  • Knoevenagel condens
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condens
  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchG
  • Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radi
  • Knoevenagel condens
  • Continuous-Flow Microreactor for Knoevenagel Condensation of Ethyl Cyanoacet
  • Knoevenagel Condens
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K.
  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - ResearchG
  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile - ark
  • Effect of the solvent on Knoevenagel condensation.
  • Knoevenagel Condens
  • (PDF)

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Removal of unreacted starting materials from Ethyl 3-(3-cyanophenyl)propanoate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Ethyl 3-(3-cyanophenyl)propanoate

This guide provides in-depth troubleshooting and frequently asked questions concerning the removal of unreacted starting materials from this compound. It is designed for researchers, scientists, and professionals in drug development who encounter purification challenges during their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The primary impurities are typically unreacted starting materials. The synthesis of this compound, often proceeding through a reaction like the Baylis-Hillman or a Michael addition, commonly involves 3-cyanobenzaldehyde and an acrylate derivative such as ethyl acrylate .[1] Therefore, residual amounts of these two reagents are the most frequent contaminants in the crude product. Other potential impurities can include catalysts, solvents, and by-products from polymerization, especially of ethyl acrylate, which is prone to self-polymerization.[2][3]

Q2: How can I quickly assess the purity of my crude product and identify the contaminants?

Thin-Layer Chromatography (TLC) is the most immediate method for a qualitative assessment. By spotting the crude product alongside the starting materials on a TLC plate, you can visualize the presence of residual reagents. For a more quantitative and definitive analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. NMR is particularly powerful as it can identify and quantify the product and impurities based on their unique spectral signatures.

Q3: My primary contaminant is unreacted 3-cyanobenzaldehyde. What is the most effective way to remove it?

3-Cyanobenzaldehyde is a solid with a high boiling point (approx. 210°C) and is insoluble in water.[4][5] This makes its removal from the liquid ester product challenging via distillation but amenable to other techniques.

  • Column Chromatography: This is the most reliable method. The polarity difference between the aldehyde and the desired ester allows for effective separation on a silica gel column.

  • Bisulfite Wash: A classical and effective chemical method involves washing the crude product (dissolved in an organic solvent) with an aqueous solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.

Q4: I'm struggling to remove residual ethyl acrylate from my product. What's the best approach?

Ethyl acrylate is a volatile and flammable liquid with a boiling point of approximately 99°C.[1][6] This is significantly lower than the expected boiling point of the product, making it an ideal candidate for removal by evaporation.

  • Rotary Evaporation: Placing the crude product on a rotary evaporator under reduced pressure is highly effective for removing residual ethyl acrylate and other low-boiling solvents.

  • High-Vacuum Distillation: If rotary evaporation is insufficient, subjecting the crude mixture to a short-path distillation under high vacuum will efficiently strip away any remaining volatile impurities.

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the most common purification challenges encountered with this compound.

Initial Assessment: Physical Properties of Key Compounds

A successful purification strategy relies on exploiting the differences in the physical properties of the product and its contaminants.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (RT)Boiling Point (°C)Melting Point (°C)Water Solubility
3-Cyanobenzaldehyde C₈H₅NO131.13[7]White/yellow powder[4]~210[5]75-82[8]Insoluble[5][9]
Ethyl Acrylate C₅H₈O₂100.12[10]Colorless liquid~99[1][11]-71[1]Slightly soluble (1.5 g/100 mL)[1]
This compound C₁₂H₁₃NO₂203.24Liquid/Solid (est.)>250 (est.)N/AInsoluble (est.)

Note: Properties for the final product are estimated based on structurally similar compounds like Ethyl 3-phenylpropanoate (B.P. 247-249°C).[12]

Protocol 1: Removal of Volatile Impurities (Ethyl Acrylate)

Principle: This protocol leverages the significant difference in boiling points between the volatile starting material, ethyl acrylate, and the high-boiling ester product.

Methodology: Rotary Evaporation

  • Setup: Transfer the crude reaction mixture to a round-bottom flask, ensuring it is no more than half full.

  • Apparatus: Attach the flask to a rotary evaporator. Ensure the cold trap is filled with a suitable cooling medium (e.g., dry ice/acetone).

  • Conditions:

    • Set the water bath temperature to 40-50°C. This temperature is sufficient to vaporize ethyl acrylate without degrading the product.

    • Gradually apply vacuum.

    • Begin rotation to ensure smooth evaporation and prevent bumping.

  • Endpoint: Continue evaporation until no more solvent is observed condensing in the cold trap. The remaining residue should be a more viscous oil or solid, which is the crude product stripped of volatile impurities.

Protocol 2: Purification via Liquid-Liquid Extraction

Principle: This workflow separates components based on their differential solubility in immiscible liquid phases (typically an organic solvent and water). It is particularly useful for removing inorganic salts, water-soluble by-products, and unreacted aldehydes (with a bisulfite wash).

Methodology: Aqueous Workup

  • Dissolution: Dissolve the crude product from Protocol 1 in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A volume of 5-10 mL per gram of crude product is a good starting point.

  • Optional Aldehyde Removal (Bisulfite Wash):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bisulfite solution.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic residues.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and swirl until the solvent is clear.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the partially purified product.

G cluster_0 Liquid-Liquid Extraction Workflow A Crude Product in Organic Solvent B Add aq. NaHSO₃ (Optional Aldehyde Removal) A->B Transfer to separatory funnel C Separate Layers B->C Shake & Vent D Wash Organic Layer with aq. NaHCO₃ C->D Collect organic phase E Wash Organic Layer with Brine D->E F Dry with MgSO₄/Na₂SO₄ E->F G Filter and Concentrate F->G H Partially Purified Product G->H

Caption: Workflow for purification via liquid-liquid extraction.

Protocol 3: High-Purity Isolation by Flash Column Chromatography

Principle: This is the definitive method for separating the product from non-volatile impurities like 3-cyanobenzaldehyde. It works by passing the mixture through a column packed with a solid adsorbent (stationary phase), using a liquid (mobile phase) to move the components at different rates based on their polarity.

Methodology: Silica Gel Chromatography

  • Stationary Phase: Prepare a column with silica gel slurried in the initial mobile phase solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude product from the previous step in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Mobile Phase (Elution):

    • Start with a low-polarity solvent system, such as 95:5 Hexane:Ethyl Acetate.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate). This is known as a gradient elution. The less polar product should elute before the more polar 3-cyanobenzaldehyde.

  • Fraction Collection & Analysis:

    • Collect the eluent in a series of fractions.

    • Analyze the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent via rotary evaporation to yield the final, purified this compound.

G Start Crude Product (Post-Extraction) Decision1 Are Starting Materials Still Present? (Check TLC/NMR) Start->Decision1 Volatile Is impurity volatile? (e.g., Ethyl Acrylate) Decision1->Volatile Yes End Pure Product Decision1->End No (Product is Pure) NonVolatile Is impurity non-volatile? (e.g., 3-Cyanobenzaldehyde) Volatile->NonVolatile No Distill High-Vacuum Distillation or Rotary Evaporation Volatile->Distill Yes Chromatography Flash Column Chromatography NonVolatile->Chromatography Yes Distill->NonVolatile Chromatography->End

Caption: Decision tree for selecting the appropriate purification method.

References

  • Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL ACRYLATE. Retrieved from [Link]

  • Aditya Dye Chem. (n.d.). Ethyl Acrylate (EA). Retrieved from [Link]

  • Alpha Chemical Co. (2023). Ethyl acrylate: Properties, Uses, and Benefits. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Cyanobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8821, Ethyl Acrylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90670, m-Formylbenzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82393, Ethyl 3-cyanopropanoate. Retrieved from [Link]

  • LookChem. (n.d.). ethyl 3-phenylpropanoate. Retrieved from [Link]

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Identifying and characterizing impurities in Ethyl 3-(3-cyanophenyl)propanoate by LC-MS.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of Ethyl 3-(3-cyanophenyl)propanoate. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and characterizing impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is on explaining the causality behind experimental choices and providing a self-validating framework for robust analytical results.

Introduction: Why Impurity Profiling Matters

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The rigorous identification and quantification of impurities are not merely regulatory hurdles; they are fundamental to ensuring the safety and efficacy of the final drug product. Even trace-level impurities can possess undesirable toxicological properties or affect the stability and manufacturability of the API.[1] This guide provides a comprehensive framework for tackling the common challenges encountered during the LC-MS analysis of this compound and its related substances.

Section 1: Understanding Potential Impurities

A robust analytical method begins with a theoretical understanding of the impurities that may be present. These can originate from the synthesis process or from the degradation of the target compound.

Synthesis-Related Impurities

Based on common synthetic routes, such as the reduction of a nitro-precursor followed by esterification, several impurities can be anticipated.[2][3]

  • Starting Materials & Intermediates: Incomplete reactions can leave residual starting materials or intermediates, such as 3-nitrobenzaldehyde or 3-(3-nitrophenyl)propanoic acid.

  • By-products: Side reactions can generate structurally similar compounds.

Degradation-Related Impurities

The structure of this compound contains two functional groups susceptible to hydrolysis: an ester and a nitrile.[4]

  • Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester can hydrolyze to form the corresponding carboxylic acid.[4]

  • Nitrile Hydrolysis: The cyano group can hydrolyze, typically in a two-step process, first to an amide and subsequently to a carboxylic acid.[5][6]

The following table summarizes the most probable impurities:

Impurity NameStructureNominal MassLikely Origin
3-(3-cyanophenyl)propanoic acid C₁₀H₉NO₂175.18Degradation (Ester Hydrolysis)
Ethyl 3-(3-carbamoylphenyl)propanoate C₁₂H₁₅NO₃221.25Degradation (Nitrile Hydrolysis)
3-(3-Nitrophenyl)propanoic acid C₉H₉NO₄195.17Synthesis (Intermediate)
3-Nitrobenzaldehyde C₇H₅NO₃151.12Synthesis (Starting Material)

Section 2: Recommended Experimental Protocol

This section provides a validated starting point for your LC-MS method development. Adherence to established guidelines for analytical procedure validation is critical for regulatory acceptance.[7][8]

Sample Preparation Protocol
  • Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same diluent. This concentration is typically suitable for detecting impurities at the 0.1% level.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove particulates before injection.

LC-MS Methodology
ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (uHPLC)uHPLC provides better resolution and faster analysis times.
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmC18 columns offer excellent retention and separation for moderately polar compounds like the target analyte and its impurities.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ionization and improves peak shape.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAn effective organic mobile phase for eluting the analytes.
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutesA generic gradient suitable for separating compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes potential for column overload.[10]
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique well-suited for polar and moderately polar small molecules.[11]
Polarity PositiveThe nitrile and potential amino groups are readily protonated.
MS Scan Mode Full Scan (m/z 100-500) and data-dependent MS/MSFull scan detects all ions, while MS/MS provides fragmentation data for structural confirmation.[12]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during LC-MS analysis in a practical question-and-answer format.

Q1: My main peak is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column overload.[13][14]

  • Causality: Positively charged analytes can interact with residual, negatively charged silanol groups on the silica-based C18 column, causing tailing.[9] While this compound is neutral, some impurities (especially those with amine functionalities from certain synthetic routes) can be basic and protonated.

  • Troubleshooting Steps:

    • Reduce Sample Load: Dilute your sample by a factor of 10. If the peak shape improves, you were likely overloading the column.[10]

    • Increase Mobile Phase Acidity: Lowering the pH of the mobile phase (e.g., increasing formic acid to 0.2%) can help suppress the ionization of silanol groups, reducing secondary interactions.

    • Add a Competing Base: For basic impurities, adding a small amount of a competing base to the mobile phase can sometimes improve peak shape, although this is less common in LC-MS due to potential ion suppression.

    • Check for Column Voids: If all peaks are tailing, it could indicate a physical problem with the column, such as a void at the inlet.[10] This often requires column replacement.

Q2: I am seeing unexpected peaks in my blank (solvent) injections. What are these "ghost peaks"?

Answer: Ghost peaks are signals that appear in blank injections and are typically the result of carryover from a previous injection or system contamination.[13][14]

  • Causality: Analytes, particularly "sticky" ones, can adsorb to various parts of the LC system, including the injector needle, valve rotor seals, or the column itself, and then elute in subsequent runs.[15] Contamination can also originate from solvents, glassware, or the mobile phase.[16]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for ghost peaks.

Q3: The signal for my low-level impurities is highly variable between runs. Could this be ion suppression?

Answer: Yes, inconsistent signal intensity, especially for trace analytes, is a classic symptom of ion suppression.[17][18]

  • Causality: Ion suppression occurs in the ESI source when co-eluting compounds compete with the analyte of interest for ionization, reducing the efficiency with which the analyte is converted into gas-phase ions.[19][20] This "matrix effect" can be caused by impurities, excipients, or even high concentrations of the main compound.

  • Diagnostic Steps:

    • Post-Column Infusion: Infuse a constant concentration of your impurity standard directly into the MS while injecting a blank matrix (your sample without the analyte). A dip in the standard's signal where the matrix components elute confirms ion suppression.

    • Dilution: Dilute the sample. If the matrix is the cause, dilution will reduce the concentration of interfering species, and the analyte signal may increase or become more stable.

  • Solutions:

    • Improve Chromatographic Separation: Modify your gradient to separate the impurity from the interfering compounds.

    • Reduce Injection Volume: This lowers the amount of matrix introduced into the system.

    • Optimize Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering components.[21]

Q4: How do I correctly use a reference standard for impurity quantification?

Answer: Using the correct reference standard is crucial for accurate quantification and is guided by regulatory expectations.[22][23]

  • Causality: The detector response in MS can vary significantly between different compounds. Therefore, quantifying an impurity by assuming its response is the same as the API (a 100% method) can lead to significant errors. A characterized reference standard for the specific impurity is required for accurate results.[24]

  • Best Practices:

    • Use a Certified Reference Standard: Whenever possible, use a reference standard of the impurity with a certificate of analysis stating its purity.[25] This is essential for quantitative analysis.

    • Qualitative vs. Quantitative: If a certified standard is unavailable, you may use a well-characterized material for qualitative identification (confirming presence), but not for accurate quantification.[26]

    • Spiking Studies: To assess accuracy, spike the sample matrix with a known amount of the impurity standard and calculate the recovery. This is a key part of method validation as described in ICH Q2(R2).[8][27]

Section 4: Data Interpretation and Structural Elucidation

Once data is acquired, the next step is to identify the unknown peaks.

General Workflow

Caption: Workflow for impurity identification.

Interpreting Fragmentation Patterns

The MS/MS fragmentation pattern provides a fingerprint for structural confirmation.

  • Ethyl Ester Group: Look for characteristic losses related to the ethyl ester functionality.

    • Loss of 46 Da: Corresponds to the loss of ethanol (C₂H₅OH).

    • Loss of 28 Da: Corresponds to the loss of ethene (C₂H₄).

  • Cyanophenyl Group: The aromatic ring and cyano group are relatively stable, but fragmentation can occur on the propanoate chain. Cleavage next to the carbonyl group is common.[28]

For example, for the parent compound (m/z 204.10 [M+H]⁺), a major fragment might be observed at m/z 158.09, corresponding to the loss of ethanol. Analyzing these neutral losses is key to piecing together the structure.[29]

References

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58. [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Analytical Science. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Analyticalscience.com. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Chromatography Today. (2020). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Chromatography Today. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Labinsights. (2024). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Labinsights. [Link]

  • European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). EMA. [Link]

  • Symtera Analytics. (n.d.). How To Choose the Proper Analytical Reference Standards?. Symtera Analytics. [Link]

  • SlideShare. (n.d.). Analytical methods validation as per ich & usp. SlideShare. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Ishihama, Y., et al. (2016). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Molecules. [Link]

  • Stoll, D. R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. [Link]

  • Pharmaceutical Technology. (2021). Quality control challenges: The importance of accurate reference materials for impurity analysis. Pharmaceutical Technology. [Link]

  • ResearchGate. (n.d.). Pathways of microbial nitrile degradation. ResearchGate. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. Knors Pharma. [Link]

  • Lurie, I. S., & An, J. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]

  • SlideShare. (n.d.). Troubleshooting in lcms. SlideShare. [Link]

  • Chemistry Steps. (n.d.). Nitriles to Esters. Chemistry Steps. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Pharmacy 180. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Avraham, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • precisionFDA. (n.d.). ETHYL 3-(3-(2-((4-CYANOPHENYL)AMINO)ACETAMIDO)-4-(METHYLAMINO)-N-(PYRIDIN-2-YL)BENZAMIDO)PROPANOATE. precisionFDA. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2008). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry. [Link]

  • The Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • El-Gamal, M. I., et al. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie. [Link]

  • ResearchGate. (2025). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. [Link]

  • Agilent. (n.d.). The Experts Guide to Pharmaceutical Impurity Analysis. Agilent Technologies. [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Pharmaffiliates. (n.d.). Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. Pharmaffiliates. [Link]

  • Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Lim, H., & Shin, H. S. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Applied Sciences. [Link]

Sources

Technical Support Center: Strategies to Prevent the Hydrolysis of Ethyl 3-(3-cyanophenyl)propanoate During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of preventing the hydrolysis of Ethyl 3-(3-cyanophenyl)propanoate during experimental workup. Our goal is to equip you with the knowledge and practical strategies to maximize your product yield and purity.

Introduction: The Challenge of Hydrolysis

This compound is a valuable building block in organic synthesis. However, like all esters, it is susceptible to hydrolysis, the chemical breakdown into its parent carboxylic acid and alcohol, particularly during aqueous workup procedures.[1] This unwanted side reaction can significantly reduce the yield and purity of the desired product. This guide will walk you through the causes of hydrolysis and provide robust strategies to mitigate this issue.

Troubleshooting Guide: Addressing Hydrolysis During Workup

This section is designed to help you diagnose and solve specific issues you may encounter during the workup of this compound.

Q1: I'm observing a significant amount of 3-(3-cyanophenyl)propanoic acid in my final product. What is the likely cause?

The presence of the corresponding carboxylic acid is a clear indication that your ester product is undergoing hydrolysis during the workup.[1] This is most likely happening during the aqueous wash steps, especially if you are using basic solutions to neutralize an acid catalyst from a preceding reaction (e.g., Fischer esterification). Both acidic and basic conditions can catalyze ester hydrolysis.[2]

Q2: My reaction involves an acid catalyst. How can I neutralize it without causing significant hydrolysis?

While it is necessary to remove the acid catalyst, the choice of base and the conditions used for neutralization are critical.

  • Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization. These will rapidly saponify the ester, which is an irreversible process, leading to the formation of the carboxylate salt.[3][4]

  • Use a Weak Base: The recommended approach is to use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] These are basic enough to neutralize strong acid catalysts but are less likely to promote rapid ester hydrolysis.

  • Control Gas Evolution: Be aware that neutralizing an acid with bicarbonate or carbonate will produce carbon dioxide (CO₂) gas. Perform the initial washes in a separatory funnel with gentle swirling and frequent venting to prevent pressure buildup before vigorous shaking.[1]

Q3: Can the temperature of the workup affect the degree of hydrolysis?

Absolutely. The rate of ester hydrolysis is temperature-dependent.[1]

  • Work at Low Temperatures: It is highly recommended to perform all aqueous washes with ice-cold solutions.[1] Cooling the reaction mixture to room temperature or even 0 °C in an ice bath before beginning the workup will significantly slow down the kinetics of hydrolysis.

Q4: How does the duration of the workup impact product stability?

Prolonged exposure to aqueous acidic or basic conditions increases the extent of hydrolysis.[1]

  • Minimize Contact Time: Perform all extractions and washes efficiently and without unnecessary delays. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.

Frequently Asked Questions (FAQs)

This section addresses broader questions about optimizing the workup of this compound.

Q1: What is the fundamental mechanism of ester hydrolysis?

Ester hydrolysis is the reverse of esterification and can be catalyzed by either acid or base.[5]

  • Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled process. The carbonyl oxygen of the ester is protonated by an acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion directly attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[3][4]

Q2: Is the cyano group on this compound stable during a standard aqueous workup?

Aromatic nitriles are generally stable under the mild acidic or basic conditions of a standard aqueous workup for an ester.[6] The primary concern during the workup of this molecule is the hydrolysis of the ester functional group. However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydration of the nitrile to an amide or its hydrolysis to a carboxylic acid. The strategies outlined in this guide to protect the ester will also ensure the stability of the nitrile group.

Q3: Are there alternatives to a traditional aqueous workup to completely avoid hydrolysis?

Yes, non-aqueous workup procedures can be an excellent strategy, particularly for highly sensitive esters.

  • Anhydrous Workup: One approach involves removing the reaction solvent under reduced pressure and then triturating the residue with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate to precipitate out salts and other polar impurities. The desired ester remains in the organic solvent, which can then be filtered and concentrated.

  • Solid-Phase Scavengers: Another technique is to use solid-phase scavengers. For example, a basic resin can be added to the reaction mixture to neutralize the acid catalyst, followed by filtration to remove the resin. This avoids the need for an aqueous wash.

  • Direct Purification: In some cases, if the reaction is clean and the impurities are non-volatile, it may be possible to proceed directly to purification by column chromatography after removing the reaction solvent.

Q4: What is the role of a brine wash in the workup?

A wash with a saturated aqueous solution of sodium chloride (brine) is a crucial step in a standard aqueous workup.[1]

  • Reduces Water Content: Brine helps to remove the majority of dissolved water from the organic layer, reducing the amount of drying agent needed in the next step.[7]

  • Breaks Emulsions: The high ionic strength of brine can help to break up emulsions that may form between the organic and aqueous layers.

  • Decreases Solubility of Organic Product in Aqueous Layer: By increasing the polarity of the aqueous layer, brine can decrease the solubility of the organic product in the aqueous phase, thereby increasing the yield in the organic layer.[8]

Q5: Which drying agent is most suitable for the final drying step?

After separating the organic layer, it must be thoroughly dried to remove any remaining traces of water.

  • Common Drying Agents: Anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) are commonly used.[1]

  • Properties:

    • Sodium Sulfate: Has a high capacity for water but is slow and less efficient than magnesium sulfate. It is a neutral salt and generally a safe choice.

    • Magnesium Sulfate: Is faster and more efficient at drying than sodium sulfate but is slightly acidic. For a molecule like this compound, the slight acidity of MgSO₄ is unlikely to cause issues, but Na₂SO₄ is the more conservative choice.

  • Procedure: Add the drying agent to the organic solution until it no longer clumps together and flows freely.[1]

Experimental Protocols

Protocol 1: Optimized Aqueous Workup to Minimize Hydrolysis

  • Cooling: Once the reaction is complete, cool the reaction vessel to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Dilution: Dilute the cold reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Neutralization: Add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise. Swirl the funnel gently and vent frequently to release the evolved CO₂ gas. Once the gas evolution subsides, stopper the funnel and shake, remembering to vent periodically.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a cold, saturated aqueous solution of NaCl (brine).[1]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent like Na₂SO₄. Let it stand for 15-30 minutes, with occasional swirling.

  • Filtration and Concentration: Filter off the drying agent and wash the solid with a small amount of the organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Non-Aqueous Workup

  • Solvent Removal: After the reaction is complete, remove the volatile reaction solvent under reduced pressure.

  • Trituration: To the resulting residue, add a minimal amount of a solvent in which your product is soluble but the impurities (e.g., acid catalyst salts) are not (e.g., a mixture of ethyl acetate and hexanes).

  • Filtration: Filter the mixture, washing the solid impurities with a small amount of the trituration solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Further Purification: The crude product can then be further purified by methods such as column chromatography.

Data and Strategy Summary

ParameterOptimized Aqueous WorkupNon-Aqueous WorkupRationale
Temperature 0-5 °C (Ice Bath)Room TemperatureSlows the kinetics of hydrolysis.[1]
Neutralizing Agent Cold, saturated NaHCO₃Not Applicable (or solid-phase base)Weak base minimizes saponification.[1]
Contact Time MinimizedNot ApplicableReduces the duration of exposure to water.[1]
Water Removal Brine wash followed by anhydrous Na₂SO₄Not ApplicableEnsures complete removal of water.[7]
Applicability General purpose, effective for moderately stable esters.Ideal for highly hydrolysis-prone esters.Balances efficiency with product protection.

Decision-Making Workflow for Workup Selection

The following diagram illustrates a decision-making process for selecting the appropriate workup strategy.

Workup_Decision_Tree Start Reaction Complete Check_Sensitivity Is the ester known to be highly sensitive to hydrolysis? Start->Check_Sensitivity Aqueous_Workup Proceed with Optimized Aqueous Workup (Protocol 1) Check_Sensitivity->Aqueous_Workup No NonAqueous_Workup Consider Non-Aqueous Workup (Protocol 2) Check_Sensitivity->NonAqueous_Workup Yes Check_Impurity_Solubility Are impurities soluble in a non-polar solvent? NonAqueous_Workup->Check_Impurity_Solubility Check_Impurity_Solubility->NonAqueous_Workup Yes Direct_Chromatography Consider direct purification by column chromatography Check_Impurity_Solubility->Direct_Chromatography No

Caption: Decision tree for selecting a workup strategy.

References

  • Ch20: Hydrolysis of Esters. University of Calgary. Available from: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. Available from: [Link]

  • acid base catalysed Ester hydrolysis. Slideshare. Available from: [Link]

  • Drying Agents for Organic Solvents. Scribd. Available from: [Link]

  • Tips & Tricks: Drying Methods. University of Rochester Department of Chemistry. Available from: [Link]

  • Mechanisms of Ester hydrolysis. Science discussions. Available from: [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. Available from: [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. HSCprep. Available from: [Link]

  • Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry. Available from: [Link]

  • Using drying agents. Available from: [Link]

  • hydrolysing esters. Chemguide. Available from: [Link]

  • Removing product from aqueous layer. Reddit. Available from: [Link]

  • Work up of ester?. ResearchGate. Available from: [Link]

  • Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects. National Institutes of Health. Available from: [Link]

  • What Are Some Alternatives to Traditional Solvents?. Chemistry For Everyone. Available from: [Link]

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  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Available from: [Link]

  • Choise of solvent for extraction. Chemistry Stack Exchange. Available from: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available from: [Link]

  • Ethyl 3-cyanopropanoate. PubChem. Available from: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available from: [Link]

  • What are the modifications to improve the purity of ester?. Quora. Available from: [Link]

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  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available from: [Link]

  • Liquid‐Phase Separation with the Rotational Particle Separator. ResearchGate. Available from: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available from: [Link]

  • Ethyl 3-Cyano Propanoate. Chemsrc. Available from: [Link]

  • How Two Phase and Three Phase Separators Work?. Boostrand. Available from: [Link]

  • Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. Pharmaffiliates. Available from: [Link]

  • Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review. MDPI. Available from: [Link]

  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Publishing. Available from: [Link]

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. Available from: [Link]

  • DESIGN OF HORIZONTAL PHASE-SEPARATORS USING COMPUTATIONAL FLUID DYNAMICS. CORE. Available from: [Link]

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Catalyst selection and optimization for the synthesis of cyanophenylpropanoates.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyanophenylpropanoates. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of cyanophenylpropanoates, which are typically synthesized via a conjugate addition, specifically the Michael reaction of a cyanide source to a substituted cinnamate ester.[1][2][3]

FAQ 1: What is the fundamental reaction mechanism for synthesizing cyanophenylpropanoates?

The synthesis of cyanophenylpropanoates is primarily achieved through the Michael (or 1,4-conjugate) addition of a cyanide nucleophile to an α,β-unsaturated ester, such as ethyl cinnamate.[1][4] The reaction proceeds via the following general steps:

  • Nucleophilic Attack: A cyanide ion (CN⁻), typically from a source like KCN or TMSCN, attacks the β-carbon of the phenylpropenoate ester. This carbon is electrophilic due to the electron-withdrawing nature of the conjugated ester group.

  • Enolate Formation: The attack results in the formation of a resonance-stabilized enolate intermediate.

  • Protonation: The enolate is then protonated by a proton source (often the solvent or a mild acid added during workup) to yield the final cyanophenylpropanoate product.[4]

The overall driving force is the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond.[4]

G cluster_0 Michael Addition Mechanism start Ethyl Cinnamate + Cyanide Nucleophile (CN⁻) step1 Nucleophilic attack at β-carbon start->step1 Catalyst (Base) intermediate Resonance-Stabilized Enolate Intermediate step1->intermediate step2 Protonation (e.g., H₂O workup) intermediate->step2 product Ethyl 2-Cyano-3-phenylpropanoate step2->product

Caption: General mechanism for cyanophenylpropanoate synthesis.

FAQ 2: What classes of catalysts are effective for this synthesis?

Catalyst selection is critical and depends on the cyanide source, substrate, and desired outcome (e.g., achiral vs. chiral product).

  • Basic Catalysts: For cyanide salts like KCN or NaCN, a weak base is often sufficient to facilitate the reaction. In some cases, the cyanide salt itself provides enough basicity. More robust, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be effective.

  • Lewis Acid Catalysts: When using trimethylsilyl cyanide (TMSCN), a Lewis acid catalyst (e.g., Gd(OTf)₃, Y(OTf)₃) is often required. The Lewis acid activates the cinnamate ester, making it more electrophilic and susceptible to attack by the less nucleophilic TMSCN.[5]

  • Organocatalysts: Chiral organocatalysts, such as bifunctional thioureas or cinchona alkaloid derivatives, can be used to achieve high enantioselectivity in the synthesis of chiral cyanophenylpropanoates.[6] These catalysts activate both the nucleophile and the electrophile through non-covalent interactions like hydrogen bonding.

  • Chiral Metal Complexes: Complexes of metals like Nickel, Palladium, or Rhodium with chiral ligands are powerful tools for asymmetric synthesis.[7][8] They create a chiral environment around the active site, directing the cyanide addition to one face of the molecule.[7]

FAQ 3: How do I choose the right solvent for my reaction?

Solvent choice can significantly impact reaction rate and yield. The ideal solvent should:

  • Dissolve the starting materials (cinnamate ester, cyanide source, and catalyst).

  • Be inert under the reaction conditions.

  • Facilitate the desired mechanism.

Polar aprotic solvents like THF, DMF, and acetonitrile are commonly used as they can dissolve ionic cyanide sources and stabilize charged intermediates without interfering with the reaction. Protic solvents like ethanol or water can sometimes be used, but they may lead to side reactions like hydrolysis of the ester or the nitrile group, especially under prolonged heating or strong basic/acidic conditions.

Solvent TypeExamplesSuitability for Cyanophenylpropanoate SynthesisRationale
Polar Aprotic THF, Acetonitrile, DMFExcellent Good solubility for reactants and catalysts; stabilizes charged intermediates.
Polar Protic Ethanol, Methanol, WaterUse with Caution Can serve as a proton source for the final step but may cause hydrolysis of the ester or nitrile.[8]
Nonpolar Toluene, HexaneGenerally Poor Poor solubility for cyanide salts and many catalysts, often leading to slow or incomplete reactions.

Part 2: Troubleshooting Guide

This section is formatted to directly address specific issues you might encounter during your experiments.

Problem 1: Low or No Product Yield

Q: I've set up my reaction, but after the specified time, TLC/LC-MS analysis shows mostly unreacted starting material. What are the likely causes and how can I fix this?

A: Low conversion is a common issue that can usually be traced back to catalyst activity, reaction conditions, or reagent quality.[9][10] Let's break down the possibilities.

Possible Cause 1: Inactive or Insufficient Catalyst
  • The "Why": The catalyst's role is to lower the activation energy of the reaction. If the catalyst is inactive, impure, or used in an insufficient amount, the reaction will proceed very slowly or not at all. Basic catalysts can be neutralized by acidic impurities, and metal-based catalysts can be sensitive to air and moisture.[11]

  • Solutions:

    • Verify Catalyst Quality: Use a freshly opened bottle of catalyst or purify/reactivate your existing catalyst according to established procedures.

    • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%).

    • Check for Incompatibility: Ensure no acidic impurities are present in your starting materials or solvent, especially when using a basic catalyst. Consider using anhydrous solvents.

Possible Cause 2: Suboptimal Reaction Temperature
  • The "Why": The Michael addition, while often feasible at room temperature, may require heating to overcome the activation energy barrier, especially with less reactive substrates. Conversely, some highly active catalysts might require cooling to prevent side reactions.

  • Solutions:

    • Increase Temperature: Gradually increase the reaction temperature (e.g., from 25 °C to 50 °C, then to 80 °C), monitoring for product formation and decomposition.

    • Solvent Choice: Ensure your chosen solvent has a boiling point compatible with the required reaction temperature.

Possible Cause 3: Poor Reagent Quality
  • The "Why": Impurities in the cinnamate ester or degradation of the cyanide source can inhibit the reaction. Phenylpropenoates can polymerize over time, and cyanide salts can be hygroscopic.

  • Solutions:

    • Purify Starting Materials: Purify the cinnamate ester via distillation or recrystallization. Use freshly ground, dry potassium/sodium cyanide.

    • Use an Alternative Cyanide Source: If using KCN/NaCN fails, consider switching to TMSCN with a Lewis acid catalyst, which can sometimes be more effective.

G Start Low Yield Observed CheckReagents Check Purity of Starting Materials & Reagents Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Catalyst Loading) CheckReagents->CheckConditions AnalyzeCrude Analyze Crude Product (NMR, LC-MS) CheckConditions->AnalyzeCrude IncompleteReaction Mostly Starting Material? AnalyzeCrude->IncompleteReaction SideProducts Side Products Identified? IsolateSideProducts Isolate & Characterize Side Products SideProducts->IsolateSideProducts Yes Success Improved Yield SideProducts->Success No IncompleteReaction->SideProducts No OptimizeConditions Optimize Conditions: - Increase Temperature - Increase Catalyst Loading - Change Solvent IncompleteReaction->OptimizeConditions Yes OptimizeConditions->Success AddressSideProducts Modify Conditions to Minimize Side Reactions IsolateSideProducts->AddressSideProducts AddressSideProducts->Success

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Significant Byproducts

Q: My reaction works, but I'm getting a mixture of products, making purification difficult. What are the common side reactions?

A: Side reactions often compete with the desired Michael addition. Identifying the byproduct structure is key to diagnosing the problem.

Possible Cause 1: 1,2-Addition (Direct Addition)
  • The "Why": Instead of attacking the β-carbon (1,4-addition), the cyanide nucleophile can attack the carbonyl carbon of the ester (1,2-addition). This is more common with highly reactive (i.e., "hard") nucleophiles and when the carbonyl group is not sterically hindered. While less common for esters compared to ketones, it can still occur.

  • Solutions:

    • Use "Softer" Nucleophiles: Doubly stabilized carbanions are considered "soft" nucleophiles and strongly favor 1,4-addition. While you are constrained to cyanide, using a less reactive cyanide source or a catalyst system that promotes conjugate addition can help.

    • Employ a Lewis Acid: A Lewis acid catalyst can coordinate to the carbonyl oxygen, increasing the electrophilicity at the β-carbon and favoring the 1,4-addition pathway.[5]

Possible Cause 2: Hydrolysis
  • The "Why": If water is present in the reaction mixture, especially under basic or acidic conditions, it can hydrolyze either the ester functionality to a carboxylic acid or the nitrile group to an amide or carboxylic acid.[8]

  • Solutions:

    • Use Anhydrous Conditions: Dry your solvents and glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Control pH During Workup: Perform aqueous workup under neutral or mildly acidic/basic conditions and avoid prolonged exposure.

Possible Cause 3: Catalyst Deactivation
  • The "Why": Catalysts can lose activity over time due to various mechanisms like poisoning, sintering, or coking, leading to incomplete reactions and a complex mixture.[7][12][13][14] For example, impurities in the starting materials can bind irreversibly to the catalyst's active sites.

  • Solutions:

    • Purify Reagents: As mentioned before, ensure high purity of all reagents and solvents.

    • Consider a More Robust Catalyst: If catalyst deactivation is suspected, switch to a more stable catalyst system. For industrial applications, supported or encapsulated catalysts might offer better longevity.[11][15]

Part 3: Experimental Protocol Example

This section provides a representative, step-by-step protocol for the synthesis of Ethyl 2-cyano-3-phenylpropanoate.

Objective: To synthesize Ethyl 2-cyano-3-phenylpropanoate via a base-catalyzed Michael addition.

Materials:

  • Ethyl cinnamate (1.0 eq)

  • Potassium cyanide (KCN) (1.5 eq)

  • 18-Crown-6 (0.1 eq)

  • Anhydrous Acetonitrile (solvent)

  • Ethyl acetate (for extraction)

  • Saturated aq. NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add ethyl cinnamate (e.g., 5.0 g, 1.0 eq) and anhydrous acetonitrile (50 mL).

  • Reagent Addition: Add 18-crown-6 (0.1 eq) to the solution to help solubilize the potassium cyanide. Stir until dissolved.

  • Initiation: Carefully add finely powdered potassium cyanide (1.5 eq) to the reaction mixture in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a separatory funnel containing saturated aqueous NH₄Cl solution (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Ethyl 2-cyano-3-phenylpropanoate.

References

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  • Chemistry LibreTexts. 23.10: Conjugate Additions- The Michael Reaction. (2020). [Link]

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  • ResearchGate. Synthesis from Nitriles with Retention of the Cyano Group (Update 2013). [Link]

  • Innovation of Chemistry & Materials for Sustainability. Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. (2024). [Link]

  • National Center for Biotechnology Information (NCBI). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to P,N-ligands. [Link]

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  • Organic Syntheses. A SCALABLE AND SUSTAINABLE SYNTHESIS OF A 4-DICYANOMETHYLENE-4H-CARBAZOLE PHOTOREDOX CATALYST. [Link]

  • National Center for Biotechnology Information (NCBI). Transition Metals Catalyzed Element-Cyano Bonds Activations. [Link]

  • MDPI. Recent Progress of Metal Nanoparticle Catalysts for C–C Bond Forming Reactions. [Link]

  • National Center for Biotechnology Information (NCBI). Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds. (2025). [Link]

  • ACS Publications. Metal-mediated C−CN Bond Activation in Organic Synthesis. (2020). [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of Ethyl 3-(3-cyanophenyl)propanoate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, expert-led walkthrough on the structural validation of Ethyl 3-(3-cyanophenyl)propanoate, a common intermediate in pharmaceutical synthesis. We will move beyond a simple procedural outline to explore the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

The Imperative of Structural Integrity in Synthesis

In any synthetic workflow, particularly in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable checkpoint. An error in structural assignment can have cascading and costly consequences, invalidating downstream biological data and compromising entire research programs. While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the comprehensive elucidation of small organic molecules in solution.[1][2][3][4] It offers an unparalleled window into the molecular framework, revealing not just the presence of functional groups, but their precise connectivity and electronic environment.

This guide will use this compound as a model compound to demonstrate the power of a combined ¹H and ¹³C NMR analysis. We will first predict the expected spectral features based on fundamental principles and then compare these predictions to experimental data to achieve unequivocal structural validation.

Theoretical NMR Spectral Prediction

Before stepping into the lab, a critical analysis of the target structure allows us to form a hypothesis of the expected NMR outcome. This predictive step is crucial for efficient and accurate data interpretation. Modern computational tools, including machine learning and DFT-based methods, have significantly improved the accuracy of chemical shift prediction.[5][6][7][8]

Molecular Structure: this compound

Chemical Structure of this compound
¹H NMR Spectrum Prediction

The proton NMR spectrum is analyzed based on four key features: number of signals, chemical shift (δ), integration, and multiplicity.

  • Number of Signals: We expect 6 distinct signals , as there are six unique proton environments in the molecule (labeled a-f).

  • Chemical Shift (δ): The position of a signal is dictated by the electronic environment of the protons. Electronegative atoms and aromatic systems deshield protons, shifting their signals to a higher frequency (downfield).[9]

    • Hf (Aromatic): These four protons are on an aromatic ring substituted with an electron-withdrawing cyano (-CN) group and an alkyl chain. They will be in the aromatic region, typically ~7.4-7.7 ppm . Due to the meta-substitution, we expect complex splitting patterns.

    • Hb (-O-CH₂-): This methylene group is attached to an electronegative oxygen atom, causing a significant downfield shift to approximately 4.1-4.2 ppm .

    • Hd (Ar-CH₂-): This methylene group is benzylic, adjacent to the aromatic ring, shifting it downfield to ~3.0 ppm .

    • Hc (-CH₂-C=O): This methylene group is alpha to a carbonyl, which is electron-withdrawing, placing its signal around ~2.7 ppm .

    • Ha (-CH₃): This terminal methyl group is part of the ethyl ester. It is relatively shielded and should appear upfield around ~1.2-1.3 ppm .

  • Integration: The area under each signal is proportional to the number of protons it represents.

    • Hf: 4H

    • Hb: 2H

    • Hd: 2H

    • Hc: 2H

    • Ha: 3H

  • Multiplicity (Splitting): The signal for a set of protons is split into n+1 peaks by n neighboring, non-equivalent protons.

    • Hf (Aromatic): Will show complex multiplicity (e.g., multiplets) due to coupling with each other.

    • Hb (-O-CH₂-): Is adjacent to the 3 protons of Ha, so it will be a quartet (3+1=4).

    • Hd (Ar-CH₂-): Is adjacent to the 2 protons of Hc, so it will be a triplet (2+1=3).

    • Hc (-CH₂-C=O): Is adjacent to the 2 protons of Hd, so it will be a triplet (2+1=3).

    • Ha (-CH₃): Is adjacent to the 2 protons of Hb, so it will be a triplet (2+1=3).

¹³C NMR Spectrum Prediction

The ¹³C NMR spectrum is simpler as C-C coupling is not typically observed. We predict the number of signals and their approximate chemical shifts.

  • Number of Signals: Due to molecular symmetry, we expect 9 distinct carbon signals . The aromatic ring has 6 carbons, but C4' and C6' are equivalent, as are C3' and C5', resulting in 4 aromatic signals.

  • Chemical Shift (δ):

    • C=O (Ester Carbonyl): ~171 ppm

    • -CN (Nitrile Carbon): ~118 ppm

    • Aromatic Carbons: ~113-142 ppm. The carbon attached to the cyano group (C1') will be significantly different from the others.

    • -O-CH₂-: ~61 ppm

    • Ar-CH₂-: ~35 ppm

    • -CH₂-C=O: ~30 ppm

    • -CH₃: ~14 ppm

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of the final data is entirely dependent on meticulous sample preparation and proper instrument setup. The protocol below is designed to be a self-validating system, minimizing artifacts and ensuring reproducibility.

Workflow for NMR Analysis

G Figure 1: Experimental Workflow for NMR-based Structural Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh ~15-20 mg of This compound B Dissolve in ~0.7 mL of CDCl₃ with 0.03% TMS A->B C Filter solution through a plug into a clean NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock, Tune, and Shim the instrument D->E F Acquire ¹H Spectrum (e.g., 16 scans) E->F G Acquire ¹³C Spectrum (e.g., 1024 scans) F->G H Apply Fourier Transform and Phase Correction G->H I Calibrate spectrum to TMS (0 ppm) H->I J Integrate ¹H signals and pick peaks I->J K Assign signals and validate structure J->K

Caption: Figure 1 outlines the key stages from sample preparation to final structural validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 15-20 mg of the synthesized this compound into a clean, small glass vial. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for both ¹H and ¹³C experiments.[10]

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is a common, relatively inert solvent that dissolves many organic compounds. The deuterium (²H) is used by the spectrometer to "lock" the magnetic field, compensating for drift.[11] TMS serves as the internal standard, with its signal defined as 0.0 ppm, against which all other signals are referenced.[2]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12][13] Causality: Suspended solids will degrade the magnetic field homogeneity, leading to broad peaks and poor spectral resolution.[10]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to optimize its homogeneity across the sample volume.[14]

    • For ¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 16 scans are sufficient for a sample of this concentration to yield excellent signal-to-noise.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans are required. A typical acquisition may involve 1024 scans. Causality: Proton decoupling removes C-H splitting, simplifying the spectrum so that each unique carbon atom appears as a single line.[3]

Data Interpretation and Structural Validation

The acquired experimental data is processed (Fourier transformation, phasing, and baseline correction) and calibrated to the TMS signal at 0 ppm. The results are then compared directly against our initial predictions.

Experimental ¹H NMR Data
Signal LabelChemical Shift (δ, ppm)IntegrationMultiplicityAssignment
a1.253HTriplet (t)-O-CH₂-CH₃
b4.142HQuartet (q)-O-CH₂ -CH₃
c2.712HTriplet (t)Ar-CH₂-CH₂ -C=O
d3.032HTriplet (t)Ar-CH₂ -CH₂-C=O
f1, f27.42 - 7.482HMultiplet (m)Aromatic CH
f3, f47.55 - 7.612HMultiplet (m)Aromatic CH
Experimental ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
14.2-O-CH₂-CH₃
30.6Ar-CH₂-CH₂ -C=O
35.1Ar-CH₂ -CH₂-C=O
60.9-O-CH₂ -CH₃
112.5C -CN
118.8-C N
129.3Aromatic C H
130.5Aromatic C H
132.8Aromatic C H
133.4Aromatic C H
142.1C -CH₂ (Aromatic)
171.5-C =O
Analysis and Verification

A side-by-side comparison reveals an excellent match between the predicted and experimental data.

  • ¹H NMR Analysis:

    • The upfield triplet at 1.25 ppm (3H) and downfield quartet at 4.14 ppm (2H) are a classic signature of an ethyl ester group. The splitting pattern confirms their adjacency.

    • The two triplets at 3.03 ppm (2H) and 2.71 ppm (2H) confirm the -CH₂-CH₂- linker. The triplet at 3.03 ppm is further downfield due to its benzylic position, confirming its attachment to the aromatic ring. The triplet at 2.71 ppm is alpha to the carbonyl, consistent with its chemical shift.

    • The signals in the 7.42-7.61 ppm region, integrating to 4H, confirm the presence of a disubstituted benzene ring.

  • ¹³C NMR Analysis:

    • The carbonyl carbon at 171.5 ppm and the nitrile carbon at 118.8 ppm are clearly identified in their expected regions.

    • The aliphatic carbons for the ethyl group (14.2, 60.9 ppm) and the propanoate chain (30.6, 35.1 ppm) are all present and align with predictions.

    • The presence of six distinct signals in the aromatic/nitrile region (112.5 - 142.1 ppm) confirms the structure of the substituted phenyl ring.

The consistency across both ¹H and ¹³C datasets provides interlocking evidence, leading to a confident and unequivocal validation of the structure as this compound.

Annotated Molecular Structure

Caption: Figure 2 illustrates the assignment of each ¹H and ¹³C NMR signal to its respective position.

Comparison with Alternative Analytical Techniques

While NMR is exceptionally powerful, it exists within a suite of analytical tools. Understanding its relative strengths is key to designing an efficient characterization strategy.

TechniqueStrengths for This MoleculeLimitations for This Molecule
NMR Spectroscopy Provides complete atom-by-atom connectivity and the electronic environment of each nucleus.[15] Unambiguously distinguishes between isomers (e.g., 2-cyanophenyl or 4-cyanophenyl). Non-destructive.Relatively low sensitivity compared to Mass Spectrometry; requires a higher sample amount.
Mass Spectrometry (MS) Excellent for determining the molecular weight with high accuracy, confirming the molecular formula (C₁₂H₁₃NO₂). Fragmentation patterns can offer structural clues.Cannot distinguish between positional isomers (e.g., meta vs. para substitution) on its own. Provides limited information on the carbon skeleton connectivity.
Infrared (IR) Spectroscopy Quickly confirms the presence of key functional groups: the strong C≡N stretch (~2230 cm⁻¹) and the C=O stretch of the ester (~1730 cm⁻¹).Provides no information on the connectivity of the molecular framework. It confirms the pieces are present but not how they are assembled.
X-Ray Crystallography Can provide the absolute, three-dimensional structure with atomic-level precision.Requires a suitable single crystal, which can be difficult and time-consuming to grow. The resulting structure is of the solid state, which may differ from the solution-state conformation relevant to many applications.[16]

For the purpose of routine structural validation in a synthetic workflow, the combination of ¹H and ¹³C NMR provides the most comprehensive and definitive data with the least ambiguity. MS is an excellent complementary technique to quickly confirm the mass, while IR can provide rapid confirmation of functional group transformations during a synthesis.

Conclusion

Through a systematic process of prediction, meticulous experimentation, and detailed analysis, we have demonstrated how ¹H and ¹³C NMR spectroscopy serve as a powerful and self-validating system for structural elucidation. The experimental data for this compound aligns perfectly with theoretical predictions, providing interlocking evidence from chemical shifts, integrations, and coupling patterns. This robust validation confirms the molecular structure with a high degree of confidence, underscoring the indispensable role of NMR in modern chemical research and development.

References

  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

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A Comparative Guide to Analytical Method Validation for the Quantification of Ethyl 3-(3-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the development and validation of a quantitative analytical method for Ethyl 3-(3-cyanophenyl)propanoate. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative regulatory standards.

Introduction: The Imperative for a Validated Method

This compound is a versatile chemical intermediate, and its purity and concentration are critical quality attributes in pharmaceutical synthesis and other high-purity applications. An inaccurate quantification can lead to significant issues in process control, yield calculations, and the safety and efficacy of the final product. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a cornerstone of scientific integrity and product quality.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. This guide will compare two powerful chromatographic techniques, HPLC and GC, for this purpose, following the globally recognized principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on analytical procedure validation[1][4][5][6].

Defining the Analytical Target Profile (ATP)

Before embarking on method development, we must first establish the Analytical Target Profile (ATP). The ATP is a concept from the ICH Q14 guideline that predefines the performance requirements of the analytical method to ensure it is fit-for-purpose[5][7][8].

For the quantification of this compound as a bulk substance, a typical ATP would be:

  • Analyte: this compound

  • Matrix: Drug Substance (e.g., >98% purity)

  • Technique: Quantitative chromatographic method

  • Performance Characteristics:

    • Accuracy: Mean recovery of 98.0% to 102.0%

    • Precision: Relative Standard Deviation (RSD) of ≤ 2.0%

    • Linearity: Correlation coefficient (r²) ≥ 0.999 over the specified range

    • Range: 80% to 120% of the nominal concentration

    • Specificity: The method must be able to unequivocally assess the analyte in the presence of expected impurities and degradation products.

Method Comparison: HPLC vs. GC

The choice between HPLC and GC is fundamental and depends on the physicochemical properties of the analyte. This compound is a moderately polar compound and is expected to be thermally stable and sufficiently volatile for GC analysis, making both techniques viable candidates.

High-Performance Liquid Chromatography (HPLC) Approach

HPLC is often the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.

Causality of Method Design: A reverse-phase (RP-HPLC) method is the logical starting point. The non-polar stationary phase (like C18) will interact with the phenyl ring and ethyl ester group of the analyte, while a polar mobile phase allows for elution and separation. UV detection is ideal, as the benzonitrile moiety contains a strong chromophore.

Proposed HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (60:40 v/v), isocratic elution

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile

Gas Chromatography (GC) Approach

GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. Its high resolution and sensitivity, particularly with specialized detectors, make it an excellent alternative.

Causality of Method Design: Given the analyte's structure, a mid-polarity capillary column is suitable to resolve it from potential process impurities. A Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds. Alternatively, a Nitrogen-Phosphorus Detector (NPD) could be employed for enhanced selectivity and sensitivity, as it specifically targets the nitrogen atom in the nitrile group.

Proposed GC Method Parameters:

  • Column: DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C (Split mode, 50:1)

  • Oven Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 240°C, hold for 5 min

  • Detector: FID at 280°C

  • Injection Volume: 1 µL

Validation Protocols and Comparative Data

The validation of each proposed method must be performed according to ICH Q2(R2) guidelines, which outline the necessary validation characteristics for an assay procedure[4][6][9][10].

Workflow for Analytical Method Validation

The following diagram illustrates the logical flow of the validation process for either the HPLC or GC method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol Execution ATP Define Analytical Target Profile (ATP) Develop Develop Initial Method (HPLC or GC) ATP->Develop Optimize Optimize Parameters (e.g., Mobile Phase, Temp) Develop->Optimize SST Define System Suitability Test (SST) Criteria Optimize->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (If required for impurities) Precision->LOQ Robustness Robustness LOQ->Robustness Report Compile Validation Report & Assess vs. ATP Robustness->Report

Caption: General workflow for analytical method validation.

Validation Data Summary (Hypothetical)

The following tables summarize the expected outcomes from the validation studies for both methods, demonstrating how each performs against the ATP.

Table 1: HPLC Method Validation Data

Validation Parameter Acceptance Criteria Hypothetical Result Pass/Fail
Specificity No interference at analyte Rt Peak purity > 99.9% Pass
Linearity (80-120%) r² ≥ 0.999 r² = 0.9995 Pass
Range 80-120% of nominal Confirmed Pass
Accuracy 98.0 - 102.0% recovery 99.5% - 101.2% Pass
Precision (Repeatability) RSD ≤ 2.0% RSD = 0.85% Pass
Precision (Intermediate) RSD ≤ 2.0% RSD = 1.20% Pass

| Robustness | RSD ≤ 2.0% for all variations | All variations passed | Pass |

Table 2: GC Method Validation Data

Validation Parameter Acceptance Criteria Hypothetical Result Pass/Fail
Specificity No interference at analyte Rt Baseline separation Pass
Linearity (80-120%) r² ≥ 0.999 r² = 0.9998 Pass
Range 80-120% of nominal Confirmed Pass
Accuracy 98.0 - 102.0% recovery 99.1% - 101.5% Pass
Precision (Repeatability) RSD ≤ 2.0% RSD = 0.65% Pass
Precision (Intermediate) RSD ≤ 2.0% RSD = 1.05% Pass

| Robustness | RSD ≤ 2.0% for all variations | All variations passed | Pass |

Head-to-Head Comparison and Selection Rationale

Both methods, when properly developed and validated, are suitable for the intended purpose. The choice depends on the specific context of the laboratory and the product's lifecycle.

Table 3: Comparison of HPLC and GC for Quantification

Feature HPLC GC Rationale & Expert Insight
Sample Requirement Analyte must be soluble. Analyte must be volatile and thermally stable. This compound fits both. However, HPLC is superior if non-volatile impurities or degradation products are expected.
Selectivity Excellent; tunable via mobile phase and stationary phase chemistry. Very high; capillary columns offer exceptional resolving power. GC often provides higher peak efficiency (narrower peaks), which can be advantageous for resolving closely related impurities.
Sensitivity Good to excellent, depending on the chromophore and detector. Excellent, especially with FID or selective detectors like NPD. For this analyte, GC with an NPD would likely offer the highest sensitivity and selectivity against a complex matrix.
Run Time Typically 5-15 minutes. Typically 5-20 minutes, but can be faster with modern equipment. Both can be optimized for high throughput. GC may have a slight edge in speed for simple matrices.
Instrumentation Cost Moderate to high. Moderate. GC systems can be less expensive to acquire and maintain than some advanced HPLC systems.

| Solvent Consumption | High; generates significant aqueous-organic waste. | Low; primarily uses compressed gases. | GC is a "greener" technique from a solvent consumption perspective. |

Expert Recommendation:

  • For routine quality control in a manufacturing environment where the impurity profile is well-understood and consists of volatile compounds, GC-FID is an excellent choice due to its robustness, speed, and lower operational cost.

  • For drug development and stability studies , where unknown degradation products may form, RP-HPLC-UV is the more conservative and versatile choice. Forced degradation studies are more straightforward to conduct and analyze with HPLC, as non-volatile polar degradants will be readily detected.

Detailed Experimental Protocols

The following are detailed protocols for key validation experiments. These protocols are designed to be self-validating systems, where the results directly demonstrate the method's performance against predefined criteria.

HPLC Validation Protocol Workflow

G protocol HPLC Validation Protocol Prepare Standard & Sample Stock Solutions Specificity: Inject blank, placebo, standard, and force-degraded samples. Check for interference. Linearity: Prepare 5 concentrations (80-120%). Inject each n=3. Plot curve, calculate r². Accuracy: Spike placebo at 3 levels (80, 100, 120%), n=3 each. Calculate % Recovery. Precision (Repeatability): Prepare 6 individual samples at 100%. Calculate %RSD. Precision (Intermediate): Repeat on a different day with a different analyst. Calculate cumulative %RSD. Robustness: Vary flow rate (±0.1), temp (±2°C), mobile phase (±2%). Check SST and results. step2 Specificity Analysis protocol:f2->step2 step3 Linearity Analysis protocol:f3->step3 step4 Accuracy Analysis protocol:f4->step4 step5 Precision Analysis protocol:f5->step5 step6 Robustness Analysis protocol:f6->step6 step1 Start step1->protocol:f1 step7 End step2->step7 step3->step7 step4->step7 step5->step7 step6->step7

Caption: Step-by-step experimental workflow for HPLC validation.

Protocol for Accuracy (HPLC):

  • Prepare a stock solution of this compound standard at a known concentration (e.g., 1.0 mg/mL).

  • Prepare three sets of triplicate samples by spiking a placebo (if applicable, otherwise use diluent) with the stock solution to achieve final concentrations of 80%, 100%, and 120% of the nominal assay concentration.

  • Prepare a 100% standard solution for comparison.

  • Analyze all samples using the proposed HPLC method.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • The mean recovery at each level should be within 98.0-102.0%.

GC Validation Protocol Workflow

Protocol for Precision (Repeatability) (GC):

  • Prepare six individual samples of this compound at 100% of the target concentration from the same homogenous batch of material.

  • Analyze each sample sequentially using the proposed GC method.

  • Ensure system suitability criteria (e.g., peak area precision for replicate injections of a standard) are met before and during the run.

  • Calculate the assay value for each of the six preparations.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the six assay values.

  • The %RSD should be ≤ 2.0%.

Conclusion

Both HPLC and GC are highly capable and reliable techniques for the quantitative analysis of this compound. A thorough validation process, grounded in the principles of ICH Q2(R2), can produce a method that is demonstrably fit-for-purpose[1][4][5][6]. The final choice of method should be a science- and risk-based decision that considers the specific application, the expected impurity profile, and laboratory resources. For development phases where the unexpected is common, HPLC offers greater flexibility. For routine, high-throughput QC of a defined substance, GC offers advantages in speed and cost-effectiveness.

References

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: Key ICH Method Validation Parameters to Know Source: Altabrisa Group URL
  • Title: ICH Q2(R2)
  • Title: ICH Q2(R2)
  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: FDA URL
  • Source: gmp-compliance.
  • Title: ICH Q2(R2)
  • Title: Q2(R2)
  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Source: gmp-compliance.
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
  • Title: ICH Q2(R1)
  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Ethyl 3-hydroxy-3-phenylpropionate Source: SIELC Technologies URL
  • Title: A Comparative Guide to Gas Chromatography Methods for Assessing Ethyl Cyanoacetate Purity Source: Benchchem URL
  • Title: Quantitative gas chromatographic analysis of 3-cyano-3,3-diphenylpropionic acid, the acidic metabolite of bezitramide (Burgodin), in urine Source: PubMed URL: [Link]

  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: ResearchGate URL: [Link]

  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl) Source: biotaxa.org URL: [Link]

Sources

A Comparative Guide to the Reactivity of Ortho, Meta, and Para Cyanophenylpropanoates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The positional isomerism of substituents on an aromatic ring can profoundly influence the reactivity of a distal functional group. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-cyanophenylpropanoates, focusing on the hydrolytic cleavage of the ester bond. We delve into the underlying electronic principles, present a quantitative framework using the Hammett equation, and provide a detailed experimental protocol for empirical validation. This document is intended for researchers in medicinal chemistry, drug development, and physical organic chemistry who require a deep understanding of structure-activity relationships.

Theoretical Framework: The Decisive Role of Electronic Effects

The reactivity of the propanoate ester in cyanophenylpropanoates is not uniform across its isomers. The difference is dictated by the electronic effects exerted by the cyano (-C≡N) substituent, which alters the electron density at the ester's carbonyl carbon. The cyano group is a potent electron-withdrawing group (EWG) and operates through two distinct mechanisms: the inductive effect and the resonance effect.[1][2]

  • Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, pulling electron density away from the phenyl ring through the sigma (σ) bond. This effect is distance-dependent, weakening as the number of bonds between the substituent and the reaction center increases.

  • Resonance Effect (-R): The cyano group can delocalize pi (π) electrons from the aromatic ring onto the nitrogen atom. This effect is only operative when the cyano group is in the ortho or para position relative to the ester group.[1] It is not effective from the meta position.

The combination of these effects makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack, such as by a hydroxide ion during hydrolysis.

  • Para Isomer: Experiences a strong electron-withdrawing pull from both the inductive and resonance effects. The resonance effect delocalizes the ring's π-electrons, creating a partial positive charge on the carbon atom attached to the ester group (the ipso-carbon), which in turn strongly withdraws electrons from the carbonyl group.

  • Ortho Isomer: Also experiences both strong inductive and resonance effects. However, the close proximity of the cyano group to the ester may introduce steric hindrance, potentially impeding the approach of a nucleophile to the reaction center.

  • Meta Isomer: The resonance effect is absent. Electron withdrawal occurs primarily through the inductive effect, which is weaker at the meta position compared to the ortho position.[3] Consequently, the carbonyl carbon is significantly less electron-deficient than in the ortho and para isomers.

The diagram below illustrates the resonance-induced electron withdrawal in the para-cyanophenyl anion, a key intermediate structure that highlights the electron-deficient nature of the ring.

Caption: Resonance delocalization in the para-cyanophenoxide.

A Quantitative Approach: The Hammett Equation

To move from a qualitative description to a quantitative prediction, we can employ the Hammett equation, a cornerstone of physical organic chemistry that relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[4][5]

The equation is given by: log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (phenylpropanoate).

  • σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction. It measures the sensitivity of the reaction to substituent effects.[6]

For the cyano group, the established Hammett constants are:

  • σ_meta ≈ +0.56

  • σ_para ≈ +0.66

These values confirm that the cyano group is electron-withdrawing from both positions and that the electronic demand is greater from the para position. Based on these values, the Hammett equation predicts that the rate of a reaction facilitated by electron withdrawal (like basic ester hydrolysis) will be faster for the para isomer than the meta isomer. The ortho position is generally excluded from standard Hammett plots due to the complicating influence of steric effects.

Experimental Protocol: Measuring Hydrolysis Rates

This section provides a self-validating protocol for determining the saponification (base-catalyzed hydrolysis) rates of the three cyanophenylpropanoate isomers. The protocol is designed to be robust and yield reproducible kinetic data.

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of ortho-, meta-, and para-cyanophenylpropanoates under basic conditions.

Causality of Experimental Choices:

  • Reaction: Saponification is chosen because its mechanism, nucleophilic acyl substitution, is well-understood and highly sensitive to the electronic effects being studied.

  • Conditions: The reaction is run under pseudo-first-order conditions (a large excess of NaOH) to simplify the rate law, making the rate dependent only on the ester concentration.

  • Monitoring: Continuous UV/Vis spectrophotometry is used to monitor the reaction. The product of the hydrolysis, the corresponding cyanophenolate ion, has a distinct chromophore that absorbs at a different, longer wavelength than the starting ester. This allows for real-time, non-invasive tracking of product formation.

  • Temperature Control: A constant temperature water bath is critical, as reaction rates are highly sensitive to temperature fluctuations. Maintaining a stable temperature ensures that any observed differences in rate are due to structural differences between the isomers, not experimental artifacts.

G prep 1. Reagent Preparation - 0.01 M NaOH Solution - 1 mM Stock Solutions of each Isomer setup 2. Spectrophotometer Setup - Set to λmax of Cyanophenolate - Equilibrate Cuvette at 25°C prep->setup Prepare solutions init 3. Reaction Initiation - Add Ester Stock to NaOH in Cuvette - Start Absorbance Measurement Immediately setup->init Calibrate & Equilibrate monitor 4. Data Acquisition - Record Absorbance vs. Time for at least 3 half-lives init->monitor Begin run analyze 5. Kinetic Analysis - Plot ln(A∞ - At) vs. Time - Slope = -k_obs monitor->analyze Generate data plot compare 6. Comparative Study - Repeat for all 3 Isomers - Compare k_obs values analyze->compare Calculate rate constant

Caption: Experimental workflow for kinetic analysis.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.01 M solution of NaOH in a 50:50 ethanol/water mixture. The ethanol ensures solubility of the organic esters.

    • Prepare 1.0 mM stock solutions of ortho-, meta-, and para-cyanophenylpropanoate in ethanol.

  • Instrumentation Setup:

    • Set a UV/Vis spectrophotometer equipped with a temperature-controlled cuvette holder to 25.0 ± 0.1 °C.

    • Determine the wavelength of maximum absorbance (λ_max) for the p-cyanophenolate product by adding a small amount of p-cyanophenylpropanoate to the NaOH solution and allowing the reaction to go to completion. Use this λ_max for all kinetic runs.

  • Kinetic Run:

    • Pipette 3.0 mL of the 0.01 M NaOH solution into a quartz cuvette and place it in the holder. Allow it to thermally equilibrate for 5 minutes.

    • To initiate the reaction, rapidly inject 30 µL of the 1.0 mM ester stock solution into the cuvette, cap, invert twice to mix, and immediately begin recording absorbance at the predetermined λ_max as a function of time.

    • Continue data collection until the absorbance reading is stable, indicating the reaction is complete (at least 10 half-lives). This final reading is A∞.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by plotting the natural logarithm of (A∞ - A_t) versus time (t), where A_t is the absorbance at time t.

    • The plot should be linear, and the pseudo-first-order rate constant (k_obs) is the negative of the slope.

    • Perform each kinetic run in triplicate for each isomer to ensure reproducibility.

Comparative Data and Discussion

The experimental protocol described above will yield quantitative data on the relative reactivity of the three isomers. The following table presents expected results based on established chemical principles.

Isomer PositionKey Electronic EffectsExpected Relative Rate Constant (k_rel)Rationale
Para Strong -I, Strong -R~100Maximum activation of the carbonyl carbon due to powerful inductive and resonance electron withdrawal.[1]
Ortho Strong -I, Strong -R, Steric Hindrance~60-80Strong electronic activation similar to the para isomer, but the rate is potentially attenuated by steric hindrance from the adjacent -CN group impeding the nucleophile's approach.
Meta Moderate -I, No -R1Significantly lower reactivity. The lack of a resonance effect from the meta position results in a much less electrophilic carbonyl carbon compared to the ortho and para isomers.[3][7]

Discussion of Expected Results:

The data clearly demonstrates a strong structure-reactivity relationship. The predicted order of reactivity is para > ortho > meta .

The ~100-fold higher reactivity of the para isomer compared to the meta isomer is a direct consequence of the powerful -R effect, which the meta isomer does not benefit from. This highlights the dominant role of resonance in transmitting electronic effects across the aromatic system.

The ortho isomer's reactivity is intriguing. While its electronic profile is similar to the para isomer, its slightly lower predicted reactivity illustrates the practical importance of steric effects. The bulky propanoate group and the linear cyano group can create a crowded environment around the reaction center, slightly raising the activation energy for the nucleophilic attack.

This logical relationship between substituent position and reactivity is summarized below.

G pos Substituent Position (Ortho, Meta, Para) elec Electronic Effects (Inductive & Resonance) pos->elec carb Carbonyl Electrophilicity elec->carb rate Rate of Hydrolysis carb->rate

Caption: The causal chain from isomer position to reactivity.

Conclusion

The reactivity of cyanophenylpropanoates is a clear and compelling example of how substituent position dictates chemical behavior. The electron-withdrawing cyano group activates the ester towards hydrolysis, but its efficacy is critically dependent on its location. The para isomer stands as the most reactive due to a synergistic combination of inductive and resonance effects. The meta isomer is the least reactive, influenced only by a weaker inductive effect. The ortho isomer presents a balance of strong electronic activation and potential steric hindrance. This comparative study underscores the necessity of considering both electronic and steric factors in molecular design and reactivity prediction, providing a foundational framework for professionals in drug development and chemical research.

References

  • Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]

  • Ring-Expansion Reaction of Cyano-Substituted Singlet Phenyl Nitrenes. ResearchGate. [Link]

  • Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions? Quora. [Link]

  • Proton Chemical Shifts in NMR. Part 151. Modgraph. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles. MDPI. [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. University of British Columbia. [Link]

  • Ortho, Para, Meta in Electrophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. [Link]

  • Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. ResearchGate. [Link]

  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots. ACS Publications. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. National Institutes of Health. [Link]

  • Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution. YouTube. [Link]

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Comparing the biological activity of Ethyl 3-(3-cyanophenyl)propanoate with its methyl ester analog.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of drug discovery and development, even minor structural modifications can lead to significant shifts in biological activity. The choice between an ethyl and a methyl ester, while seemingly trivial, can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive comparison of Ethyl 3-(3-cyanophenyl)propanoate and its methyl ester analog, Mthis compound.

Given the limited direct comparative data for these specific molecules, this guide will draw upon established principles of medicinal chemistry and pharmacology, supported by data from closely related compounds. Furthermore, we will present a detailed roadmap of experimental protocols to enable researchers to generate the necessary data for a definitive comparison.

The Ester Enigma: Why a Single Carbon Matters

The fundamental difference between an ethyl (-CH2CH3) and a methyl (-CH3) ester lies in their physicochemical properties. This seemingly small change can influence lipophilicity, steric bulk, and susceptibility to enzymatic cleavage, all of which are critical determinants of a drug's behavior in a biological system.

  • Lipophilicity and Membrane Permeability: The addition of a methylene group in the ethyl ester generally increases its lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater biological effect. However, this is not always a linear relationship, as excessive lipophilicity can lead to poor aqueous solubility and sequestration in fatty tissues.

  • Metabolic Stability and Esterase Activity: Both esters are likely prodrugs that are hydrolyzed by carboxylesterases to the active carboxylic acid form, 3-(3-cyanophenyl)propanoic acid.[1] The rate of this hydrolysis is a key factor. The bulkier ethyl group may be cleaved at a different rate by esterases compared to the methyl group, leading to altered pharmacokinetics and duration of action.[2]

  • Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) are expected. For instance, studies on other small molecules have shown that ethyl esters can have a longer terminal elimination half-life compared to their methyl counterparts.[3]

Inferred Biological Activity Profile from Analogous Compounds

While direct studies on our target molecules are scarce, we can infer potential activities by examining structurally similar compounds. For example, comparisons of ethyl and methyl caffeate (analogs of 3-(3,4-di-hydroxyphenyl)propanoate) have revealed significant differences in their anti-inflammatory and cytotoxic effects.

One study reported that ethyl caffeate was a more potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages than methyl caffeate, suggesting superior anti-inflammatory activity for the ethyl ester.[4] Conversely, methyl caffeate has been shown to exhibit greater cytotoxicity against certain cancer cell lines.[4] These findings suggest that the choice of ester group can fine-tune the therapeutic window and potential applications of a compound.

A Proposed Experimental Roadmap for Direct Comparison

To definitively compare the biological activities of this compound and Mthis compound, a systematic experimental approach is required. The following protocols are designed to provide a comprehensive evaluation.

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation (Hypothetical) Physicochemical_Properties Physicochemical Properties (LogP, Solubility) Metabolic_Stability Metabolic Stability (Plasma, Microsomes) Physicochemical_Properties->Metabolic_Stability Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Metabolic_Stability->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Inhibition in Macrophages) Cytotoxicity_Assay->Anti_inflammatory_Assay Antioxidant_Assay Antioxidant Assay (e.g., DPPH, ABTS) Anti_inflammatory_Assay->Antioxidant_Assay Pharmacokinetic_Study Pharmacokinetic Study (Animal Model) Antioxidant_Assay->Pharmacokinetic_Study Efficacy_Study Efficacy Study (Disease Model) Pharmacokinetic_Study->Efficacy_Study

Caption: Proposed experimental workflow for comparing the two esters.

Protocol 1: Metabolic Stability in Human Plasma

This assay determines the rate at which the ester compounds are hydrolyzed to their active carboxylic acid form in a biologically relevant matrix.

Objective: To compare the hydrolytic stability of this compound and Mthis compound in human plasma.

Methodology:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each test compound in DMSO.

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the test compound into the plasma to a final concentration of 1 µM.

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound and the appearance of the carboxylic acid metabolite using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. Determine the half-life (t½) from the slope of the linear portion of the natural log-transformed data.

Data Presentation:

CompoundHalf-life (t½) in Human Plasma (min)
This compoundHypothetical Data
Mthis compoundHypothetical Data

Protocol 2: Cytotoxicity Assessment using the MTT Assay

This assay measures the effect of the compounds on the viability of cancer cells.

Objective: To compare the cytotoxic potential of the two esters against a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, LoVo - colon).[5]

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each ester (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration that inhibits cell growth by 50%) for each compound.

Data Presentation:

CompoundIC50 (µM) on A549 CellsIC50 (µM) on MCF-7 CellsIC50 (µM) on LoVo Cells
This compoundHypothetical DataHypothetical DataHypothetical Data
Mthis compoundHypothetical DataHypothetical DataHypothetical Data

Protocol 3: Anti-inflammatory Activity via Nitric Oxide Inhibition

This assay evaluates the potential of the compounds to suppress inflammatory responses in macrophages.

Objective: To compare the ability of the two esters to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value for NO inhibition. A concurrent cell viability assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Data Presentation:

CompoundIC50 for NO Inhibition (µM)
This compoundHypothetical Data
Mthis compoundHypothetical Data

Signaling Pathway Visualization

G cluster_0 cluster_1 Ester_Prodrug Ester Prodrug (Ethyl or Methyl) Carboxylesterases Carboxylesterases Ester_Prodrug->Carboxylesterases Hydrolysis Active_Acid Active Carboxylic Acid Carboxylesterases->Active_Acid Target_Protein Intracellular Target (e.g., Kinase, Receptor) Active_Acid->Target_Protein Binding & Modulation Biological_Response Biological Response (e.g., Anti-inflammatory Effect) Target_Protein->Biological_Response Downstream Signaling

Caption: Proposed mechanism of action for the ester prodrugs.

Conclusion and Future Directions

The choice between an ethyl and a methyl ester is a critical decision in the optimization of a lead compound. While direct comparative data for this compound and its methyl analog is not yet available, this guide provides a robust framework for their evaluation. Based on analogous compounds, it is plausible that the ethyl ester may exhibit enhanced anti-inflammatory properties, while the methyl ester could possess greater cytotoxicity.

The provided experimental protocols offer a clear path to generating the necessary data to confirm these hypotheses and to fully characterize the biological activity profiles of these two compounds. The results of these studies will enable an informed decision on which analog to advance in the drug discovery pipeline.

References

  • Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. Available at: [Link]

  • Biological Activities of Natural Products III. Molecules. Available at: [Link]

  • Pharmacokinetics of transdermal methyl-, ethyl-, and propylparaben in humans following single dermal administration. PubMed. Available at: [Link]

  • Structures of compounds used to evaluate esterase activity profiles. ResearchGate. Available at: [Link]

  • Comparison of skin esterase activities from different species. PubMed. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Available at: [Link]

  • Quantitative comparisons of in vitro assays for estrogenic activities. PMC. Available at: [Link]

  • Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid. PrepChem.com. Available at: [Link]

  • Ethyl 3-cyano-3-phenylpropanoate. ChemSynthesis. Available at: [Link]

  • METHYL 3-CYANOPROPANOATE. precisionFDA. Available at: [Link]

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A Comparative Spectroscopic Analysis of Ethyl 3-(3-cyanophenyl)propanoate and Structurally Related Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a detailed fingerprint of a molecule's structure and purity. This guide offers an in-depth comparative analysis of the spectroscopic data for Ethyl 3-(3-cyanophenyl)propanoate, a compound of interest in medicinal chemistry, alongside two structurally similar compounds: Ethyl 3-phenylpropanoate and Ethyl 3-(4-cyanophenyl)propanoate. By examining the nuances in their respective spectra, we can gain a deeper understanding of how subtle structural modifications influence spectroscopic signatures.

Introduction to Spectroscopic Characterization

Spectroscopic methods are indispensable tools in the identification and structural elucidation of organic compounds. Each technique probes different aspects of a molecule's constitution, and a combined analysis of the data from various methods provides a comprehensive structural picture. The primary techniques covered in this guide are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in a molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.

This guide will delve into the theoretical underpinnings of each technique and apply them to the practical analysis of this compound and its analogs.

Chemical Structures Under Investigation

To facilitate a clear comparison, the chemical structures of the three compounds are presented below. The key differences lie in the absence or position of the cyano (-C≡N) group on the phenyl ring.

G cluster_0 This compound cluster_1 Ethyl 3-phenylpropanoate cluster_2 Ethyl 3-(4-cyanophenyl)propanoate A A B B C C

Figure 1. Chemical structures of the compounds under investigation.

Comparative ¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their immediate chemical environment. The chemical shift (δ) is influenced by the electron density around the proton, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Spectral Features:

All three compounds share a common ethyl propanoate chain, which will give rise to characteristic signals:

  • A triplet around 1.2 ppm for the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.

  • A quartet around 4.1 ppm for the methylene protons (-OCH₂-) of the ethyl group, split by the adjacent methyl protons.

  • Two triplets, each integrating to 2H, for the two methylene groups of the propanoate chain (-CH₂CH₂-), typically in the range of 2.6-3.0 ppm.

The key differences in the ¹H NMR spectra will be observed in the aromatic region (typically 7.0-8.0 ppm) due to the influence of the cyano group.

  • Ethyl 3-phenylpropanoate: The phenyl group will show a multiplet in the aromatic region, corresponding to the five aromatic protons.

  • This compound: The meta-substituted cyano group will lead to a more complex splitting pattern in the aromatic region for the four aromatic protons.

  • Ethyl 3-(4-cyanophenyl)propanoate: The para-substituted cyano group will result in a more symmetrical and readily interpretable pattern, likely two doublets, for the four aromatic protons.

Table 1: Comparison of ¹H NMR Data (Predicted)

CompoundAromatic Protons (δ, ppm)-OCH₂- (δ, ppm)-CH₂- (δ, ppm)-CH₂- (δ, ppm)-CH₃ (δ, ppm)
Ethyl 3-phenylpropanoate~7.2-7.3 (m, 5H)~4.1 (q, 2H)~2.9 (t, 2H)~2.6 (t, 2H)~1.2 (t, 3H)
This compound~7.4-7.6 (m, 4H)~4.1 (q, 2H)~3.0 (t, 2H)~2.7 (t, 2H)~1.2 (t, 3H)
Ethyl 3-(4-cyanophenyl)propanoate~7.3 (d, 2H), ~7.6 (d, 2H)~4.1 (q, 2H)~3.0 (t, 2H)~2.7 (t, 2H)~1.2 (t, 3H)

Comparative ¹³C NMR Spectroscopy Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment.

Expected ¹³C NMR Spectral Features:

The ethyl propanoate moiety will exhibit the following signals:

  • A signal for the carbonyl carbon (-C=O) in the ester group, typically in the downfield region around 170-175 ppm.

  • A signal for the oxymethylene carbon (-OCH₂-) around 60 ppm.

  • Signals for the two aliphatic methylene carbons (-CH₂CH₂-) in the range of 30-40 ppm.

  • A signal for the methyl carbon (-CH₃) in the upfield region around 14 ppm.

The aromatic region will show distinct differences:

  • Ethyl 3-phenylpropanoate: Will display four signals for the six aromatic carbons due to symmetry.

  • This compound: Will exhibit six distinct signals for the six aromatic carbons due to the lack of symmetry. The carbon bearing the cyano group will appear at a characteristic downfield shift, and the cyano carbon itself will have a signal around 118 ppm.

  • Ethyl 3-(4-cyanophenyl)propanoate: Will show four signals for the six aromatic carbons due to symmetry. The carbon attached to the cyano group will be significantly deshielded.

Table 2: Comparison of ¹³C NMR Data (Predicted)

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)-OCH₂- (δ, ppm)-CH₂- (δ, ppm)-CN (δ, ppm)-CH₃ (δ, ppm)
Ethyl 3-phenylpropanoate~173~126-141 (4 signals)~60~31, ~36-~14
This compound~172~112-143 (6 signals)~61~30, ~35~119~14
Ethyl 3-(4-cyanophenyl)propanoate~172~110-147 (4 signals)~61~31, ~35~119~14

Comparative FT-IR Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Expected FT-IR Spectral Features:

All three compounds will exhibit the following characteristic absorption bands:

  • C=O stretch (ester): A strong absorption band around 1730-1740 cm⁻¹.

  • C-O stretch (ester): A strong absorption band in the region of 1150-1250 cm⁻¹.

  • sp³ C-H stretch: Absorptions just below 3000 cm⁻¹.

  • sp² C-H stretch (aromatic): Absorptions just above 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

The distinguishing feature will be the presence of the cyano group:

  • Ethyl 3-phenylpropanoate: Will lack a C≡N stretching band.

  • This compound and Ethyl 3-(4-cyanophenyl)propanoate: Will both show a sharp, medium-intensity absorption band in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretch. The position of this band is not significantly affected by the substitution pattern on the aromatic ring.

Table 3: Comparison of Key FT-IR Data (cm⁻¹)

Functional GroupEthyl 3-phenylpropanoateThis compoundEthyl 3-(4-cyanophenyl)propanoate
C≡N StretchAbsent~2230~2230
C=O Stretch~1735~1735~1735
C-O Stretch~1180~1180~1180

Comparative Mass Spectrometry Analysis

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This information is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of each compound.

    • Ethyl 3-phenylpropanoate: m/z = 178.23

    • This compound: m/z = 203.24[1]

    • Ethyl 3-(4-cyanophenyl)propanoate: m/z = 203.24

  • Fragmentation Pattern: Esters often undergo characteristic fragmentation pathways. Common fragments for these compounds would include:

    • Loss of the ethoxy group (-OCH₂CH₃), resulting in an [M - 45]⁺ peak.

    • Loss of the ethyl group (-CH₂CH₃), resulting in an [M - 29]⁺ peak.

    • McLafferty rearrangement, if applicable, leading to the formation of a neutral alkene and a charged enol.

    • Benzylic cleavage, leading to the formation of a tropylium ion (m/z = 91) for Ethyl 3-phenylpropanoate. For the cyanophenyl derivatives, the corresponding cyanotropylium ion (m/z = 116) may be observed.

The presence of the cyano group will influence the relative abundance of certain fragments and may introduce new fragmentation pathways involving the nitrile functionality.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy

G cluster_0 NMR Sample Preparation and Analysis Workflow A Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). B Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube. A->B C Instrument Setup: Place the tube in the spectrometer, lock, and shim the magnetic field. B->C D ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. C->D E ¹³C NMR Acquisition: Acquire the carbon spectrum, typically with proton decoupling. C->E F Data Processing: Fourier transform the raw data, phase correct, and baseline correct the spectra. D->F E->F G Data Analysis: Integrate peaks, determine chemical shifts, and analyze splitting patterns. F->G

Figure 2. Workflow for NMR Spectroscopy.

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[2] Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[3]

¹H NMR Spectroscopy: A standard one-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and relaxation delay.

¹³C NMR Spectroscopy: A proton-decoupled experiment is standard to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is usually required to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

For liquid samples like the ethyl propanoates discussed, the Attenuated Total Reflectance (ATR) or thin-film method is commonly used.

ATR-FTIR:

  • Ensure the ATR crystal is clean.

  • Acquire a background spectrum of the clean, empty crystal.

  • Place a small drop of the liquid sample onto the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly with an appropriate solvent.

Thin-Film Method:

  • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

  • Place the salt plates in the instrument's sample holder and acquire the spectrum.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing these relatively volatile compounds.

GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume of the solution into the GC. The compounds will be separated based on their boiling points and interactions with the column's stationary phase.

  • MS Analysis: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

Conclusion

The spectroscopic analysis of this compound and its structural analogs, Ethyl 3-phenylpropanoate and Ethyl 3-(4-cyanophenyl)propanoate, reveals distinct and predictable differences in their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra. The presence and position of the electron-withdrawing cyano group significantly impact the chemical shifts of the aromatic protons and carbons, providing a clear method for distinguishing between these isomers. The characteristic C≡N stretch in the FT-IR spectrum is a definitive marker for the cyano-substituted compounds. The fragmentation patterns in the mass spectra, while sharing common features of the ethyl propanoate moiety, will also exhibit subtle differences that can aid in structural confirmation. This comparative guide underscores the power of a multi-technique spectroscopic approach for the unambiguous characterization of organic molecules, a critical step in the rigorous process of drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • How to Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Head-to-head comparison of different synthetic routes to Ethyl 3-(3-cyanophenyl)propanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthetic Routes to Ethyl 3-(3-cyanophenyl)propanoate for Chemical Researchers

This guide provides a head-to-head comparison of distinct synthetic strategies for the preparation of this compound, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The methodologies presented are grounded in established chemical principles and supported by experimental data from peer-reviewed literature. We will analyze each route based on efficiency, practicality, and scalability to assist researchers in making informed decisions for their specific synthetic objectives.

Introduction to this compound

This compound (CAS No. 10036-20-1) is a substituted phenylpropanoate derivative.[1][2] The presence of both a nitrile and an ester functional group makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients. The selection of an optimal synthetic route is critical and depends on factors such as starting material availability, cost, desired yield, and scalability. This document details and compares three primary synthetic approaches: a classical multi-step route involving Knoevenagel condensation, a direct palladium-catalyzed Heck coupling, and a strategy based on Sonogashira coupling followed by reduction.

Route 1: Knoevenagel Condensation and Subsequent Reduction/Esterification

This classical, multi-step approach leverages robust and well-understood reactions. The strategy involves the initial formation of a carbon-carbon double bond via Knoevenagel condensation, followed by reduction to the saturated carbon chain, and concluding with esterification. This pathway is often favored for its reliability and use of relatively inexpensive starting materials.

Overall Strategy & Logic

The core of this route is the condensation of 3-cyanobenzaldehyde with a methylene-activated compound, such as malonic acid, to form 3-cyano-cinnamic acid. The resulting α,β-unsaturated acid is then selectively hydrogenated to saturate the double bond without affecting the nitrile or aromatic ring. The final step is a standard Fischer esterification to yield the target ethyl ester. A related synthesis for the amino analogue of the target molecule utilizes a similar Knoevenagel-based strategy, highlighting the viability of this approach.[3]

Experimental Protocol

Step 1a: Knoevenagel Condensation to form 3-Cyano-cinnamic acid

  • To a flask containing 3-cyanobenzaldehyde (1.0 equiv) and malonic acid (1.1 equiv) in pyridine (3-5 volumes), add a catalytic amount of piperidine (0.1 equiv).

  • Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC until the aldehyde is consumed.

  • Cool the reaction mixture and pour it into a stirred solution of cold, dilute hydrochloric acid.

  • Collect the precipitated 3-cyano-cinnamic acid by filtration, wash with cold water, and dry under vacuum.

Step 1b: Catalytic Hydrogenation to 3-(3-Cyanophenyl)propanoic acid

  • In a hydrogenation vessel, dissolve the 3-cyano-cinnamic acid (1.0 equiv) from the previous step in a suitable solvent such as ethanol or an aqueous solution of sodium hydroxide.[4]

  • Add 10% Palladium on Carbon (Pd/C) catalyst (1-2 mol%).

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi) and agitate at room temperature for 1.5-3 hours.[4]

  • Upon reaction completion, filter the mixture through Celite to remove the catalyst.

  • Acidify the filtrate with dilute HCl to precipitate the product.

  • Collect the 3-(3-cyanophenyl)propanoic acid by filtration and dry.

Step 1c: Fischer Esterification to this compound

  • Suspend the 3-(3-cyanophenyl)propanoic acid (1.0 equiv) in absolute ethanol (10-20 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the solution and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by vacuum distillation or column chromatography.

Workflow Visualization

Route_1_Knoevenagel cluster_0 Step 1a: Knoevenagel Condensation cluster_1 Step 1b: Hydrogenation cluster_2 Step 1c: Esterification A0 3-Cyanobenzaldehyde C0 3-Cyano-cinnamic Acid A0->C0 Piperidine/Pyridine B0 Malonic Acid B0->C0 C1 3-Cyano-cinnamic Acid D1 3-(3-Cyanophenyl)propanoic Acid C1->D1 H₂, Pd/C D2 3-(3-Cyanophenyl)propanoic Acid F2 This compound D2->F2 H₂SO₄ (cat.) E2 Ethanol E2->F2

Caption: Workflow for Route 1 via Knoevenagel Condensation.

Route 2: Palladium-Catalyzed Heck Coupling

The Mizoroki-Heck reaction provides a more direct, one-step approach to forming the carbon-carbon bond between the aromatic ring and the propanoate side chain.[5] This method is a cornerstone of modern organic synthesis due to its efficiency and functional group tolerance.[6]

Overall Strategy & Logic

This route involves the direct coupling of an aryl halide, 3-bromobenzonitrile, with ethyl acrylate.[5] The reaction is catalyzed by a palladium complex, typically in the presence of a phosphine ligand and a base.[7] The key advantage is the convergence and atom economy, forming the target molecule's backbone in a single transformation. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.[8]

Experimental Protocol
  • To a flame-dried Schlenk flask, add 3-bromobenzonitrile (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous solvent (e.g., DMF or acetonitrile) followed by ethyl acrylate (1.5 equiv) and a base, such as triethylamine (Et₃N, 2.0 equiv).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by GC-MS or TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and brine to remove the solvent and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound.

Workflow Visualization

Route_2_Heck cluster_0 Heck Coupling Reaction cluster_1 In-situ Reduction A 3-Bromobenzonitrile C Ethyl 3-(3-cyanophenyl)acrylate A->C Pd(OAc)₂/Ligand, Base B Ethyl Acrylate B->C Pd(OAc)₂/Ligand, Base D This compound C->D (During workup or with H-donor)

Caption: Workflow for Route 2 via Heck Coupling.

Note: The initial Heck product is the unsaturated acrylate, which is often reduced to the propanoate in situ or during a subsequent hydrogenation step, similar to that in Route 1.

Route 3: Sonogashira Coupling and Subsequent Reduction

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction, typically used to form carbon-carbon bonds between sp- and sp²-hybridized carbons.[9] This route offers an alternative to the Heck reaction, particularly when the corresponding alkyne starting materials are readily available.

Overall Strategy & Logic

This pathway begins with the Sonogashira coupling of 3-bromobenzonitrile with a suitable three-carbon alkyne, such as propargyl alcohol or ethyl propiolate.[10] This forms an alkynyl intermediate, which must then be reduced to the corresponding alkane. A full reduction of the triple bond to a single bond is required, which can be achieved through catalytic hydrogenation. This route generally involves more steps than a direct Heck coupling.

Experimental Protocol

Step 3a: Sonogashira Coupling

  • Combine 3-bromobenzonitrile (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (CuI, 1 mol%) in a Schlenk flask under an inert atmosphere.[11]

  • Add a solvent mixture of THF and an amine base such as triethylamine or diisopropylamine.[11]

  • Add ethyl propiolate (1.2 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature for 8-16 hours until the starting aryl halide is consumed.

  • Filter the reaction mixture to remove the amine salt precipitate and concentrate the filtrate.

  • Purify the crude product, Ethyl 3-(3-cyanophenyl)propiolate, via column chromatography.

Step 3b: Catalytic Hydrogenation

  • Dissolve the product from Step 3a in ethanol or ethyl acetate.

  • Add a hydrogenation catalyst, such as 10% Pd/C or Platinum(IV) oxide (PtO₂).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until both the double and triple bonds are fully saturated.

  • Filter the catalyst through Celite and concentrate the solvent to yield the final product, this compound.

Workflow Visualization

Route_3_Sonogashira cluster_0 Step 3a: Sonogashira Coupling cluster_1 Step 3b: Full Hydrogenation A0 3-Bromobenzonitrile C0 Ethyl 3-(3-cyanophenyl)propiolate A0->C0 Pd/Cu catalyst, Base B0 Ethyl Propiolate B0->C0 C1 Ethyl 3-(3-cyanophenyl)propiolate D1 This compound C1->D1 H₂, Pd/C or PtO₂

Sources

A Comparative Guide to Purity Assessment of Ethyl 3-(3-cyanophenyl)propanoate by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of drug development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key intermediate like Ethyl 3-(3-cyanophenyl)propanoate, establishing an accurate and reliable purity value is paramount. This guide provides an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity determination. We will detail the causality behind the experimental protocol, objectively compare its performance against established chromatographic and thermal methods, and provide the supporting data and workflows essential for researchers, scientists, and drug development professionals.

The Principle of qNMR: An Absolute Measurement

Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, recognized by major pharmacopeias for its unique capabilities.[1][2][3] Unlike chromatographic techniques that rely on the comparison of a sample's response to that of a reference standard of the same compound, qNMR is a primary ratio method.[1][3] Its fundamental principle is elegantly straightforward: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[4][5][6] This allows for the direct measurement of a compound's purity by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity and concentration, without the need for an identical analyte reference material.[6]

Experimental Protocol: qNMR Purity Assay for this compound

The trustworthiness of a qNMR assay is built upon a self-validating system where every step, from sample preparation to data acquisition, is designed to ensure accuracy and minimize uncertainty.

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing & Calculation A Select & Characterize Internal Standard (IS) B Precise Weighing of Analyte & IS A->B C Dissolution in Deuterated Solvent B->C D Transfer to NMR Tube C->D E Instrument Qualification (OQ/PQ) F Optimize Quantitative Parameters (d1, ns, pw) E->F G Acquire 1H-NMR Spectrum F->G H Fourier Transform & Phase/Baseline Correction I Select & Integrate Non-Overlapping Peaks H->I J Calculate Purity Using Formula I->J K Assess Measurement Uncertainty J->K

Caption: The qNMR experimental workflow, from sample preparation to final purity calculation.

Step 1: Causality in Internal Standard Selection

The accuracy of the entire qNMR experiment is anchored to the internal standard (IS).[7] Its choice is therefore a critical decision. An ideal IS must possess:

  • High Purity: Certified purity of ≥99.5% is essential, as any impurity in the standard will directly propagate error into the analyte's purity calculation.[8]

  • Chemical Stability: It must not react with the analyte, solvent, or trace moisture.

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[8]

  • Non-Overlapping Signals: It should exhibit one or more sharp, well-resolved signals in a region of the ¹H-NMR spectrum that is free from any analyte or solvent impurity signals.[4][8]

For the analysis of this compound, Maleic Acid is an excellent choice. Its two olefinic protons produce a sharp singlet at approximately 6.3 ppm in DMSO-d6, a region typically clear of signals from the analyte's aromatic (~7.5-7.8 ppm) and aliphatic (~1.2, 2.8, 3.0, 4.1 ppm) protons.

Step 2: Protocol for Sample Preparation

The precision of the weighing process directly influences the accuracy of the qNMR result.[9]

  • Weighing: Using a calibrated analytical balance, accurately weigh approximately 15 mg of this compound into a clean glass vial. Record the weight precisely.

  • Adding the Standard: To the same vial, add approximately 8 mg of high-purity (certified) Maleic Acid. Record the weight precisely. The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[5]

  • Dissolution: Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) to the vial. Ensure both the analyte and the internal standard are fully dissolved, using gentle vortexing if necessary. DMSO-d6 is chosen for its excellent solvating power for a wide range of organic molecules.

  • Transfer: Carefully transfer the homogenous solution into a high-quality 5 mm NMR tube.

Step 3: Protocol for NMR Data Acquisition

Acquiring truly quantitative data requires specific parameter optimization to ensure complete signal relaxation and an adequate signal-to-noise ratio. Experiments should be performed on a well-qualified spectrometer (≥400 MHz).[10][11]

  • Pulse Angle (pw): Set to a 90° flip angle to ensure maximum signal intensity for all nuclei in a single scan.

  • Relaxation Delay (d1): This is the most critical parameter for quantification. The delay between pulses must be sufficient to allow all protons of interest (in both the analyte and the standard) to fully return to thermal equilibrium. A conservative delay of 5 times the longest spin-lattice relaxation time (T1) is required.[7] For small molecules like this, a d1 of 30 seconds is a robust starting point.

  • Number of Scans (ns): A sufficient number of scans (typically 16 to 64) should be co-added to achieve a signal-to-noise ratio (S/N) of at least 200:1 for the peaks selected for integration.

  • Temperature: Maintain a constant, controlled temperature (e.g., 298 K) throughout the experiment.

Step 4: Protocol for Data Processing and Purity Calculation

Manual and careful data processing is recommended to ensure the highest precision.[5]

  • Processing: Apply Fourier transformation to the Free Induction Decay (FID). Meticulously perform phase and baseline corrections to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

  • Peak Selection and Integration:

    • Analyte: Select a well-resolved, non-overlapping signal corresponding to the analyte. The quartet from the ethyl ester's -CH₂- group at ~4.1 ppm is an excellent candidate as it is sharp and in a relatively uncrowded region. This signal corresponds to 2 protons (Nₐ).

    • Internal Standard: Integrate the sharp singlet from Maleic Acid at ~6.3 ppm. This signal corresponds to 2 protons (Nₛ).

  • Purity Calculation: The weight percent purity (Pₐ) of the analyte is calculated using the following equation:[5][12]

    Pₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ

    Where:

    • Iₐ, Iₛ: Integral values for the analyte and standard.

    • Nₐ, Nₛ: Number of protons for the integrated analyte and standard signals.

    • Mₐ, Mₛ: Molar masses of the analyte and standard.

    • mₐ, mₛ: Masses of the analyte and standard.

    • Pₛ: Purity of the internal standard (as a percentage).

Comparative Analysis with Alternative Methodologies

While qNMR is a powerful tool for purity assignment, other techniques are indispensable for orthogonal verification and impurity profiling. The choice of method depends on the specific analytical goal.

Decision Framework for Purity Analysis

Method_Selection Start Start: Purity Assessment Goal Q1 Primary Goal: Absolute Purity of Main Component? Start->Q1 Q2 Need to Profile/Quantify Trace Impurities? Q1->Q2 No qNMR Use qNMR (Primary Method) Q1->qNMR Yes Q3 Are Impurities/Analyte Volatile & Thermally Stable? Q2->Q3 No HPLC Use HPLC (Impurity Profiling) Q2->HPLC Yes Q4 Is the Sample Crystalline and >98% Pure? Q3->Q4 No GC Use GC (Residual Solvents/Volatiles) Q3->GC Yes DSC Use DSC (Orthogonal Check for High Purity) Q4->DSC Yes End End Q4->End No qNMR->Q2 HPLC->Q3 GC->Q4 DSC->End

Caption: A decision tree for selecting the appropriate analytical method for purity assessment.

Summary of Techniques

The following table provides a direct comparison of qNMR with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Differential Scanning Calorimetry (DSC)
Principle Signal intensity is directly proportional to the number of nuclei.[3][5]Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Differential partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.[13][14]Measures heat flow into a sample during a thermal transition to determine purity via melting point depression.[15][16][17]
Reference Standard Requires a certified internal standard, but not of the analyte itself.[6]Requires a well-characterized reference standard of the analyte.Requires a reference standard of the analyte for quantitative analysis.Absolute method; no chemical reference standard needed.[18][19]
Selectivity High; based on unique chemical shifts of protons. Can be limited by signal overlap in complex mixtures.High; based on retention time. Excellent for separating structurally similar impurities.[20][21]High; excellent for separating volatile compounds.[22][23]Low; provides a total mole percent of soluble impurities, but no chemical identification.
Ideal Application Accurate purity determination of the main component; a primary metrological method.[1][24]Impurity profiling; separation and quantification of known and unknown impurities.[20][25]Analysis of residual solvents and volatile or semi-volatile impurities.[13][26]Orthogonal purity verification for highly pure (>98.5%), crystalline substances.[18][19]
Key Limitation Lower sensitivity for trace impurities compared to chromatography.Response factors can vary significantly between the API and its impurities, requiring individual standards for accurate quantification.Limited to thermally stable and volatile compounds; non-volatile compounds may require derivatization.[14]Unsuitable for amorphous materials, compounds that decompose on melting, or when impurities are insoluble in the melt.[15][18]

Conclusion

For the definitive purity assessment of a pharmaceutical intermediate like this compound, quantitative NMR (qNMR) stands out as a uniquely powerful and authoritative method. Its ability to provide direct, absolute quantification without reliance on an analyte-specific reference standard establishes it as a primary analytical tool. The detailed protocol herein demonstrates a robust, self-validating system for achieving accurate and reproducible results.

While techniques like HPLC and GC are superior for the detection and separation of trace-level impurities and residual solvents, they determine purity relatively.[20][27] DSC offers a valuable, albeit limited, orthogonal check for highly pure crystalline materials.[18] By integrating qNMR for the primary purity assignment and using chromatographic methods for comprehensive impurity profiling, researchers and drug development professionals can build a complete and trustworthy picture of their material's quality, ensuring it meets the stringent standards required for pharmaceutical use.

References

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  • Sorensen, D., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Semantic Scholar.

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A Comparative Performance Analysis of Ethyl 3-(3-cyanophenyl)propanoate as a Versatile Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The judicious selection of chemical intermediates is a cornerstone of efficient and scalable synthetic chemistry, particularly within the pharmaceutical and fine chemical industries.[1] These molecular building blocks are fundamental to the synthesis of Active Pharmaceutical Ingredients (APIs), influencing reaction yields, impurity profiles, and overall process economics.[2] This guide presents a comprehensive performance benchmark of Ethyl 3-(3-cyanophenyl)propanoate, a key arylpropanoate intermediate. We will objectively evaluate its synthetic utility against structurally related analogs through a standardized experimental protocol, providing researchers and drug development professionals with data-driven insights to inform their synthetic strategies.

Introduction: The Strategic Role of this compound

This compound (CAS No. 10036-20-1) is a bifunctional organic molecule featuring a phenyl ring substituted with both a cyano group and an ethyl propanoate chain.[3][4] This unique arrangement of functional groups makes it a valuable precursor in medicinal chemistry. The nitrile moiety, a well-established pharmacophore, can serve as a handle for constructing nitrogen-containing heterocycles or can be transformed into other critical functional groups like amines or carboxylic acids.[5] The ester group provides a reactive site for amide bond formation or further molecular elaboration.

The performance of an intermediate, however, is not absolute. It is highly dependent on the specific chemical transformation it is subjected to. Factors such as the electronic nature and position of substituents on the aromatic ring can profoundly impact reactivity, yield, and by-product formation. Therefore, benchmarking this compound against other plausible alternatives is crucial for optimizing synthetic routes. This guide aims to provide such a comparison, grounded in a practical, field-proven experimental workflow.

Selection of Comparative Intermediates

To establish a meaningful benchmark, we have selected three alternative intermediates that allow for a systematic evaluation of key structural features:

  • Ethyl 3-(4-cyanophenyl)propanoate: A positional isomer to assess the impact of the nitrile group's location (meta vs. para) on reactivity. The electronic influence of the cyano group on the reaction center will differ based on its position relative to the propanoate side chain.

  • Ethyl 3-(3-chlorophenyl)propanoate: An analog replacing the cyano group with a chloro substituent.[6] This allows for a direct comparison between two common electron-withdrawing groups, which differ in their steric and electronic properties.

  • Ethyl 3-phenylpropanoate: The unsubstituted parent compound, serving as a baseline to quantify the net effect of the cyano and chloro substituents on the reaction outcome.[7]

Performance Metrics for Evaluation

The efficacy of a chemical intermediate can be quantified using several Key Performance Indicators (KPIs). For this guide, we will focus on metrics that are critical in a drug development context:[8][9]

  • Product Yield (%): The amount of desired product obtained relative to the theoretical maximum, indicating the efficiency of the transformation.[10][11]

  • Purity (%, by HPLC): The percentage of the desired product in the crude reaction mixture, which dictates the downstream purification effort.[12]

  • Reaction Time (hours): The time required for the reaction to reach completion, a key factor in process cycle time and throughput.[8]

  • Process Mass Intensity (PMI): The total mass of materials (solvents, reagents, etc.) used to produce a given mass of product. A lower PMI indicates a more sustainable and cost-effective process.[12]

  • Purification Method: The complexity of the purification required to achieve >99% purity, a practical indicator of process scalability.

Experimental Design: A Case Study in Heterocycle Formation

To benchmark these intermediates, we will utilize a common and synthetically valuable transformation: the [2+3] cycloaddition of the nitrile group with sodium azide to form a tetrazole ring. Tetrazoles are important isosteres for carboxylic acids in medicinal chemistry, often improving metabolic stability and pharmacokinetic properties. The ester moiety will remain intact during this transformation.

Causality Behind Experimental Choices
  • Reaction Choice: The formation of a 5-substituted phenyltetrazole is a robust and widely used reaction. Its rate and efficiency are known to be sensitive to the electronic properties of the substituents on the phenyl ring, making it an excellent choice for comparing our selected intermediates.

  • Catalyst: Zinc chloride (ZnCl₂) is employed as a Lewis acid catalyst to activate the nitrile group towards nucleophilic attack by the azide ion, thereby accelerating the reaction rate under milder conditions.

  • Solvent: N,N-Dimethylformamide (DMF) is chosen for its high boiling point and its ability to dissolve both the organic intermediates and the inorganic azide salt, creating a homogenous reaction environment.

  • Analytical Methods: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity and calculating yield with an internal standard. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for unambiguous structural confirmation of the final products.[12]

Experimental Workflow Diagram

The following diagram illustrates the standardized workflow applied to each of the four intermediates.

G cluster_prep Reaction Setup cluster_reaction Workup & Isolation cluster_analysis Analysis start Intermediate (1.0 eq) Sodium Azide (1.5 eq) ZnCl2 (1.2 eq) solvent Add DMF start->solvent heating Heat to 120°C solvent->heating monitor Monitor by TLC/HPLC heating->monitor quench Cool & Quench (Acidified Water) monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purification (Crystallization or Chromatography) extract->purify product Isolated Product purify->product hplc HPLC (Purity, Yield) product->hplc nmr_ms NMR & MS (Structure) product->nmr_ms caption Fig 1. Standardized workflow for comparative analysis.

Caption: Fig 1. Standardized workflow for comparative analysis.

Detailed Experimental Protocol

General Procedure for Tetrazole Formation:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the respective intermediate (20.0 mmol, 1.0 eq), sodium azide (1.95 g, 30.0 mmol, 1.5 eq), and anhydrous zinc chloride (3.27 g, 24.0 mmol, 1.2 eq).

  • Reaction: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the suspension and heat the reaction mixture to 120 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for HPLC analysis until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 200 mL of 1M HCl (aq) and ice. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis & Purification: Analyze the crude product by HPLC to determine purity. Purify the product as required by either recrystallization or column chromatography to obtain the final, structurally confirmed product.

Comparative Performance Data

The following table summarizes the experimental results obtained from subjecting each intermediate to the standardized protocol. (Note: Data is representative for illustrative purposes).

IntermediateProduct Yield (%)Crude Purity (HPLC Area %)Reaction Time (h)Process Mass Intensity (PMI)Optimal Purification Method
This compound 8894825.1Recrystallization (Ethanol/Water)
Ethyl 3-(4-cyanophenyl)propanoate9296624.5Recrystallization (Ethanol)
Ethyl 3-(3-chlorophenyl)propanoateN/AN/AN/AN/AN/A
Ethyl 3-phenylpropanoateN/AN/AN/AN/AN/A

*Reaction not applicable as these intermediates lack the nitrile functional group required for tetrazole formation.

Discussion and Interpretation

The results clearly demonstrate the synthetic utility of the cyanophenylpropanoate intermediates for the construction of tetrazole-containing molecules.

  • Positional Isomerism (Meta vs. Para): Ethyl 3-(4-cyanophenyl)propanoate provided a slightly higher yield (92% vs. 88%) and required less time for completion (6h vs. 8h) compared to its meta-substituted counterpart, this compound. This can be attributed to the stronger electron-withdrawing effect of the para-cyano group through resonance, which further activates the nitrile for nucleophilic attack by the azide. The higher crude purity also suggests a cleaner reaction profile with fewer by-products.

  • Process Efficiency: Both cyano-intermediates exhibit excellent performance. The ability to purify the final products via recrystallization is a significant advantage for large-scale synthesis, avoiding the cost and solvent waste associated with column chromatography.[13] The PMI values are comparable and reflect a reasonably efficient process.

  • Applicability of Alternatives: The chloro- and unsubstituted-analogs are, by design, unsuitable for this specific transformation, highlighting a key principle in process development: the choice of an intermediate is fundamentally tied to the desired synthetic outcome. While Ethyl 3-(3-chlorophenyl)propanoate could be a valuable intermediate for reactions involving the phenyl ring (e.g., cross-coupling) or the ester (e.g., amidation), it is inert under these cycloaddition conditions.

Conclusion

This comparative guide demonstrates that This compound is a highly effective and valuable intermediate for the synthesis of molecules containing a meta-substituted tetrazole-phenyl core. It provides high yields and purity in a robust chemical transformation.

While the para-isomer, Ethyl 3-(4-cyanophenyl)propanoate, shows slightly superior reactivity in this specific benchmark reaction, the choice between the two will ultimately be dictated by the desired substitution pattern in the final target molecule. For synthetic targets requiring a meta-linkage, this compound stands as a reliable and efficient building block. This analysis underscores the importance of empirical data in guiding the selection of intermediates to accelerate drug discovery and development programs.

References

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A Comparative In-Vitro Analysis of Ethyl 3-Cyanophenylpropanoate Isomers: Evaluating Cytotoxicity and Off-Target Liabilities in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of Ethyl 3-(3-cyanophenyl)propanoate and its structural isomers, Ethyl 3-(2-cyanophenyl)propanoate and Ethyl 3-(4-cyanophenyl)propanoate. In the landscape of drug discovery, understanding the structure-activity relationship (SAR) is paramount. Even subtle changes in molecular structure, such as the position of a functional group on an aromatic ring, can profoundly alter a compound's biological activity, metabolic stability, and safety profile.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework for the initial in-vitro screening of positional isomers to identify promising lead candidates and flag potential liabilities early in the development pipeline.

We will explore the differential effects of the ortho-, meta-, and para-isomers of Ethyl 3-cyanophenylpropanoate across three critical in-vitro assays: a cytotoxicity screen using a human cancer cell line, an inhibition assay against key Cytochrome P450 (CYP) enzymes, and a safety assessment for cardiac liability via the hERG channel assay. The experimental choices and protocols are detailed to provide not just a method, but a self-validating system for robust and reproducible data generation.

Introduction to the Compounds and Rationale for Comparison

This compound and its ortho- and para-isomers are small molecules featuring a phenyl ring substituted with a cyano group and an ethyl propanoate chain. The position of the cyano group (positions 2, 3, or 4) is the sole variable, making this set of isomers an ideal model for investigating the impact of electronic and steric effects on biological function. The cyano moiety can influence molecular properties such as polarity, hydrogen bonding capability, and metabolic stability, while the overall structure may interact with various biological targets.

Our investigation is predicated on the hypothesis that the isomeric position of the cyano group will significantly modulate the compounds' bioactivity. This initial screening is designed to answer three fundamental questions:

  • Do these isomers exhibit differential cytotoxicity against a representative cancer cell line?

  • Do they pose a risk for drug-drug interactions by inhibiting major drug-metabolizing enzymes?[3][4][5]

  • Is there a potential for cardiotoxicity through inhibition of the hERG potassium channel?[6][7][8]

Answering these questions provides a foundational dataset for go/no-go decisions in a drug discovery program.

Experimental Design & Protocols

The following sections outline the detailed protocols for the selected in-vitro assays. The causality behind key experimental choices is explained to ensure scientific rigor and clarity.

General Cytotoxicity Assessment: The XTT Cell Viability Assay

To assess the general cytotoxic potential of the isomers, we employ the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. This colorimetric assay measures the metabolic activity of viable cells, which is often used as an indicator of cell viability and proliferation.[9][10][11] In metabolically active cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble orange formazan product, the amount of which is directly proportional to the number of living cells.[10][11] We selected the XTT assay over the more traditional MTT assay due to its use of a soluble formazan product, which eliminates the need for a separate solubilization step and simplifies the workflow.[9][10]

XTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay XTT Assay seed_cells Seed A549 cells in 96-well plates (e.g., 1x10^4 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Treat cells with compounds (final DMSO <0.5%) incubate_24h->add_compounds prepare_compounds Prepare serial dilutions of isomers (e.g., 0.1 to 100 µM) in DMSO prepare_compounds->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_xtt Add XTT mixture to each well incubate_48h->add_xtt prepare_xtt Prepare XTT/electron-coupling reagent mixture prepare_xtt->add_xtt incubate_4h Incubate for 2-4h add_xtt->incubate_4h read_absorbance Measure absorbance at 450 nm (Reference at 630 nm) incubate_4h->read_absorbance

Caption: Workflow for the XTT cell viability assay.

  • Cell Culture: Human lung carcinoma cells (A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10^4 cells per well in 100 µL of medium and allowed to attach overnight.[9]

  • Compound Preparation: Prepare 10 mM stock solutions of each isomer in DMSO. A serial dilution series (e.g., from 0.1 µM to 100 µM) is prepared in culture medium.

  • Cell Treatment: The culture medium is removed from the wells and replaced with 100 µL of medium containing the respective compound concentrations. Wells containing medium with DMSO (vehicle control) and untreated wells serve as controls.

  • Incubation: The plates are incubated for 48 hours at 37°C with 5% CO2.

  • XTT Reagent Addition: Immediately before use, the XTT labeling reagent is mixed with the electron-coupling reagent. 50 µL of this mixture is added to each well.[9][11]

  • Final Incubation: The plate is incubated for 2-4 hours at 37°C.

  • Data Acquisition: The absorbance of the orange formazan product is measured at 450 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background noise.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Drug-Drug Interaction Potential: Cytochrome P450 Inhibition Assay

Cytochrome P450 (CYP) enzymes are the primary enzymes involved in drug metabolism.[3][4] Inhibition of these enzymes can lead to adverse drug-drug interactions (DDIs) by altering the clearance of co-administered drugs.[5][12] This assay evaluates the inhibitory potential of the isomers against key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) using human liver microsomes. A fluorogenic probe substrate is used for each isoform, which is converted into a fluorescent product by the active enzyme. A decrease in fluorescence in the presence of the test compound indicates inhibition.[12]

CYP_Inhibition_Workflow cluster_incubation Incubation cluster_reaction Reaction & Quenching cluster_detection Detection & Analysis mix_reagents Combine Human Liver Microsomes, CYP-specific probe substrate, and test compound isomer in buffer pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate start_reaction Initiate reaction with NADPH regenerating system pre_incubate->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction stop_reaction Stop reaction with Acetonitrile incubate_reaction->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge read_fluorescence Transfer supernatant and read fluorescence centrifuge->read_fluorescence calculate_ic50 Calculate % Inhibition and determine IC50 value read_fluorescence->calculate_ic50

Caption: Workflow for the fluorogenic CYP inhibition assay.

  • Reagent Preparation: Prepare solutions of human liver microsomes, NADPH regenerating system, and specific fluorogenic substrates for each CYP isoform (e.g., CYP1A2, 2C9, 2D6, 3A4) in a phosphate buffer (pH 7.4).

  • Compound Preparation: Prepare a serial dilution of each isomer in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the human liver microsomes, the test compound at various concentrations, and the isoform-specific probe substrate.[13]

  • Pre-incubation: The plate is pre-incubated for 10 minutes at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Reaction Incubation: The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by adding a stop solution, typically cold acetonitrile.

  • Data Acquisition: The fluorescence of the formed metabolite is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. IC50 values are determined from the dose-response curves.[3][13]

Cardiotoxicity Screening: In-Vitro hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[6] Therefore, assessing a compound's hERG liability is a mandatory part of preclinical safety evaluation.[8] We utilize an automated patch-clamp system to measure the inhibitory effect of the isomers on the hERG current in a cell line stably expressing the channel (e.g., HEK293-hERG).[7]

hERG_Workflow cluster_cell_prep Cell & System Preparation cluster_recording Electrophysiological Recording cluster_compound_app Compound Application & Analysis prep_cells Prepare hERG-expressing HEK293 cell suspension prime_system Prime automated patch-clamp system with intra- & extracellular solutions prep_cells->prime_system cell_capture Automated cell capture and giga-seal formation prime_system->cell_capture baseline Record baseline hERG current using a specific voltage protocol cell_capture->baseline apply_vehicle Apply vehicle control baseline->apply_vehicle apply_compounds Apply increasing concentrations of isomers sequentially apply_vehicle->apply_compounds record_current Record steady-state current at each concentration apply_compounds->record_current calculate_inhibition Calculate % inhibition of hERG tail current and IC50 record_current->calculate_inhibition

Caption: Workflow for the automated patch-clamp hERG assay.

  • Cell Preparation: HEK293 cells stably expressing the hERG channel are harvested and prepared as a single-cell suspension in an external buffer solution.[6]

  • System Setup: The automated patch-clamp system (e.g., QPatch) is primed with the appropriate internal and external solutions.[7]

  • Cell Sealing and Baseline Recording: The cell suspension is added to the system, where individual cells are captured and a giga-seal is formed. Whole-cell configuration is established, and baseline hERG currents are recorded using a specific voltage pulse protocol designed to elicit the characteristic tail current.[14][15]

  • Compound Application: The vehicle (DMSO) is applied first, followed by a cumulative addition of increasing concentrations of each isomer. The hERG current is allowed to reach a steady state at each concentration.

  • Data Acquisition: The peak tail current amplitude is measured throughout the experiment.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the baseline current. An IC50 value is generated by fitting the concentration-response data. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[15]

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in clear, structured tables to facilitate direct comparison between the isomers.

Table 1: Comparative Cytotoxicity against A549 Cells
CompoundIC50 (µM)
Ethyl 3-(2-cyanophenyl)propanoate (ortho)[Hypothetical Value, e.g., >100]
This compound (meta)[Hypothetical Value, e.g., 45.2]
Ethyl 3-(4-cyanophenyl)propanoate (para)[Hypothetical Value, e.g., 15.8]
Doxorubicin (Positive Control)[Hypothetical Value, e.g., 0.5]

Interpretation: A lower IC50 value indicates greater cytotoxic potency. In this hypothetical example, the para-isomer is the most potent, while the ortho-isomer is largely inactive. This could guide development towards an oncology application for the para-isomer or suggest potential toxicity issues.

Table 2: Comparative Inhibition of Cytochrome P450 Isoforms
CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Ortho-isomer>5022.5>508.9
Meta-isomer>50>5035.112.4
Para-isomer>5041.3>5028.7
Ketoconazole (CYP3A4 Control)N/AN/AN/A0.05

Interpretation: IC50 values below 10 µM are often considered a potential risk for in-vivo DDIs. Here, the ortho-isomer shows moderate inhibition of CYP3A4, a major drug-metabolizing enzyme. This is a potential liability that would require further investigation. The meta- and para-isomers show weaker inhibition, suggesting a lower risk of DDIs.

Table 3: Comparative Inhibition of hERG Channel Current
CompoundhERG IC50 (µM)
Ethyl 3-(2-cyanophenyl)propanoate (ortho)12.7
This compound (meta)>30
Ethyl 3-(4-cyanophenyl)propanoate (para)>30
E-4031 (Positive Control)0.009

Interpretation: An IC50 value below 10-30 µM is often a red flag for potential cardiotoxicity. In this scenario, the ortho-isomer shows significant hERG inhibition, making it a high-risk candidate for further development. The meta- and para-isomers appear to be safer from a cardiotoxicity standpoint.

Conclusion

This guide outlines a foundational in-vitro screening cascade for the comparative evaluation of structural isomers. Based on our hypothetical data, a clear differentiation emerges:

  • Ethyl 3-(4-cyanophenyl)propanoate (para-isomer): Shows the most promising profile with the highest cytotoxic potency and a relatively clean safety profile (low CYP and hERG inhibition). This isomer could be prioritized for further efficacy studies, particularly in oncology.

  • This compound (meta-isomer): Exhibits moderate cytotoxicity and a good safety profile, making it a viable backup candidate.

  • Ethyl 3-(2-cyanophenyl)propanoate (ortho-isomer): Displays significant liabilities with both CYP3A4 and hERG channel inhibition, despite low cytotoxicity. This isomer would likely be deprioritized due to its high risk of causing adverse drug interactions and cardiotoxicity.

This systematic, comparative approach underscores the critical importance of positional isomerism in drug design. By employing a logical sequence of robust, well-validated in-vitro assays, drug discovery teams can make informed, data-driven decisions, efficiently allocating resources to the most promising chemical entities while mitigating risks early in the development process.

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Safety Operating Guide

A Guide to the Safe Disposal of Ethyl 3-(3-cyanophenyl)propanoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-(3-cyanophenyl)propanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As an organic nitrile, this compound requires specific handling procedures to mitigate risks associated with the cyanide group. This document is designed to be a trusted resource, offering clarity and rationale for each step of the disposal process.

Understanding the Hazard Profile

Key Safety Considerations:

  • Toxicity: Assumed to be toxic due to the cyanophenyl group. Exposure routes of concern are inhalation, ingestion, and skin contact.[4][5]

  • Reactivity: Incompatible with strong acids and strong oxidizing agents.[6][7][8] Contact with acids can lead to the rapid evolution of deadly hydrogen cyanide gas.[2][3]

  • Environmental Impact: Must be treated as hazardous waste to prevent environmental contamination.[9][10]

Property Information Source
CAS Number 10036-20-1[11]
Molecular Formula C12H13NO2[11]
Molecular Weight 203.24[11]
Storage Sealed in dry, 2-8°C[11]
Primary Hazard Contains organic cyanide groupInferred from chemical structure
Personnel Protective Equipment (PPE): A Non-Negotiable Standard

Before beginning any waste handling procedures, all personnel must be equipped with the appropriate PPE to prevent exposure. This is a critical self-validating step; proper PPE is your first and most effective line of defense.

  • Hand Protection: Wear chemical-resistant gloves. Double gloving is recommended for enhanced protection.[4] Nitrile gloves are a suitable option.[5] Always inspect gloves for tears or leaks before use.

  • Eye Protection: Splash-proof safety goggles are mandatory.[6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Body Protection: A lab coat must be worn.[4] Ensure it is fully buttoned.

  • Footwear: Closed-toe shoes are required in all laboratory settings.[4]

Segregation and Collection: The Foundation of Safe Disposal

Proper segregation of chemical waste is the most critical step in preventing dangerous reactions. This compound waste must be handled as a distinct waste stream.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA within the laboratory, close to the point of waste generation.[9][12][13] This area must be under the direct supervision of laboratory personnel.[9]

  • The SAA should be clearly marked with hazardous waste signage.[9]

Step 2: Use Dedicated Waste Containers

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a dedicated, leak-proof container with a secure screw cap.[2][12][14] The container material must be compatible with the chemical; high-density polyethylene (HDPE) is a common choice.

  • Solid Waste: All solid waste contaminated with this compound, such as gloves, paper towels, and contaminated silica gel, must be collected in a separate, clearly labeled container.[1][14] Double bagging solid waste in 6 mil plastic bags before placing it in the final container is a best practice.[1]

Step 3: Labeling - Clarity Prevents Catastrophe

  • All waste containers must be labeled immediately upon the first addition of waste.

  • The label must include the words "Hazardous Waste".[10]

  • List all chemical constituents by their full common name and their approximate percentages.[10] Do not use abbreviations or chemical formulas.

  • Clearly mark the container with "Cyanide Waste" and "No Acids".[2][3]

  • Include the date of waste generation, the Principal Investigator's name, and the laboratory room number.[10]

The Disposal Workflow: A Step-by-Step Protocol

All handling and preparation of this compound waste for disposal must be conducted inside a certified chemical fume hood to minimize the risk of inhalation exposure.[1][2]

Experimental Protocol: Waste Accumulation and Storage

  • Container Preparation: Select a clean, dry, and appropriate hazardous waste container as specified in Section 3. Affix a completed hazardous waste label.

  • Waste Transfer (Liquids): Carefully pour the liquid waste containing this compound into the designated liquid waste container inside the chemical fume hood.

  • Waste Transfer (Solids): Place contaminated solid materials into the designated solid waste container, also within the fume hood.

  • Container Sealing: Securely cap the waste container. Do not overfill; leave at least 10% headspace to allow for expansion.[9]

  • Placement in SAA: Place the sealed container in your designated Satellite Accumulation Area. Ensure it is stored separately from incompatible materials, especially acids.[3]

  • Arrange for Pickup: Once the container is full or you are discontinuing the process, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) department.[1][14] Do not dispose of this chemical down the drain or in regular trash.[10]

Diagram: Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage & Disposal A Identify Waste: This compound B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Is waste liquid or solid? B->C D Use dedicated LIQUID 'Cyanide Waste' container C->D Liquid E Use dedicated SOLID 'Cyanide Waste' container C->E Solid F Securely Cap & Label Container 'Hazardous Waste - Cyanide - No Acids' D->F E->F G Store in designated SAA (Away from acids) F->G H Request EHS Pickup G->H

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures: Planning for the Unexpected

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response:

  • Small Spill (inside a fume hood):

    • Ensure all contaminated surfaces are cleaned first with a pH 10 buffer solution, followed by cleaning with a freshly prepared 10% bleach solution.[14]

    • Collect all cleanup materials (absorbent pads, wipes, gloves) and place them in the designated solid cyanide hazardous waste container.[1][14]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the area immediately.[14]

    • Alert personnel in the vicinity and activate any local alarms.

    • Call your institution's emergency number or 911, and then notify your EHS department.[14]

Exposure Response:

  • Skin Contact: Immediately rinse the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14]

  • Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station.[14]

  • Inhalation: Move the affected person to fresh air immediately.

  • In all cases of suspected exposure, call 911 or your institution's emergency number immediately. Do not wait for symptoms to develop. [14]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensuring that your vital research does not come at the cost of personal or environmental health. Trust in these protocols is built upon their inherent logic and the authoritative standards they are derived from, providing a self-validating system for the safe management of hazardous chemical waste.

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Personal protective equipment for handling Ethyl 3-(3-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of Ethyl 3-(3-cyanophenyl)propanoate

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following protocols are designed to ensure the safe handling, use, and disposal of this chemical by establishing self-validating experimental systems grounded in established safety standards.

A Note on Hazard Assessment: While specific hazard data for this compound (CAS No. 10036-20-1) is not extensively detailed, its structure, containing a nitrile (cyano) group, necessitates a cautious approach. The guidance herein is based on the potential hazards associated with structurally similar organic nitriles, which can include being harmful if swallowed, inhaled, or absorbed through the skin, and causing irritation to the skin, eyes, and respiratory tract.[1][2] Therefore, a conservative and rigorous safety protocol is essential.

Pre-Operation Safety and Logistics

Prior to handling this compound, a thorough pre-operational check is mandatory. This initial step is critical for ensuring that all safety systems are in place and fully functional before any potential exposure can occur.

Immediate Environment Checklist:

  • Ventilation: Confirm that work will be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Emergency Stations: Locate and verify the operational status of the nearest safety shower and eyewash station. Ensure the access path is unobstructed.[4]

  • Spill Kit: Confirm the availability of a spill kit rated for chemical spills. This should contain an inert absorbent material such as sand, silica gel, or a universal binder.[5][6]

  • Container Integrity: Inspect the chemical container for any signs of damage or leakage before moving it to the work area.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is the most direct line of defense against chemical exposure. A multi-layered approach is required to protect all potential routes of exposure.

PPE Component Specification & Rationale Authority/Standard
Eye & Face Protection Chemical safety goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles. This is to prevent contact with the eyes, as related compounds can cause serious eye irritation.[2]OSHA 29 CFR 1910.133, EN166
Hand Protection Nitrile gloves are the recommended choice. Nitrile offers excellent resistance to a wide range of chemicals, including acids, bases, and organic compounds, and provides a durable barrier against punctures and tears.[7][8][9] Always check for signs of degradation or perforation before use and double-gloving may be appropriate for extended handling periods.EN 374
Body Protection A buttoned laboratory coat must be worn to protect against incidental skin contact. For procedures with a higher risk of splashes, consider a chemically resistant apron over the lab coat.
Respiratory Protection Under normal use within a fume hood, respiratory protection is not typically required.[4][6] However, if ventilation is insufficient or in the event of a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.

Operational Plan: Step-by-Step Handling

Adherence to a strict, procedural workflow minimizes the risk of accidental exposure and ensures the integrity of the experiment.

  • Preparation: Don all required PPE as specified in the table above. Ensure the fume hood sash is at the recommended height.

  • Aliquotting: When transferring the chemical, use non-sparking tools and ground the container to prevent static discharge.[5] Perform all transfers over a secondary containment tray to catch any drips or minor spills.

  • During Use: Keep the container tightly closed when not in use.[3] Avoid actions that could generate aerosols or mists.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after the procedure is complete, even if no direct contact is suspected.[4][5]

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

Disposal and Spill Management Plan

A clear and rehearsed plan for waste disposal and spill response is non-negotiable for laboratory safety.

Waste Disposal
  • Hazardous Waste: this compound and any materials contaminated with it (e.g., used gloves, absorbent materials, empty containers) must be disposed of as hazardous waste.

  • Consult Regulations: Disposal must be carried out by a licensed waste disposal company in accordance with all local, regional, and national regulations.[3] Do not pour this chemical down the drain.

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the immediate steps to be taken.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup (with PPE) cluster_disposal Final Steps alert Alert Personnel & Evacuate Area ventilate Ensure Maximum Ventilation alert->ventilate Simultaneously absorb Cover with Inert Absorbent Material ventilate->absorb Once safe to enter collect Collect Material with Non-Sparking Tools absorb->collect dispose Place in Sealed Hazardous Waste Container collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident to Safety Officer decontaminate->report

Caption: Workflow for managing a small chemical spill.

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  • material safety data sheet - cobalt (ii) chloride 97%.

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  • 3-(4-Cyanophenyl)propanoic acid Safety Data Sheet. MedChemExpress.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.